molecular formula C25H31BF2N2O2S B606313 Bodipy 558/568 C12 CAS No. 158757-84-7

Bodipy 558/568 C12

Cat. No.: B606313
CAS No.: 158757-84-7
M. Wt: 472.4
InChI Key: PHUIDILRCYWCMI-UHFFFAOYSA-N
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Description

BODIPY 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets. It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells.

Properties

IUPAC Name

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUIDILRCYWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bodipy 558/568 C12: A Comprehensive Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 558/568 C12, also known as Red C12, is a highly versatile, orange-red fluorescent fatty acid analog. It belongs to the Bodipy (boron-dipyrromethene) family of dyes, which are renowned for their sharp fluorescence peaks, high quantum yields, and remarkable photostability.[1][2] A key feature of Bodipy dyes is their relative insensitivity to environmental polarity and pH, ensuring stable fluorescence across a range of physiological conditions.[1] This makes this compound an invaluable tool for researchers studying lipid metabolism and dynamics in live and fixed cells.[1]

Structurally, this compound consists of the Bodipy 558/568 fluorophore covalently linked to a 12-carbon fatty acid (dodecanoic acid).[2] This lipophilic nature facilitates its transport across cell membranes and subsequent incorporation into cellular lipids, making it an excellent probe for visualizing lipid-rich structures, particularly lipid droplets.[2][3]

Core Properties

The robust and stable nature of the Bodipy core, a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, is responsible for its exceptional fluorescent properties.[2]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid[4][5]
Molecular Formula C25H31BF2N2O2S[3][]
Molecular Weight 472.4 g/mol [3][5]
CAS Number 158757-84-7[3][5]
Appearance Powder, film, or oil
Solubility Soluble in DMSO and DMF[3][5]
Photophysical Properties
PropertyValueReference
Excitation Maximum ~558 nm[1][5]
Emission Maximum ~568 nm[1][5]
Fluorescence Orange-Red
Quantum Yield High[1]
Photostability High[2]

Mechanism of Action and Cellular Localization

This compound readily passes through the cell membrane and is subsequently esterified within the cell, primarily into neutral lipids like triacylglycerides and cholesteryl esters.[2][7] These newly synthesized fluorescent lipids are then incorporated into the core of lipid droplets, allowing for the visualization of their formation, growth, and dynamics.[2][8] The probe's localization is not exclusive to lipid droplets; it can also be observed in the endoplasmic reticulum (ER), mitochondria, and peroxisomes, reflecting the broader pathways of fatty acid trafficking.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles Bodipy_558_568_C12_ext This compound Bodipy_558_568_C12_int This compound Bodipy_558_568_C12_ext->Bodipy_558_568_C12_int Membrane Transport Esterification Esterification (e.g., to Triacylglycerides) Bodipy_558_568_C12_int->Esterification Fluorescent_Lipids Fluorescent Neutral Lipids Esterification->Fluorescent_Lipids Lipid_Droplets Lipid Droplets Fluorescent_Lipids->Lipid_Droplets Incorporation ER Endoplasmic Reticulum Fluorescent_Lipids->ER Mitochondria Mitochondria Fluorescent_Lipids->Mitochondria

Mechanism of this compound uptake and localization.

Applications in Research

This compound is a powerful tool for a variety of cell biology applications:

  • Lipid Droplet Dynamics: It is extensively used to monitor the lifecycle of lipid droplets, including their formation, growth, and breakdown (lipolysis).[2]

  • Fatty Acid Trafficking: The probe allows for the real-time tracking of fatty acid movement between organelles, such as the transfer from lipid droplets to mitochondria for beta-oxidation.[9]

  • Live Cell Imaging: Its high photostability and low cytotoxicity make it ideal for long-term imaging studies of lipid metabolism in living cells.[2][5]

  • Fluorescence Microscopy: It is compatible with various fluorescence microscopy techniques, including confocal microscopy.[8]

  • Flow Cytometry: This dye can be used in flow cytometry to analyze cell populations based on their lipid content.[]

Experimental Protocols

Stock Solution Preparation
  • To prepare a 1 mM stock solution, dissolve the this compound in high-quality anhydrous DMSO.[11][12] For a 10 mM stock solution, dissolve 1 mg of the probe in 382 µL of DMSO.[1]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

General Protocol for Staining Lipid Droplets in Live Cells
  • Cell Preparation: Culture cells on a suitable imaging dish or coverslip to the desired confluency. Ensure cells are healthy before staining.

  • Working Solution Preparation: Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration. A typical starting concentration is between 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash gently with a buffer like PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.[13][14] The optimal staining time may vary depending on the cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove any unincorporated probe.[9]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the orange-red spectrum (Excitation/Emission: ~558/568 nm).[8]

Start Start Cell_Culture Culture cells on imaging dish/coverslip Start->Cell_Culture Prepare_Staining_Solution Prepare working solution (1-10 µM in serum-free medium) Cell_Culture->Prepare_Staining_Solution Wash_Cells_1 Wash cells with PBS Prepare_Staining_Solution->Wash_Cells_1 Incubate Add staining solution and incubate for 15-60 min at 37°C Wash_Cells_1->Incubate Wash_Cells_2 Wash cells 2-3 times with fresh medium/buffer Incubate->Wash_Cells_2 Image Image with fluorescence microscope (Ex/Em: ~558/568 nm) Wash_Cells_2->Image End End Image->End

Workflow for live-cell lipid droplet staining.
Protocol for Tracing Fatty Acid Trafficking from Lipid Droplets to Mitochondria

This protocol is adapted for studying the movement of fatty acids in hippocampal neurons.[9]

  • Loading Phase:

    • Prepare a feeding medium containing 10 µM this compound.

    • Incubate sparsely cultured hippocampal neurons in this medium for 24 hours in a tissue culture incubator (37°C, 5% CO2). This allows for the incorporation of the fluorescent fatty acid into neuronal lipid droplets.[9]

  • Wash and Chase Phase:

    • After 24 hours, transfer the neurons to a complete feeding medium without the probe.

    • Wash the neurons gently with HBSS to remove excess and non-incorporated this compound.[9]

    • Transfer the neurons to fresh HBSS for the "chase" period.

  • Experimental Conditions and Imaging:

    • "Chase" the neurons for a defined period (e.g., 0 to 4.5 hours) under various experimental conditions (e.g., control, with inhibitors like Etomoxir).[9]

    • At desired time points, fix the cells or perform live-cell imaging to observe the redistribution of the red fluorescence from lipid droplets to other organelles, such as mitochondria.

Conclusion

This compound is a robust and reliable fluorescent probe for the investigation of cellular lipid dynamics. Its favorable photophysical properties, combined with its ability to mimic natural fatty acids, make it an indispensable tool for researchers in cell biology, metabolism, and drug discovery. The detailed protocols and understanding of its mechanism provided in this guide will aid in the successful application of this probe to uncover novel insights into the complex world of lipid metabolism.

References

BODIPY 558/568 C12: A Technical Guide to its Mechanism of Action and Applications in Cellular Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool for researchers investigating cellular lipid metabolism. Its unique photophysical properties and ability to mimic natural fatty acids allow for the visualization and tracking of fatty acid uptake, storage, and mobilization within living and fixed cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and its application in elucidating complex signaling pathways governing lipid homeostasis.

Core Mechanism of Action

This compound is a conjugate of the BODIPY 558/568 fluorophore and a 12-carbon lauric acid. The fundamental mechanism of action relies on the fatty acid component, which facilitates its uptake and metabolic processing by cells, and the fluorescent BODIPY core, which allows for its detection and visualization.

Upon introduction to cells, this compound is recognized and taken up by fatty acid transport proteins on the plasma membrane, similar to its unlabeled counterparts. Once inside the cell, it is esterified into more complex lipids, primarily triacylglycerols (TAGs), by cellular enzymes. These fluorescently labeled TAGs are then incorporated into the core of lipid droplets, the primary organelles for neutral lipid storage.[1][2] This process allows for the direct visualization of lipid droplet formation, growth, and dynamics.[1][2]

The fluorescence of the BODIPY core is largely insensitive to the polarity of its environment and pH, providing a stable and robust signal within the complex cellular milieu.[3] This property is crucial for quantitative imaging studies.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name (T-4)-difluoro[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-κN]methyl]-1H-pyrrole-2-dodecanoato(2-)-κN¹]-borate(1-), monohydrogen[4]
Molecular Formula C₂₅H₃₀BF₂N₂O₂S · H[4]
Molecular Weight 472.4 g/mol [4]
Excitation Maximum (λex) 558 nm[4]
Emission Maximum (λem) 568 nm[4]
Solubility Soluble in DMSO and DMF[4]

Experimental Protocols

I. Lipid Droplet Staining in Cultured Cells

This protocol describes the general procedure for staining lipid droplets in adherent cultured cells using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess probe.

  • Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the BODIPY 558/568 fluorophore (Excitation/Emission: ~558/568 nm).

Experimental Workflow for Lipid Droplet Staining:

Lipid_Droplet_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis stock_solution Prepare 1-10 mM Stock (this compound in DMSO) working_solution Prepare 1-10 µM Working Solution (in culture medium) stock_solution->working_solution cell_seeding Seed Cells on Coverslips cell_seeding->working_solution incubation Incubate Cells (15-60 min, 37°C) working_solution->incubation washing Wash Cells 2-3x (with PBS or medium) incubation->washing imaging Fluorescence Microscopy (Ex/Em: ~558/568 nm) washing->imaging

Caption: Workflow for staining lipid droplets with this compound.

II. Fatty Acid Uptake and Trafficking Assay

This pulse-chase protocol allows for the investigation of fatty acid uptake and subsequent trafficking to lipid droplets and other organelles.

Materials:

  • Same as Protocol I

  • Culture medium with and without serum

Procedure:

  • Pulse: Incubate cells with 1-5 µM this compound in serum-free medium for 30-60 minutes. This allows for the uptake of the fluorescent fatty acid.

  • Chase: Remove the labeling medium and wash the cells with warm PBS. Then, add complete culture medium (containing serum) and incubate for various time points (e.g., 1, 4, 16 hours). This "chase" period allows the cells to metabolize and traffic the labeled fatty acid.

  • Co-staining (Optional): To visualize trafficking to specific organelles, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria) following the chase period.

  • Imaging: Image the cells at each time point to track the localization of the this compound fluorescence.

Experimental Workflow for Fatty Acid Trafficking:

Fatty_Acid_Trafficking_Workflow cluster_pulse Pulse cluster_chase Chase cluster_analysis Analysis pulse_step Incubate with this compound (1-5 µM in serum-free medium, 30-60 min) wash_step Wash Cells with PBS pulse_step->wash_step chase_step Incubate in Complete Medium (various time points) wash_step->chase_step costain_step Optional: Co-stain for Organelles chase_step->costain_step image_step Image at Each Time Point chase_step->image_step costain_step->image_step

Caption: Pulse-chase workflow for tracking fatty acid trafficking.

Application in Elucidating Signaling Pathways

This compound is a powerful tool to investigate the signaling pathways that regulate lipid metabolism. By visualizing the fate of fatty acids under various cellular conditions and genetic manipulations, researchers can infer the activity of key signaling nodes.

I. AMPK Signaling and Fatty Acid Mobilization

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Under conditions of energy stress (e.g., glucose starvation), AMPK is activated and promotes catabolic processes, including the breakdown of stored lipids (lipolysis) to generate fatty acids for mitochondrial β-oxidation.

This compound can be used to visualize this process. In a typical experiment, cells are first loaded with the fluorescent fatty acid to label lipid droplets. Subsequently, AMPK is activated (e.g., by glucose deprivation or pharmacological activators). The movement of fluorescence from lipid droplets to mitochondria can then be tracked over time, providing a direct readout of AMPK-mediated fatty acid mobilization.[5]

Signaling Pathway Diagram: AMPK-Mediated Fatty Acid Mobilization

AMPK_Signaling cluster_input Cellular Stress cluster_pathway Signaling Cascade cluster_output Cellular Response energy_stress Low Glucose / Energy Stress AMPK AMPK Activation energy_stress->AMPK ARF1 ARF1 Localization to Membrane Contact Sites AMPK->ARF1 FA_transfer Fatty Acid Transfer ARF1->FA_transfer lipid_droplet Lipid Droplet (this compound labeled) lipid_droplet->FA_transfer mitochondria Mitochondria FA_transfer->mitochondria

Caption: AMPK signaling promotes fatty acid transfer from lipid droplets.

II. Ferroptosis and Lipid Peroxidation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound can be utilized in ferroptosis research to track the fate of fatty acids and their involvement in this process. For instance, researchers can monitor the release of the fluorescent lipid from cells under oxidative stress, providing insights into the mechanisms of lipid clearance to protect against ferroptosis.[6][7] Furthermore, by co-localizing this compound with markers of lipid peroxidation, it is possible to investigate the subcellular sites of ferroptotic lipid damage.

Logical Relationship Diagram: Investigating Ferroptosis with this compound

Ferroptosis_Investigation cluster_stimulus Induction of Ferroptosis cluster_probe Fluorescent Probe cluster_readout Observable Outcomes oxidative_stress Oxidative Stress (e.g., erastin, RSL3) bodipy_c12 This compound lipid_release Increased Lipid Release bodipy_c12->lipid_release lipid_peroxidation Co-localization with Peroxidation Markers bodipy_c12->lipid_peroxidation cell_death Neuronal Protection or Sensitization lipid_release->cell_death lipid_peroxidation->cell_death

Caption: Using this compound to study ferroptosis.

Conclusion

This compound is a versatile and robust tool for the study of cellular lipid metabolism. Its mechanism of action as a fluorescent fatty acid analog allows for the direct visualization of fatty acid uptake, storage in lipid droplets, and trafficking to other organelles. The experimental protocols provided in this guide offer a starting point for researchers to design and implement studies investigating the intricate regulation of lipid homeostasis. Furthermore, the application of this probe in studying signaling pathways such as those governed by AMPK and in the context of ferroptosis highlights its importance in advancing our understanding of cellular physiology and disease. As research in lipid biology continues to expand, this compound will undoubtedly remain a key technology for scientists and drug development professionals.

References

Core Spectral and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral and Application Properties of BODIPY™ 558/568 C12

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the spectral properties and applications of BODIPY™ 558/568 C12, a fluorescent fatty acid analog crucial for lipid research.

BODIPY™ 558/568 C12 is an orange-red fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes.[1] Its structure features a lipophilic dodecanoic acid (C12) tail, which allows it to mimic natural long-chain fatty acids and readily partition into the hydrophobic core of lipid droplets within cells.[1][2] This characteristic makes it an exceptional tool for visualizing and tracking lipid dynamics.[1][3]

The nomenclature "558/568" directly refers to the probe's maximal excitation and emission wavelengths in nanometers.[2][3][4] A key advantage of the BODIPY core is its relative insensitivity to environmental factors such as solvent polarity and pH, ensuring stable and bright fluorescence across various cellular compartments and physiological conditions.[1][2][4] This stability, combined with a high quantum yield and molar extinction coefficient, provides a robust signal for various fluorescence-based applications.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of BODIPY™ 558/568 C12.

Table 1: Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex) ~558 nm[3][4]
Emission Maximum (λem) ~568 nm[3][4]
Molar Extinction Coefficient (ε) > 80,000 M-1cm-1[1][5]
Quantum Yield (Φ) High, approaching 0.9 in lipid environments[1][5]

Table 2: Physicochemical Properties

PropertyValueReference
Chemical Formula C25H31BF2N2O2S[1]
Molecular Weight 472.40 g/mol [1]
Appearance Red to black powder, film, or oil
Solubility Soluble in DMSO, DMF, Ethanol[1][3][]
Storage Conditions -20°C for long term (months to years), desiccated[1]

Experimental Protocols and Methodologies

The utility of BODIPY™ 558/568 C12 is demonstrated through its application in various experimental setups, primarily for monitoring lipid metabolism and lipid droplet dynamics.

General Protocol for Live Cell Staining of Lipid Droplets

This protocol outlines the fundamental steps for staining lipid droplets in live cultured cells.

  • Preparation of Staining Solution:

    • Prepare a stock solution of BODIPY™ 558/568 C12 at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (DMSO).[4]

    • Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) or cell culture medium to a final working concentration. Recommended concentrations for cell cultures range from 0.1 to 2 µM.[] To avoid cytotoxicity, the final DMSO concentration should be kept below 0.1%.[]

  • Cell Staining:

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

    • Remove the culture medium and add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[]

  • Washing and Imaging:

    • Remove the staining solution and gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.[][]

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Proceed with imaging using fluorescence microscopy.

Protocol for Tracking Fatty Acid Metabolism

BODIPY™ 558/568 C12 serves as a tracer for the metabolic fate of fatty acids.

  • Cellular Uptake and Incorporation:

    • Incubate cells with BODIPY™ 558/568 C12 as described in the live-cell staining protocol. The probe is taken up by the cells and can be esterified into neutral lipids like triacylglycerides (TAGs), which are subsequently stored in lipid droplets.[8][9]

  • Metabolite Analysis via Thin-Layer Chromatography (TLC):

    • Following incubation, wash the cells with PBS.

    • Lyse the cells and perform a total lipid extraction using a suitable solvent system (e.g., chloroform/methanol).[8]

    • Spot the lipid extract onto a TLC plate and resolve the different lipid classes using an appropriate mobile phase.

    • The fluorescently labeled lipids (e.g., TAGs, phospholipids) and any remaining free fatty acid probe can be visualized directly on the TLC plate due to their intrinsic fluorescence.[9][10]

  • Microscopy of Fatty Acid Trafficking:

    • The probe can be used to visualize the transfer of fatty acids from lipid droplets to other organelles, such as mitochondria, for processes like β-oxidation.[8]

    • This can be achieved through live-cell, time-lapse imaging experiments, often in combination with other organelle-specific fluorescent markers.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the biological pathways in which BODIPY™ 558/568 C12 is involved.

G General Workflow for Live Cell Imaging prep Prepare Staining Solution (1-10 mM Stock in DMSO, 0.1-2 µM Working Solution) stain Incubate Cells with Probe (15-30 min, 37°C) prep->stain culture Culture Cells on Imaging Dish wash Wash Cells 2-3x with PBS/HBSS stain->wash image Image with Fluorescence Microscope wash->image analyze Analyze Data (e.g., ImageJ/Fiji) image->analyze

Caption: A typical workflow for staining and imaging live cells.

G Fatty Acid Uptake and Metabolism Pathway cluster_cell Hepatocyte probe BODIPY 558/568 C12 (Fatty Acid Analog) er Endoplasmic Reticulum (ER) probe->er Uptake ester Esterification (ACSL, DGAT enzymes) er->ester tag Triacylglycerides (TAGs) ester->tag ld Lipid Droplet (LD) Storage tag->ld mito Mitochondrion ld->mito Lipolysis & Transfer beta_ox β-Oxidation mito->beta_ox atp ATP Production beta_ox->atp

Caption: Cellular pathway of fatty acid uptake, storage, and utilization.

G Microscopy and Image Acquisition Workflow setup Prepare Stained Sample microscope Fluorescence Microscope (Confocal, STED, etc.) setup->microscope excitation Excite Probe (e.g., 559 nm laser) microscope->excitation emission Collect Emission Signal (e.g., >570 nm filter) excitation->emission detector Detect Signal (PMT, Camera) emission->detector image Generate Digital Image detector->image

Caption: The process of acquiring a fluorescent image of the probe.

References

An In-depth Technical Guide to BODIPY™ 558/568 C12: Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe BODIPY™ 558/568 C12, detailing its spectral properties, chemical characteristics, and applications in cellular and molecular biology. The information is tailored for professionals in research and drug development who utilize fluorescence-based techniques for investigating lipid metabolism and dynamics.

Core Properties of BODIPY™ 558/568 C12

BODIPY™ 558/568 C12 is a lipophilic fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family.[1][2] Its structure consists of the BODIPY core conjugated to a 12-carbon fatty acid (lauric acid) tail.[3] This fatty acid chain allows the probe to mimic natural long-chain fatty acids and readily incorporate into lipid-rich structures within cells, particularly lipid droplets.[2][3]

The dye is characterized by its strong absorption and emission in the orange-red region of the visible spectrum, high fluorescence quantum yield, and remarkable photostability.[1][2] A key advantage of BODIPY dyes is that their spectral properties are relatively insensitive to the polarity of the solvent and pH, making them robust probes for use in complex biological environments.[2]

Quantitative Data Summary

The key quantitative data for BODIPY™ 558/568 C12 are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum ~558 nm[4][5]
Emission Maximum ~568 nm[4][5]
Molecular Formula C₂₅H₃₀BF₂N₂O₂S • H[4]
Molecular Weight 472.4 g/mol [4][5]
CAS Number 158757-84-7[2][4]
Solubility Soluble in DMF and DMSO[4]

Experimental Applications and Protocols

BODIPY™ 558/568 C12 is extensively used as a fluorescent tracer to study the dynamics of fatty acids and the formation and lifecycle of lipid droplets in live and fixed cells.[4][5][6] Its ability to be esterified and incorporated into neutral lipids allows for the visualization of fatty acid trafficking and storage.[3][6]

The following diagram illustrates a typical workflow for staining and imaging lipid droplets in cultured cells using BODIPY™ 558/568 C12.

G cell_culture Culture cells on coverslips or imaging dishes treatment Optional: Treat cells with compounds affecting lipid metabolism cell_culture->treatment prepare_stain Prepare BODIPY 558/568 C12 working solution (e.g., 1-10 µM in media) cell_culture->prepare_stain incubate Incubate cells with staining solution (e.g., 15-60 min at 37°C) prepare_stain->incubate wash Wash cells with fresh media or PBS incubate->wash acquire_images Acquire images using fluorescence microscopy (Ex: ~558 nm, Em: ~568 nm) incubate->acquire_images analysis Analyze images to quantify lipid droplet number, size, and intensity acquire_images->analysis

Caption: Workflow for cellular lipid droplet staining and analysis.

Below are detailed protocols for staining both live and fixed cells, synthesized from established methodologies.[3][6][]

Live Cell Staining Protocol:

  • Cell Preparation: Culture cells to a healthy confluence on glass-bottom dishes or coverslips suitable for live-cell imaging. If applicable, treat cells with experimental compounds.

  • Staining Solution Preparation: Prepare a working solution of BODIPY™ 558/568 C12 in pre-warmed cell culture medium. A final concentration of 5-10 µM is often used.[3] It is recommended to first prepare a stock solution in an organic solvent like DMSO.[8]

  • Incubation: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[1][3][6]

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of BODIPY™ 558/568 C12 (Excitation: ~558 nm, Emission: ~568 nm). For live-cell imaging, it is crucial to maintain the cells at 37°C and 5% CO₂.[]

Fixed Cell Staining Protocol:

  • Cell Preparation and Fixation: Culture cells on coverslips. After any experimental treatments, wash the cells with PBS and then fix them with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with a detergent such as 0.05% saponin in PBS for 15 minutes.[6]

  • Staining: Incubate the fixed cells with the BODIPY™ 558/568 C12 working solution (as prepared for live cells) for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can then be imaged on a fluorescence microscope.

Visualization of Fatty Acid Metabolism

BODIPY™ 558/568 C12 serves as a valuable tool to trace the metabolic fate of fatty acids. Once inside the cell, the fatty acid moiety can be esterified and incorporated into triacylglycerols (TAGs) and other neutral lipids, which are then stored in lipid droplets.[3] This process can be visualized over time, providing insights into the dynamics of lipid storage and mobilization.

The following diagram illustrates the cellular uptake and processing of BODIPY™ 558/568 C12.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_ld Lipid Droplet bodipy_c12_ext This compound bodipy_c12_cyt This compound bodipy_c12_ext->bodipy_c12_cyt Uptake esterification Esterification bodipy_c12_cyt->esterification bodipy_tag BODIPY-labeled TAG esterification->bodipy_tag ld_storage Storage in Lipid Droplet Core bodipy_tag->ld_storage

Caption: Cellular pathway of this compound uptake and incorporation.

This guide provides essential information for the effective use of BODIPY™ 558/568 C12 in research and development. By understanding its properties and following optimized protocols, researchers can leverage this powerful tool to gain deeper insights into the complex processes of lipid biology.

References

Bodipy 558/568 C12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fluorescent fatty acid analog, Bodipy 558/568 C12, for professionals in research, science, and drug development. This guide details its properties, applications, and the experimental protocols for its use in cellular and molecular biology.

This compound is a fluorescently labeled long-chain fatty acid analog that has become an invaluable tool for researchers studying lipid metabolism. Its unique photophysical properties, including high fluorescence quantum yield and relative insensitivity to environmental polarity, make it an ideal probe for visualizing the uptake, trafficking, and storage of fatty acids within living cells. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use.

Core Properties and Spectral Characteristics

This compound consists of a twelve-carbon fatty acid (lauric acid) linked to a Bodipy (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be incorporated into cellular lipid metabolic pathways. The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental setup and data interpretation.

PropertyValueReference(s)
Chemical Name 4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid[1]
Molecular Formula C₂₅H₃₁BF₂N₂O₂S[2]
Molecular Weight 472.40 g/mol [2]
Excitation Maximum (λex) 558 nm[3][]
Emission Maximum (λem) 568 nm[3][]
Quantum Yield High (approaching 0.9 in lipid environments)[3]
Molar Extinction Coefficient > 80,000 M⁻¹cm⁻¹[3]
Appearance Red to black powder, film, or oil[2]
Solubility Soluble in DMSO and DMF[5]

Applications in Cellular Biology

The primary application of this compound is as a tracer for fatty acids in living cells. Its fluorescence allows for the real-time visualization of:

  • Fatty Acid Uptake: Researchers can monitor the rate and mechanisms of fatty acid entry into cells.

  • Lipid Droplet Dynamics: As a substrate for neutral lipid synthesis, it readily incorporates into triacylglycerols and cholesterol esters, the main components of lipid droplets. This allows for the study of lipid droplet formation, growth, and mobilization.[2]

  • Fatty Acid Trafficking: The movement of the fluorescent analog between different organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets, can be tracked to elucidate the pathways of intracellular lipid transport.

Experimental Protocols

Accurate and reproducible results with this compound rely on carefully designed and executed experimental protocols. Below are detailed methodologies for common applications.

Lipid Droplet Staining in Live Cells

This protocol outlines the steps for labeling lipid droplets in cultured mammalian cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscopy setup with appropriate filter sets (e.g., for Cy3 or TRITC)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time can be adjusted to control the degree of lipid droplet labeling.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. This compound can be excited using a laser line around 561 nm, and the emission can be collected between 570 and 620 nm.

Fatty Acid Uptake Assay

This protocol describes a method to quantify the uptake of fatty acids by a cell population using fluorescence microscopy or flow cytometry.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Cells of interest

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate suitable for the chosen detection method.

  • Preparation of Uptake Solution: Prepare a working solution of this compound in serum-free medium or HBSS at a final concentration of 1-5 µM.

  • Initiation of Uptake: Remove the culture medium and add the uptake solution to the cells.

  • Time-Course Measurement: For kinetic studies, measure the fluorescence intensity at different time points (e.g., 1, 5, 10, 15, 30 minutes) using a plate reader or by acquiring images for subsequent analysis. For endpoint assays, incubate for a fixed period.

  • Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Quantification: Analyze the fluorescence intensity of the cells. For microscopy-based assays, quantify the mean fluorescence intensity per cell using image analysis software. For flow cytometry, determine the mean fluorescence intensity of the cell population.

Visualizing Cellular Processes

Diagrams generated using Graphviz can help to visualize the complex cellular pathways and experimental workflows involving this compound.

fatty_acid_uptake_and_trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_ld Lipid Droplet Bodipy_C12 This compound Transport_Proteins Fatty Acid Transport Proteins (e.g., CD36, FATPs) Bodipy_C12->Transport_Proteins Binding Bodipy_C12_Cytoplasm This compound Transport_Proteins->Bodipy_C12_Cytoplasm Transport ACSL Acyl-CoA Synthetase (ACSL) Bodipy_C12_Cytoplasm->ACSL Substrate Bodipy_C12_CoA Bodipy-C12-CoA ACSL->Bodipy_C12_CoA Activation DGAT DGAT/AGPAT Bodipy_C12_CoA->DGAT Esterification TAG_Synthesis Triacylglycerol (TAG) Synthesis DGAT->TAG_Synthesis LD_Storage Storage in Lipid Droplet TAG_Synthesis->LD_Storage

Caption: Cellular uptake and metabolic fate of this compound.

This signaling pathway illustrates the journey of this compound from the extracellular environment into the cell, its activation, and subsequent incorporation into triacylglycerols for storage in lipid droplets.

experimental_workflow Start Start: Culture Cells Prepare_Staining_Solution Prepare this compound Staining Solution Start->Prepare_Staining_Solution Incubate_Cells Incubate Cells with Probe Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash to Remove Excess Probe Incubate_Cells->Wash_Cells Image_Acquisition Image Acquisition (Fluorescence Microscopy) Wash_Cells->Image_Acquisition Data_Analysis Data Analysis and Quantification Image_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: A typical experimental workflow for lipid droplet staining.

This diagram provides a clear, step-by-step visualization of a standard protocol for using this compound to label and analyze lipid droplets in a research setting.

logical_relationships cluster_applications Primary Research Applications cluster_outcomes Potential Research Outcomes Core_Probe This compound (Fluorescent Fatty Acid Analog) Fatty_Acid_Uptake Studying Fatty Acid Uptake Mechanisms Core_Probe->Fatty_Acid_Uptake Lipid_Droplet_Dynamics Visualizing Lipid Droplet Formation and Mobilization Core_Probe->Lipid_Droplet_Dynamics Metabolic_Trafficking Tracking Intracellular Lipid Trafficking Core_Probe->Metabolic_Trafficking Drug_Discovery Screening for Modulators of Lipid Metabolism Fatty_Acid_Uptake->Drug_Discovery Disease_Modeling Investigating Dyslipidemia in Disease Models Lipid_Droplet_Dynamics->Disease_Modeling Fundamental_Biology Elucidating Basic Mechanisms of Lipid Homeostasis Metabolic_Trafficking->Fundamental_Biology

Caption: Logical relationships of this compound applications.

This diagram illustrates how the fundamental properties of this compound as a fluorescent fatty acid analog lead to its various research applications, which in turn can contribute to significant outcomes in drug discovery, disease modeling, and fundamental biological understanding.

References

An In-depth Technical Guide to Lipid Droplet Staining with Bodipy Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of staining lipid droplets using Bodipy dyes, offering detailed protocols, quantitative data, and visual representations of associated biological pathways to empower researchers in their cellular and metabolic studies.

Introduction to Bodipy Dyes for Lipid Droplet Staining

Lipid droplets are dynamic cellular organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Their study is paramount in understanding metabolic diseases such as obesity, diabetes, and fatty liver disease. Bodipy (boron-dipyrromethene) dyes have emerged as a preferred tool for visualizing lipid droplets due to their unique photophysical properties. These dyes are intensely fluorescent, photostable, and exhibit narrow emission spectra, which minimizes spectral overlap in multicolor imaging experiments.[1] Their lipophilic nature allows them to readily partition into the neutral lipid core of lipid droplets, providing specific and bright staining.[2][]

The core structure of Bodipy dyes can be chemically modified to alter their spectral properties, allowing for a range of dyes that span the visible spectrum.[4][5] This versatility makes them suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Quantitative Properties of Lipophilic Bodipy Dyes

The selection of a Bodipy dye is contingent on the specific experimental setup, including the available excitation sources and emission filters. The following table summarizes the key spectral properties of commonly used Bodipy dyes for lipid droplet staining.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)
Bodipy 493/503493503~80,000~0.9
Bodipy 505/515505515Not widely reportedNot widely reported
Bodipy FL503512>80,000~0.9
Bodipy 581/591581591Not widely reported0.83
Bodipy C12480508Not widely reportedHigh
Bodipy 500/510 C1, C12500510Not widely reportedHigh

Experimental Protocols: Staining Lipid Droplets

The following sections provide detailed protocols for staining lipid droplets in both live and fixed cells. A comparative summary is also presented in a tabular format for quick reference.

Staining Live Cells

Live-cell imaging of lipid droplets allows for the study of their dynamic processes, such as formation, fusion, and motility.

Materials:

  • Bodipy dye stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium or appropriate buffer (e.g., HBSS)

  • Cultured cells on coverslips or in imaging dishes

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of the Bodipy dye in pre-warmed imaging medium or buffer. The final concentration typically ranges from 1 to 5 µM.[1]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Bodipy staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess dye and reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen Bodipy dye.

Staining Fixed Cells

Fixing cells preserves their morphology and allows for immunofluorescence co-staining.

Materials:

  • Bodipy dye stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Blocking solution (e.g., 1% BSA in PBS)

  • Mounting medium

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on coverslips.

  • Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Note that detergents can affect lipid droplet morphology, so this step should be performed with caution.

  • (Optional) Blocking: If performing immunofluorescence, block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

  • Staining Solution Preparation: Prepare a working solution of the Bodipy dye in PBS. The final concentration typically ranges from 1 to 5 µM.

  • Cell Staining: Incubate the cells with the Bodipy staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol Comparison: Live vs. Fixed Cell Staining
StepLive-Cell StainingFixed-Cell StainingKey Considerations
Starting Material Adherent or suspension cells in cultureCells grown on coverslipsEnsure healthy, sub-confluent cells for optimal staining.
Fixation None4% Paraformaldehyde (15-20 min)Fixation preserves cell morphology but can alter lipid droplet structure.
Permeabilization NoneOptional (e.g., 0.1% Triton X-100)Necessary for intracellular antibody staining but may extract lipids. Use with caution.
Staining Solution Bodipy dye in imaging medium/bufferBodipy dye in PBSUse pre-warmed medium for live cells to maintain physiological conditions.
Dye Concentration 1-5 µM1-5 µMOptimize concentration for each cell type and experimental condition.
Incubation Time 15-30 minutes30-60 minutesShorter incubation for live cells to minimize toxicity.
Incubation Temp. 37°CRoom TemperatureMaintain physiological temperature for live cells.
Washing 2-3 times with warm medium3 times with PBSThorough washing is crucial to reduce background.
Imaging Immediately in imaging mediumAfter mountingImage live cells promptly to capture dynamic processes.
Troubleshooting Common Issues
IssuePossible CauseSolution
Weak Signal - Insufficient dye concentration- Short incubation time- Low lipid droplet content- Increase dye concentration or incubation time.- Use a positive control (e.g., oleic acid treatment to induce lipid droplet formation).
High Background - Incomplete removal of excess dye- Dye precipitation- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Pre-warming the PBS before adding the Bodipy stock can help.
Inconsistent Staining - Cell health variability- Uneven dye distribution- Ensure a healthy and evenly distributed cell culture.- Gently agitate during staining to ensure uniform dye access.
Photobleaching - High excitation light intensity- Prolonged exposure- Use the lowest possible laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.
Signal in Other Channels - Spectral bleed-through- Use appropriate and narrow-bandpass filters.- Perform sequential scanning if using a confocal microscope.

Visualizing Cellular Pathways

Understanding the signaling pathways that govern lipid droplet metabolism is essential for interpreting staining results. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways of lipid droplet biogenesis and lipolysis.

Lipid Droplet Biogenesis and Experimental Workflow

The formation of lipid droplets is a multi-step process that begins in the endoplasmic reticulum. The general workflow for staining and visualizing these organelles is also depicted.

G Lipid Droplet Biogenesis & Staining Workflow cluster_biogenesis Lipid Droplet Biogenesis cluster_workflow Experimental Workflow G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Lipin/PAP TAG Triacylglycerol DAG->TAG DGAT1/2 LD Lipid Droplet TAG->LD Budding from ER cell_culture Cell Culture staining Bodipy Staining cell_culture->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis imaging->analysis

Caption: Lipid droplet biogenesis and a typical experimental workflow for their visualization.

Signaling Pathway of Lipolysis

Lipolysis is the process of breaking down stored triacylglycerols into free fatty acids and glycerol. This pathway is tightly regulated by hormonal signals.

G Hormone-Stimulated Lipolysis Signaling Pathway cluster_lipolysis Lipolysis Cascade Hormone Hormone (e.g., Catecholamines) Receptor GPCR Hormone->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Perilipin Perilipin (phosphorylated) PKA->Perilipin phosphorylates HSL HSL (phosphorylated) PKA->HSL phosphorylates CGI58 CGI-58 Perilipin->CGI58 releases DAG Diacylglycerol HSL->DAG hydrolyzes ATGL ATGL TAG Triacylglycerol ATGL->TAG hydrolyzes CGI58->ATGL activates TAG->DAG MAG Monoacylglycerol DAG->MAG FFA Free Fatty Acids MAG->FFA Glycerol Glycerol MAG->Glycerol

Caption: Key steps in the hormone-stimulated lipolysis signaling cascade.

Conclusion

Bodipy dyes are powerful tools for the visualization and study of lipid droplets. Their excellent photophysical properties and versatility make them indispensable for researchers in cell biology and drug development. By understanding the principles of Bodipy staining, optimizing experimental protocols, and correlating observations with the underlying biological pathways, researchers can gain deeper insights into the critical role of lipid droplets in health and disease. This guide provides a foundational framework to facilitate the effective application of Bodipy dyes in lipid droplet research.

References

BODIPY 558/568 C12: A Technical Guide for Cellular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescent fatty acid analog that has become an indispensable tool in cell biology for the investigation of lipid metabolism and dynamics.[1][2][3] Its unique photophysical properties, including high quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH, make it an excellent probe for visualizing and tracking the fate of fatty acids within living and fixed cells.[4] This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a summary of its key characteristics.

The core of this compound's utility lies in its structural design: a BODIPY fluorophore conjugated to a 12-carbon lauric acid chain.[2] This lipophilic tail allows the molecule to readily cross the cell membrane and be metabolized by cellular enzymes, mimicking the behavior of natural fatty acids.[5][6] Once inside the cell, it is esterified and incorporated into neutral lipids, primarily triacylglycerols and cholesteryl esters, which are stored within lipid droplets.[7][8] This specific accumulation within the hydrophobic core of lipid droplets enables high-contrast imaging of these dynamic organelles.[6][7]

Core Properties and Spectral Characteristics

A thorough understanding of the spectral properties of this compound is crucial for designing and executing successful imaging experiments. The quantitative data below has been compiled from various sources to provide a comprehensive reference.

PropertyValueReferences
Maximum Excitation Wavelength 558 nm[1][3][4]
Maximum Emission Wavelength 568 nm[1][3][4]
Molecular Formula C25H30BF2N2O2S · H[1][3]
Molecular Weight 472.4 g/mol [1][3]
Solubility Soluble in DMSO and DMF[1][3]
Commonly Referred As Red C12[1][7][8]

Mechanism of Cellular Uptake and Incorporation

The mechanism by which this compound labels lipid droplets is a multi-step process that mirrors the metabolic pathway of natural fatty acids. This process allows for the investigation of fatty acid trafficking and lipid droplet biogenesis.

Mechanism of this compound Cellular Uptake and Localization cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm BODIPY_ext This compound BODIPY_intra Intracellular this compound BODIPY_ext->BODIPY_intra Passive Diffusion Esterification Esterification (Acyl-CoA Synthetase) BODIPY_intra->Esterification BODIPY_ester Esterified BODIPY-C12 Esterification->BODIPY_ester ER Endoplasmic Reticulum (ER) BODIPY_ester->ER LD_Biogenesis Lipid Droplet Biogenesis ER->LD_Biogenesis Lipid_Droplet Lipid Droplet LD_Biogenesis->Lipid_Droplet

Caption: Cellular uptake and incorporation of this compound into lipid droplets.

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in cell biology, primarily centered around the study of lipid droplets and fatty acid metabolism.

Visualization of Lipid Droplets in Live and Fixed Cells

The most common application of this compound is the fluorescent labeling of lipid droplets for visualization by microscopy. This can be performed in both live and fixed cells, allowing for dynamic tracking of lipid droplet formation, movement, and degradation.[4][]

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (serum-free or complete, depending on the experiment)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Mounting medium

Procedure for Live Cell Imaging:

  • Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Prepare a working solution of this compound in cell culture medium. A final concentration of 5-10 µM is a good starting point, but this may need to be optimized for your cell type.[10]

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[7] Incubation times can be varied to study fatty acid uptake over time.[8]

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~558/568 nm).[4]

Procedure for Fixed Cell Imaging:

  • Perform steps 1-5 from the live-cell imaging protocol.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS if co-staining with antibodies is desired.

  • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Image the cells using a fluorescence microscope.

Workflow for Lipid Droplet Staining Start Start: Cultured Cells Prepare_Dye Prepare this compound Working Solution Start->Prepare_Dye Incubate Incubate Cells with Dye (15-30 min, 37°C) Prepare_Dye->Incubate Wash1 Wash with PBS Incubate->Wash1 Live_Imaging Live Cell Imaging Wash1->Live_Imaging Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Mount Mount for Imaging Wash2->Mount Fixed_Imaging Fixed Cell Imaging Mount->Fixed_Imaging

Caption: A generalized workflow for staining lipid droplets with this compound.

Fatty Acid Uptake and Trafficking Assays

This compound can be used in pulse-chase experiments to monitor the rate of fatty acid uptake and their subsequent trafficking to various cellular compartments, such as mitochondria.[10][11]

Materials:

  • This compound stock solution

  • "Pulse" medium: Cell culture medium containing this compound (e.g., 5 µM)[11]

  • "Chase" medium: Complete cell culture medium without the fluorescent probe[11]

  • Other fluorescent probes for co-localization (e.g., MitoTracker Green)[12]

Procedure:

  • Plate cells and culture overnight.

  • Pulse: Replace the culture medium with the "pulse" medium and incubate for a defined period (e.g., 1 hour) to allow for the uptake and incorporation of the fluorescent fatty acid into lipid droplets.[10]

  • Chase: Remove the "pulse" medium, wash the cells three times with chase medium, and then add fresh chase medium.[11]

  • Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) to track the movement of the fluorescent lipid.

  • At each time point, image the cells using fluorescence microscopy. For co-localization studies, co-stain with other organelle-specific dyes during the final incubation step.[12]

Pulse-Chase Experimental Workflow Start Start: Cultured Cells Pulse Pulse: Incubate with this compound Start->Pulse Wash Wash 3x with Chase Medium Pulse->Wash Chase Chase: Incubate in Probe-Free Medium Wash->Chase Image_T0 Image at Time 0 Chase->Image_T0 Image_T1 Image at Time 1 Chase->Image_T1 Image_Tn Image at Time n Chase->Image_Tn Analysis Analyze Fatty Acid Trafficking Image_T0->Analysis Image_T1->Analysis Image_Tn->Analysis

References

A Technical Guide to BODIPY™ 558/568 C12: A Fluorescent Probe for Unraveling Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, lipids play a central role, serving as energy stores, signaling molecules, and structural components of membranes. Understanding the dynamics of lipid uptake, transport, and storage is paramount in deciphering the mechanisms underlying various physiological and pathological processes, including metabolic diseases, neurodegenerative disorders, and cancer. BODIPY™ 558/568 C12, a fluorescently labeled long-chain fatty acid analog, has emerged as a powerful tool for the real-time visualization and quantification of these processes in living cells. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of BODIPY™ 558/568 C12.

Core Properties and Mechanism of Action

BODIPY™ 558/568 C12 consists of a dodecanoic acid (a 12-carbon saturated fatty acid) covalently linked to a BODIPY™ 558/568 fluorophore. This unique structure allows it to mimic natural fatty acids, facilitating its uptake and incorporation into cellular lipid metabolic pathways. Once inside the cell, it is esterified and can be incorporated into various lipid species, most notably triacylglycerols, which are stored in lipid droplets.[1][2] The intrinsic fluorescence of the BODIPY™ dye enables the direct visualization of these processes using fluorescence microscopy and quantitative analysis via flow cytometry.[][4]

Quantitative Data Summary

The spectral properties of BODIPY™ 558/568 C12 are critical for designing and executing fluorescence-based experiments. The following table summarizes its key quantitative characteristics.

PropertyValueReference
Excitation Maximum558 nm[4]
Emission Maximum568 nm[4]
Recommended Laser Line561 nm[5]
Recommended Emission Filter565-620 nm[5]
Molecular Weight472.4 g/mol [6]
Purity≥95%
Stability≥ 4 years (at -20°C)

Key Research Applications

Visualizing and Quantifying Fatty Acid Uptake

BODIPY™ 558/568 C12 is extensively used to monitor the uptake of fatty acids by cells in real-time. By incubating cells with the probe and subsequently imaging them, researchers can visualize the intracellular accumulation of the fatty acid analog. This is particularly valuable for studying the effects of genetic modifications, drug candidates, or metabolic perturbations on fatty acid transport.

Tracking Lipid Droplet Dynamics

As a substrate for triacylglycerol synthesis, BODIPY™ 558/568 C12 is an excellent tool for labeling and tracking the formation, growth, and mobilization of lipid droplets.[1][2] This allows for the investigation of lipid storage diseases, lipotoxicity, and the role of lipid droplets in various cellular processes. For instance, it has been used to study the transfer of fatty acids from lipid droplets to mitochondria for energy production.[7]

Investigating Fatty Acid Metabolism

The metabolic fate of BODIPY™ 558/568 C12 can be traced to understand how fatty acids are partitioned between different metabolic pathways, such as esterification into neutral lipids for storage or transport to other organelles for processes like β-oxidation.[8] This provides insights into the regulation of lipid metabolism under different physiological conditions.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Lipid Droplet Formation

This protocol describes the general procedure for staining live cells with BODIPY™ 558/568 C12 to visualize fatty acid uptake and subsequent incorporation into lipid droplets.

Materials:

  • BODIPY™ 558/568 C12 stock solution (1-10 mM in DMSO)[9]

  • Cell culture medium (serum-free or complete, as required by the experiment)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of BODIPY™ 558/568 C12 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.[9] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the staining solution to the cells.[9]

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.[9] The incubation time can be adjusted to visualize different stages of fatty acid metabolism. Shorter times will favor visualization of uptake and early incorporation, while longer times will show accumulation in lipid droplets.

  • Washing:

    • For adherent cells, aspirate the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.[9]

    • For suspension cells, centrifuge the cells, remove the staining solution, and wash the cell pellet by resuspending in warm PBS or fresh culture medium, followed by centrifugation. Repeat the wash step.

  • Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with imaging using a fluorescence microscope. Use excitation and emission wavelengths appropriate for BODIPY™ 558/568 (e.g., Excitation: 561 nm, Emission: 570-620 nm).[5]

Protocol 2: Flow Cytometry Analysis of Fatty Acid Uptake

This protocol outlines the steps for quantifying cellular fatty acid uptake using BODIPY™ 558/568 C12 and flow cytometry.

Materials:

  • BODIPY™ 558/568 C12 stock solution (1-10 mM in DMSO)[9]

  • Cell culture medium

  • PBS

  • Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

  • Flow cytometer with a laser suitable for exciting BODIPY™ 558/568 (e.g., 561 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL.

  • Staining: Add the BODIPY™ 558/568 C12 working solution (1-10 µM in culture medium) to the cell suspension.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes.

  • Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Remove the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Data Acquisition: Analyze the cells on a flow cytometer. Use the appropriate laser and filters to detect the fluorescence signal from BODIPY™ 558/568 C12. Gate on the cell population of interest and record the fluorescence intensity.

Visualizations

Signaling Pathway: Cellular Metabolism of BODIPY™ 558/568 C12

FattyAcidMetabolism extracellular Extracellular BODIPY 558/568 C12 cell_membrane Cell Membrane cytosol_fa Cytosolic BODIPY-C12 extracellular->cytosol_fa Uptake acyl_coa BODIPY-C12-CoA cytosol_fa->acyl_coa Activation (ACS) mitochondria Mitochondrion cytosol_fa->mitochondria er Endoplasmic Reticulum acyl_coa->er tg Triacylglycerol (TAG) er->tg Esterification (DGAT) ld Lipid Droplet (Storage) tg->ld ld->cytosol_fa Lipolysis (ATGL) beta_oxidation β-Oxidation mitochondria->beta_oxidation atp ATP beta_oxidation->atp

Caption: Cellular uptake and metabolic fate of BODIPY™ 558/568 C12.

Experimental Workflow: Lipid Uptake Assay

LipidUptakeWorkflow start Start: Seed Cells treatment Experimental Treatment (e.g., Drug Incubation) start->treatment staining Stain with This compound treatment->staining wash Wash to Remove Excess Probe staining->wash acquire Image Acquisition (Microscopy or Flow Cytometry) wash->acquire analysis Image/Data Analysis (Quantify Fluorescence) acquire->analysis results Results: Compare Uptake Levels analysis->results

Caption: A typical experimental workflow for a lipid uptake assay.

Logical Relationship: Troubleshooting Common Issues

Troubleshooting issue Issue weak_signal Weak Signal issue->weak_signal high_bg High Background issue->high_bg cell_death Cell Death issue->cell_death cause1 Cause: Low Concentration/ Short Incubation weak_signal->cause1 cause2 Cause: High Concentration/ Insufficient Washing high_bg->cause2 cause3 Cause: High Concentration/ Long Incubation cell_death->cause3 solution1 Solution: Increase Concentration/ Incubation Time cause1->solution1 solution2 Solution: Decrease Concentration/ Improve Washing cause2->solution2 solution3 Solution: Titrate Concentration/ Reduce Incubation Time cause3->solution3

Caption: Troubleshooting common issues in BODIPY™ 558/568 C12 staining.

Conclusion

BODIPY™ 558/568 C12 is a versatile and robust fluorescent probe that has significantly advanced our ability to study lipid metabolism in living systems. Its ability to mimic natural fatty acids, coupled with its favorable photophysical properties, makes it an indispensable tool for researchers in cell biology, drug discovery, and metabolic research. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the complex world of lipid dynamics.

References

BODIPY 558/568 C12: A Technical Guide to Tracking Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that has emerged as a powerful tool for investigating the intricate processes of lipid metabolism.[1] Its unique photophysical properties and ability to mimic natural fatty acids allow for the real-time visualization of fatty acid uptake, trafficking, and storage within living cells.[][3] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and a visual representation of its role in cellular lipid dynamics.

The BODIPY (boron-dipyrromethene) core structure provides exceptional photostability, high fluorescence quantum yields, and sharp emission peaks.[4][5] These characteristics make it superior to older fluorescent dyes, such as Nile Red, which can suffer from broad emission spectra and lower photostability.[6] The C12 (dodecanoic acid) fatty acid chain allows the molecule to be recognized and processed by cellular machinery involved in lipid metabolism, leading to its incorporation into various lipid species, most notably triacylglycerols within lipid droplets.[1][7]

Core Properties and Specifications

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for designing and interpreting experiments. The key quantitative data for this probe are summarized in the table below.

PropertyValueReference(s)
Chemical Name (T-4)-difluoro[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-κN]methyl]-1H-pyrrole-2-dodecanoato(2-)-κN1]-borate(1-), monohydrogen[8][9]
Synonyms Red C12, BDP 558/568 C12[7][8]
CAS Number 158757-84-7[8][9][]
Molecular Formula C₂₅H₃₀BF₂N₂O₂S • H[8][9]
Molecular Weight 472.4 g/mol [8][9][11]
Excitation Maximum 558 nm[4][8][9]
Emission Maximum 568 nm[4][8][9]
Appearance Oil, film, or powder (red to black)[7][8]
Purity ≥95% (typically by HPLC)[8][9]
Solubility Soluble in DMSO and DMF[8][9][12]
Storage Conditions -20°C, protected from light and moisture[4][8]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in cell culture experiments for tracking lipid metabolism. These can be adapted for specific cell types and research questions.

Protocol 1: General Staining of Lipid Droplets in Live or Fixed Cells

This protocol outlines the basic procedure for labeling lipid droplets in cultured cells.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (serum-free or complete, as required)

  • Phosphate-buffered saline (PBS)

  • Adherent or suspension cells

  • Paraformaldehyde (PFA) for fixed cell staining (e.g., 4% in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, plate them on sterile coverslips or in imaging-compatible plates to reach 60-80% confluency.[13]

    • For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.[4]

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM). Vortex briefly to mix.

  • Cell Staining:

    • Live Cells:

      • Remove the culture medium from the cells.

      • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][14]

      • Wash the cells twice with warm PBS or culture medium to remove excess probe.[4]

    • Fixed Cells:

      • Fix the cells with 4% PFA for 10-20 minutes at room temperature.[][13]

      • Wash the cells twice with PBS.[13]

      • Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.[13]

      • Wash the cells twice with PBS.[13]

  • Imaging:

    • Mount the coverslips or plates for imaging.

    • Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the 558/568 nm excitation/emission profile.[4] Alternatively, analyze the cell population by flow cytometry.[]

Protocol 2: Pulse-Chase Experiment to Monitor Fatty Acid Trafficking

This protocol allows for the observation of the dynamic movement of the fatty acid analog from its initial uptake to its incorporation into lipid droplets and potential subsequent mobilization.

Materials:

  • Same as Protocol 1

  • "Chase" medium: Complete cell culture medium without this compound.

  • Optional: Inhibitors of lipid metabolism (e.g., Triacsin C to inhibit acyl-CoA synthetases, Etomoxir for fatty acid oxidation).[14][16]

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • Pulse Labeling:

    • Incubate the cells with the this compound working solution (e.g., 10 µM) for a short period (the "pulse"), for instance, 30-60 minutes, to allow for uptake and initial incorporation into lipids.[14][16]

  • Chase Period:

    • Remove the labeling solution and wash the cells gently with warm PBS.[16]

    • Add fresh, pre-warmed "chase" medium (without the fluorescent probe).[16]

    • Incubate the cells for various time points (the "chase"), ranging from minutes to several hours, to track the fate of the labeled lipids.[16]

    • If using inhibitors, they can be added to the chase medium.[16]

  • Fixing and Imaging:

    • At each desired time point during the chase, fix the cells with 4% PFA.

    • Wash with PBS and proceed with imaging as described in Protocol 1. This time-course analysis will reveal the dynamic localization of the probe.

Visualizing Lipid Metabolism Pathways

The following diagrams, generated using the DOT language, illustrate the key cellular pathways and experimental workflows involving this compound.

Lipid_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_C12 This compound BODIPY_C12_inside BODIPY-C12 (Intracellular Pool) BODIPY_C12->BODIPY_C12_inside Uptake ACSL Acyl-CoA Synthetase (ACSL) BODIPY_C12_inside->ACSL Activation BODIPY_CoA BODIPY-C12-CoA ACSL->BODIPY_CoA DGAT DGAT/AGPAT BODIPY_CoA->DGAT Esterification Mitochondrion Mitochondrion BODIPY_CoA->Mitochondrion Lipid_Droplet Lipid Droplet (Triacylglycerols) DGAT->Lipid_Droplet Storage Lipolysis Lipolysis Lipid_Droplet->Lipolysis Mobilization Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Lipolysis->BODIPY_C12_inside Release of FA

Caption: Cellular pathway of this compound uptake and metabolism.

Experimental_Workflow Start Start: Culture Cells Prepare_Probe Prepare BODIPY-C12 Working Solution Start->Prepare_Probe Pulse Pulse: Incubate Cells with Probe (15-60 min) Prepare_Probe->Pulse Wash1 Wash with PBS Pulse->Wash1 Chase Chase: Incubate in Probe-Free Medium Wash1->Chase For Pulse-Chase Fix Fix Cells (e.g., 4% PFA) Wash1->Fix For Static Staining Chase->Fix Image Fluorescence Imaging (Microscopy / Flow Cytometry) Fix->Image End End: Data Analysis Image->End

Caption: Experimental workflow for a pulse-chase experiment using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in understanding cellular physiology and disease.

  • Metabolic Studies: It is widely used to study the fundamental processes of fatty acid uptake, esterification, and storage in various cell types, including adipocytes, hepatocytes, and neurons.[][16][17] This allows researchers to investigate how these processes are altered in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[][]

  • Drug Discovery: The probe can be employed in high-throughput screening assays to identify compounds that modulate lipid metabolism.[] For instance, researchers can screen for drugs that inhibit fatty acid uptake or the formation of lipid droplets, which could be potential therapeutics for metabolic disorders.

  • Cancer Research: Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation. This compound can be used to visualize and quantify these changes, providing insights into tumor metabolism and identifying potential therapeutic targets.[11]

  • Neuroscience: In neurons, the trafficking and metabolism of lipids are crucial for normal function. This probe has been used to trace the movement of fatty acids from lipid droplets to mitochondria in hippocampal neurons, shedding light on energy homeostasis in the brain.[16]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying lipid metabolism. Its excellent photophysical properties, coupled with its ability to act as a faithful analog of natural long-chain fatty acids, provides a robust platform for visualizing and quantifying lipid dynamics in a cellular context. The protocols and conceptual diagrams provided in this guide serve as a starting point for leveraging this powerful probe to unravel the complexities of lipid biology and to accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with BODIPY™ 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 558/568 C12 is a fluorescently labeled fatty acid analog that is widely utilized for monitoring the dynamics of lipid metabolism and localization within live cells.[1][2] This lipophilic probe consists of a 12-carbon fatty acid chain (dodecanoic acid) conjugated to the BODIPY™ 558/568 fluorophore.[3] Its spectral properties, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, make it suitable for imaging with standard fluorescence microscopy setups.[1] Once inside the cell, BODIPY™ 558/568 C12 is incorporated into neutral lipids, such as triacylglycerols and cholesteryl esters, effectively staining lipid droplets and allowing for the real-time visualization of their formation, trafficking, and localization.[][5][6]

These application notes provide a comprehensive protocol for utilizing BODIPY™ 558/568 C12 for live-cell imaging of lipid droplets. The information is intended to guide researchers in designing and executing experiments to study lipid biology in various cellular contexts.

Key Experimental Parameters

Quantitative data from various sources have been summarized below to provide a starting point for experimental design. Optimization may be required for specific cell types and experimental conditions.

ParameterRecommended Range/ValueNotesSource(s)
Excitation Maximum 558 nmCan be excited by a 543 nm laser line.[1][5][6]
Emission Maximum 568 nmSignal can be collected with a long pass 560 nm filter.[1][5]
Stock Solution Solvent DMSO or EthanolFinal concentration in media should be <0.1% to minimize cytotoxicity.[][7]
Working Concentration 5 - 50 µMOptimal concentration should be determined empirically for each cell type.[2][8]
Incubation Time 15 minutes - OvernightShorter times are preferred for live-cell imaging to reduce potential cytotoxicity. Longer times can be used to label pre-existing lipid droplets.[][5][6]
Imaging Buffer Serum-free medium or PBSWashing with a mild buffer like HBSS before staining can help reduce background.[][7]

Experimental Protocol: Live Cell Imaging of Lipid Droplets

This protocol outlines the steps for staining adherent cells with BODIPY™ 558/568 C12 for subsequent live-cell imaging.

Materials:

  • BODIPY™ 558/568 C12

  • Dimethyl sulfoxide (DMSO), high purity

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Dissolve BODIPY™ 558/568 C12 in DMSO to create a stock solution. For example, dissolve 1 mg in 382 µL of DMSO to get a 10 mM stock solution.[9]

    • Store the stock solution at -20°C, protected from light.[7]

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the BODIPY™ 558/568 C12 stock solution to the desired working concentration (e.g., 5-50 µM) in serum-free cell culture medium or PBS.[2][7][8]

    • It is crucial to ensure the final DMSO concentration in the staining solution is below 0.1% to avoid cellular stress.[]

  • Cell Preparation:

    • Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to an appropriate confluency. Ensure the cells are healthy before staining.[]

    • Gently wash the cells twice with pre-warmed serum-free medium or PBS to remove any residual serum.[][7][9]

  • Staining:

    • Remove the wash buffer and add the prepared staining solution to the cells.

    • Incubate the cells for the desired duration (e.g., 15-30 minutes) at 37°C in a cell culture incubator.[] The optimal staining time may vary depending on the cell type and experimental goals.

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unbound dye.[7][9]

  • Live Cell Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., serum-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY™ 558/568 C12 (Excitation/Emission: ~558/568 nm).[1] A laser line of 543 nm can be used for excitation.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of fatty acids and the experimental workflow for live cell imaging with BODIPY™ 558/568 C12.

fatty_acid_metabolism extracellular Extracellular BODIPY 558/568 C12 cytosol Cytosol extracellular->cytosol Uptake cell_membrane Cell Membrane acyl_coa BODIPY-Acyl-CoA cytosol->acyl_coa er Endoplasmic Reticulum (ER) acyl_coa->er neutral_lipids Neutral Lipids (Triacylglycerols) er->neutral_lipids lipid_droplet Lipid Droplet neutral_lipids->lipid_droplet

Caption: Metabolic pathway of this compound uptake and incorporation into lipid droplets.

live_cell_imaging_workflow start Start cell_seeding Seed Cells on Imaging Dish start->cell_seeding cell_culture Culture Cells to Desired Confluency cell_seeding->cell_culture prepare_staining Prepare BODIPY Staining Solution cell_culture->prepare_staining wash_cells1 Wash Cells with Serum-Free Medium prepare_staining->wash_cells1 stain_cells Incubate with Staining Solution wash_cells1->stain_cells wash_cells2 Wash Cells to Remove Unbound Dye stain_cells->wash_cells2 add_imaging_medium Add Fresh Imaging Medium wash_cells2->add_imaging_medium image_cells Live Cell Imaging add_imaging_medium->image_cells analyze_data Image Analysis image_cells->analyze_data end End analyze_data->end

Caption: Experimental workflow for live cell imaging with this compound.

Considerations and Troubleshooting

  • Cytotoxicity: While BODIPY™ dyes are generally suitable for live-cell imaging, it is essential to minimize dye concentration and incubation times to avoid cellular stress.[] A cell viability assay is recommended, especially for long-term imaging experiments.

  • Phototoxicity: Minimize the exposure of stained cells to excitation light to reduce phototoxicity and photobleaching.

  • Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough but gentle washing steps. Using a mild buffer like HBSS can also help reduce background signals.[]

  • Specificity: BODIPY™ 558/568 C12 is a fatty acid analog and will be metabolized by the cell. Its incorporation is a good indicator of fatty acid uptake and esterification into neutral lipids.[5][6]

  • Fixed Cell Staining: While optimized for live cells, BODIPY™ dyes can also be used for fixed-cell imaging. Mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended to preserve lipid droplet structure.[] However, paraffin embedding is not recommended as the process removes most lipids.[10]

References

Application Notes: Staining of Fixed Cells with BODIPY™ 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BODIPY™ 558/568 C12 is a lipophilic, orange-red fluorescent probe widely utilized for visualizing and tracking lipids within cells.[1] Structurally, it consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to a 12-carbon fatty acid chain (lauric acid).[2][3] This fatty acid tail facilitates its incorporation into neutral lipid structures, making it an exceptional marker for lipid droplets (LDs).[2][4] The dye exhibits bright, sharp fluorescence with high quantum yield and is relatively insensitive to the polarity and pH of its environment, ensuring stable performance under various physiological conditions.[1][2][5] These properties make it suitable for high-resolution imaging of lipid dynamics in both live and fixed cells.[1][5]

Mechanism of Action

The operational principle of BODIPY™ 558/568 C12 relies on its lipophilic nature. The C12 fatty acid chain mimics natural fatty acids, allowing the probe to be metabolized by the cell and incorporated into neutral lipids like triacylglycerides (TAGs) and stored within the core of lipid droplets.[1][6] When the cell is illuminated with the appropriate excitation wavelength, the BODIPY™ core emits a strong fluorescent signal, revealing the localization and morphology of these lipid-rich organelles.[1] The probe primarily localizes to LDs and can also be found in the endoplasmic reticulum (ER), a key site of lipid synthesis.[1]

cluster_cell Cell Cytoplasm cluster_ld Lipid Droplet BODIPY BODIPY 558/568 C12 FA_Metabolism Fatty Acid Metabolism BODIPY->FA_Metabolism Uptake TAG_Synthesis Triacylglyceride (TAG) Synthesis (ER) FA_Metabolism->TAG_Synthesis Incorporation LD_Core Neutral Lipid Core (TAGs, Sterol Esters) TAG_Synthesis->LD_Core Storage LD_Core->LD_Core

Figure 1: Mechanism of this compound incorporation into lipid droplets.

Properties and Characteristics

The key characteristics of BODIPY™ 558/568 C12 are summarized in the table below. These properties are essential for designing experiments and configuring imaging equipment.

PropertyValueReference(s)
CAS Number 158757-84-7[1][4][7]
Molecular Formula C₂₅H₃₁BF₂N₂O₂S[7][8]
Molecular Weight 472.4 g/mol [1][4]
Excitation Maximum ~558 nm[4][5][7]
Emission Maximum ~568 nm[4][5][7]
Appearance Red to black powder, film, or oil[1]
Solubility Soluble in DMSO and DMF[4][7]
Storage Temperature -20°C, desiccated[1][8]

Detailed Protocol for Staining Fixed Cells

This protocol provides a step-by-step guide for staining lipid droplets in fixed cultured cells using BODIPY™ 558/568 C12.

I. Reagent Preparation
  • BODIPY™ 558/568 C12 Stock Solution (1-10 mM):

    • Dissolve 1 mg of BODIPY™ 558/568 C12 (MW = 472.4) in 212 µL of high-quality, anhydrous DMSO to create a 10 mM stock solution.[5] Adjust volume for other desired concentrations (e.g., 382 µL for 10 mM as per another source).

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The solution is stable for at least 4 years under proper storage.[4]

  • BODIPY™ 558/568 C12 Working Solution (0.5-2 µM):

    • Immediately before use, dilute the stock solution in a buffered saline solution such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • For example, to make 1 mL of a 1 µM working solution from a 1 mM stock, add 1 µL of the stock solution to 999 µL of PBS.

    • Vortex the solution thoroughly just before adding it to the cells to prevent aggregation.[9]

  • Fixation Solution (2-4% Paraformaldehyde):

    • Prepare a 2-4% solution of paraformaldehyde (PFA) in PBS. A methanol-free PFA is recommended to best preserve cell morphology.[9]

    • Caution: PFA is toxic and should be handled in a fume hood.

II. Experimental Workflow

A 1. Cell Culture Seed cells on coverslips and grow to 50-80% confluency. B 2. Fixation Fix with 2-4% PFA for 10-15 min at RT. A->B C 3. Washing Wash 3x with PBS to remove residual PFA. B->C D 4. Staining Incubate with 0.5-2 µM BODIPY working solution for 15-30 min. C->D E 5. Final Wash Wash 3x with PBS to remove excess dye. D->E F 6. Mounting & Imaging Mount coverslip on slide. Image at Ex/Em ~558/568 nm. E->F

Figure 2: General experimental workflow for staining fixed cells.

III. Step-by-Step Staining Procedure
  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-80%). Treat cells with experimental compounds if required.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Add enough 2-4% PFA solution to completely cover the cells.

    • Incubate for 10-15 minutes at room temperature.[][]

  • Washing:

    • Aspirate the fixation solution.

    • Wash the cells three times with PBS, for 5 minutes each wash, to ensure all residual PFA is removed.[][]

  • Permeabilization (Optional):

    • Note: Permeabilization is often not required for BODIPY™ 558/568 C12 to access lipid droplets and can potentially compromise lipid droplet integrity by extracting lipids.[12] Strong detergents like Triton™ X-100 should be avoided.[12]

    • If co-staining for an intracellular protein target with antibodies is necessary, a mild permeabilization step can be performed. Use a gentle detergent like 0.1% Saponin in PBS for 10 minutes.[9] Proceed with your immunofluorescence protocol before or concurrently with BODIPY™ staining.

  • Staining:

    • Aspirate the final PBS wash.

    • Add the freshly prepared BODIPY™ 558/568 C12 working solution (0.5-2 µM) to the cells, ensuring the coverslip is fully covered.[]

    • Incubate for 15-30 minutes at room temperature, protected from light.[] The optimal concentration and time may vary depending on the cell type and lipid content, so titration is recommended.[]

  • Final Washes:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5-10 minutes each to reduce background fluorescence.[9]

  • Mounting and Imaging:

    • Mount the coverslip onto a glass microscope slide using an aqueous mounting medium. An anti-fade reagent is recommended to preserve the signal.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the dye's spectrum (Excitation: ~558 nm, Emission: ~568 nm).[4][5] This typically corresponds to a standard Texas Red or similar filter set.

Protocol Parameters Summary
ParameterRecommended Range/ValueNotes
Cell Confluency 50-80%Avoid over-confluent cultures to ensure healthy cell morphology.
Fixative 2-4% Paraformaldehyde in PBSMild fixation is crucial to preserve lipid droplet structure.[]
Fixation Time 10-15 minutesOver-fixation can alter cellular structures.
Stock Solution Conc. 1-10 mM in DMSOStore at -20°C, protected from light.
Working Solution Conc. 0.5-2 µM in PBSTitrate to find the optimal concentration for your specific cell line and experiment.[]
Staining Time 15-30 minutesCan be extended slightly for fixed cells to ensure complete labeling.[]
Imaging Setup Ex: ~558 nm / Em: ~568 nmUse filter sets appropriate for red fluorescence.

References

Application Notes and Protocols: BODIPY 558/568 C12 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled fatty acid analog that is widely utilized in cellular imaging to investigate lipid metabolism and dynamics.[1] Its bright and stable orange-red fluorescence, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, makes it an excellent tool for fluorescence microscopy.[1][2] This molecule is relatively insensitive to the polarity and pH of its environment, ensuring stable fluorescence under various physiological conditions.[3] this compound readily crosses the cell membrane and is incorporated into cellular lipid metabolic pathways, primarily localizing to neutral lipids within lipid droplets and the endoplasmic reticulum.[1][3] This allows for the visualization of fatty acid uptake, trafficking, and storage within live and fixed cells.[1][3]

Data Presentation: Working Concentrations and Incubation Times

The optimal working concentration and incubation time for this compound can vary depending on the cell type, experimental goals, and whether live or fixed cells are being imaged. Below is a summary of commonly used conditions.

ApplicationCell TypeWorking ConcentrationIncubation TimeIncubation TemperatureReference
Live Cell Imaging General0.5–2 µM15–30 minutes37°C[]
Hepatocytes6 µMOvernight37°C[5]
HEK293T Cells1 µg/mL10 minutesNot Specified[6]
3T3-L1 Preadipocytes1 µg/mL18-20 hours37°C[7]
Hippocampal NeuronsNot Specified24 hours37°C[8]
Fixed Cell Imaging General0.5–2 µMCan be slightly extended compared to live cellsRoom Temperature[]
Hepatocytes6 µM15 minutes, 30 minutes, 1 hour, or 4 hoursNot Specified[5]
Lipid Droplet Formation Mouse Embryos10 µM30 minutesNot Specified[9]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the real-time visualization of fatty acid uptake and lipid droplet dynamics in living cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[3]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium

  • Healthy, sub-confluent cell cultures on imaging-compatible plates or coverslips

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically 0.5–5 µM).[10] It is crucial to adjust the concentration based on the specific cell line and experimental conditions to minimize potential artifacts.[3]

  • Cell Preparation: Gently wash the cells with a suitable buffer like Hank's Balanced Salt Solution (HBSS) to remove residual culture medium and reduce background fluorescence.[]

  • Staining: Remove the wash buffer and add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15–30 minutes at 37°C in a CO₂ incubator.[] For studies on lipid droplet formation, longer incubation times (e.g., overnight) may be necessary.[5]

  • Wash: Gently wash the cells twice with fresh, pre-warmed culture medium or PBS to remove unbound dye.[3]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the 558/568 nm excitation/emission spectrum.[2] For time-lapse imaging, maintain a stable temperature and CO₂ environment to ensure cell health.[]

Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging and for experiments combining this compound staining with immunofluorescence.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 2–4% paraformaldehyde in PBS)[]

  • Permeabilization buffer (optional, e.g., 0.05% saponin in PBS for subsequent immunostaining)[5]

  • Mounting medium (an anti-fade mounting medium is recommended)[]

  • Cells grown on coverslips

Procedure:

  • Fixation: Gently wash the cells with PBS and then fix them with a low-concentration paraformaldehyde solution (2–4%) for 10–15 minutes at room temperature.[] This mild fixation helps to preserve the structure of lipid droplets.[]

  • Wash: Wash the cells multiple times with PBS to remove the fixative.[]

  • Permeabilization (Optional): If combining with immunofluorescence, permeabilize the cells with a suitable detergent (e.g., 0.05% saponin in PBS for 15 minutes).[5]

  • Staining: Prepare the this compound working solution (0.5–2 µM in PBS) and incubate with the fixed cells. Staining time can be slightly longer than for live cells to ensure complete labeling.[]

  • Wash: Wash the cells with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the samples using a confocal or widefield fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture wash_cells Wash Cells cell_culture->wash_cells add_dye Add Dye to Cells wash_cells->add_dye prepare_dye Prepare BODIPY Working Solution prepare_dye->add_dye incubate Incubate add_dye->incubate wash_excess_dye Wash Excess Dye incubate->wash_excess_dye image_acquisition Image Acquisition wash_excess_dye->image_acquisition data_analysis Data Analysis image_acquisition->data_analysis fatty_acid_uptake cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments bodipy_c12 This compound cell_membrane Cell Membrane bodipy_c12->cell_membrane Uptake cytosol Cytosol cell_membrane->cytosol er Endoplasmic Reticulum (ER) cytosol->er Esterification lipid_droplet Lipid Droplet er->lipid_droplet Incorporation into Triglycerides

References

Application Notes: Step-by-Step Protocol for Lipid Droplet Staining with Bodipy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid droplets are dynamic cellular organelles essential for energy storage, lipid homeostasis, and signaling processes.[1][2][3] Their accurate visualization and quantification are crucial for research in metabolism, cell biology, and drug development.[] BODIPY dyes are a class of fluorescent stains highly valued for their sensitivity and stable signal in lipid droplet analysis.[] These dyes are lipophilic, allowing them to specifically accumulate in the neutral lipid core of lipid droplets, providing a clear and precise visualization of their number, size, and distribution.[] BODIPY dyes possess favorable spectral characteristics, including narrow emission peaks and high quantum yield, which minimize spectral overlap and make them suitable for multiplexing experiments.[][]

This document provides a detailed protocol for the staining of lipid droplets in both cultured cells and tissue sections using BODIPY dyes, aimed at researchers, scientists, and drug development professionals.

Data Presentation: BODIPY Dye Characteristics

A variety of BODIPY dyes are available for lipid droplet staining, each with distinct spectral properties. The choice of dye often depends on the specific experimental setup and the available fluorescence microscopy filters.

BODIPY VariantExcitation (nm)Emission (nm)ColorRecommended Working Concentration
BODIPY 493/503 ~493~503GreenCultured Cells (Live): 0.1–2 µM[], Cultured Cells (Fixed): 0.5–5 µM[], Tissue Sections: 1–10 µM[]
BODIPY 505/515 ~505~515Yellow-GreenSimilar to BODIPY 493/503[][6]

Experimental Protocols

I. Staining of Lipid Droplets in Cultured Cells

This protocol is applicable for both live and fixed cell imaging.

A. Materials

  • BODIPY stock solution (e.g., 1 mg/mL or 5 mM in DMSO)[1][7]

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture medium (serum-free for staining step is recommended)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Mounting medium (with or without DAPI)

  • Coverslips and microscope slides

  • Cell culture plates or dishes

B. Protocol for Live Cell Staining

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).[][8]

  • Preparation of Staining Solution: Prepare a fresh working solution of BODIPY dye in serum-free medium or PBS at a final concentration of 0.1–2 µM.[]

  • Washing: Gently wash the cells twice with sterile PBS to remove the culture medium.[9]

  • Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][9]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.[]

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., green channel for BODIPY 493/503). For live-cell imaging, it is recommended to use a temperature and CO2-controlled microscope stage.[]

C. Protocol for Fixed Cell Staining

  • Cell Seeding and Culture: Follow step 1 from the live cell protocol.

  • Washing: Gently wash the cells with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[2][]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[1]

  • Staining: Prepare a BODIPY working solution in PBS at a concentration of 0.5–5 µM.[] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells two to three times with PBS.[]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]

  • Imaging: Image the slides using a fluorescence or confocal microscope. Slides can be stored at 4°C, protected from light.[1]

II. Staining of Lipid Droplets in Tissue Sections

This protocol is suitable for both frozen and paraffin-embedded tissue sections.

A. Materials

  • BODIPY stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for frozen sections)

  • Xylene and ethanol series (for paraffin sections)

  • Antigen retrieval solution (e.g., sodium citrate buffer) (for paraffin sections)

  • Mounting medium

  • Microscope slides and coverslips

B. Protocol for Frozen Tissue Sections

  • Sectioning: Cut frozen tissue sections (e.g., 10 µm) and mount them on microscope slides.

  • Fixation: Fix the sections with 4% PFA for 5 minutes at room temperature.[10]

  • Washing: Wash the slides three times with PBS for 10 minutes each.[10]

  • Staining: Prepare a BODIPY working solution in PBS at a concentration of 1–10 µM.[] Incubate the sections for 30-60 minutes at room temperature in the dark.[]

  • Washing: Wash the slides three times with PBS for 10 minutes each.[10]

  • Mounting: Mount a coverslip using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope.

C. Protocol for Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration: Deparaffinize the sections by washing with xylene (3 times for 3 minutes each).[10] Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%, 30%) and finally in deionized water (3 minutes each).[10]

  • Antigen Retrieval: Perform antigen unmasking by steaming the sections in sodium citrate buffer for 10 minutes.[10]

  • Washing: Wash the slides three times with PBS for ten minutes each.[10]

  • Staining: Incubate the sections with a 1–10 µM BODIPY working solution in PBS for 30-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the slides three times with PBS for 10 minutes each.[10]

  • Mounting: Mount a coverslip using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope.

Visualization of Experimental Workflows and Mechanisms

To aid in the understanding of the protocols and the underlying principles, the following diagrams have been generated.

G cluster_cell Cultured Cell Staining Workflow cluster_tissue Tissue Section Staining Workflow A Cell Seeding B Wash (PBS) A->B C Staining (BODIPY) B->C Live F Fixation (PFA) B->F Fixed D Wash (PBS) C->D C->D E Imaging (Live) D->E H Mounting D->H G Wash (PBS) F->G G->C I Imaging (Fixed) H->I J Sectioning K Fixation (Frozen) / Deparaffinization (Paraffin) J->K L Wash (PBS) K->L M Staining (BODIPY) L->M N Wash (PBS) M->N O Mounting N->O P Imaging O->P

Caption: Experimental workflows for BODIPY staining.

G cluster_mechanism BODIPY Staining Mechanism cluster_result Fluorescence BODIPY BODIPY Dye Cell Cell Membrane BODIPY->Cell Passive Diffusion Cytoplasm Cytoplasm Cell->Cytoplasm LD Lipid Droplet (Neutral Lipids) Cytoplasm->LD Partitioning into non-polar environment Microscope Microscope Detection LD->Microscope Excitation Excitation Light Emission Fluorescence Emission

Caption: Mechanism of BODIPY lipid droplet staining.

References

Application Notes and Protocols for Bodipy 558/568 C12 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 558/568 C12 is a fluorescent fatty acid analog that is widely utilized in life sciences research to investigate cellular lipid metabolism. Its bright fluorescence, high quantum yield, and relative insensitivity to environmental polarity and pH make it an excellent tool for tracing fatty acid uptake, trafficking, and storage within cells.[1][] This orange-red fluorescent probe has excitation and emission maxima at approximately 558 nm and 568 nm, respectively, rendering it compatible with standard flow cytometry platforms.[1] These application notes provide detailed protocols for the use of this compound in flow cytometry to quantify fatty acid uptake, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Principle of the Assay

The lipophilic nature of this compound allows it to be readily taken up by cells and incorporated into intracellular lipid structures, most notably lipid droplets.[][3] The intensity of the fluorescent signal within a cell population, as measured by flow cytometry, is directly proportional to the amount of fatty acid analog absorbed. This allows for a quantitative assessment of fatty acid uptake under various experimental conditions, such as in response to drug treatment or in different disease models.[4]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected quantitative outcomes when using this compound for flow cytometry.

Table 1: Recommended Staining Conditions

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 30 minutes - 4 hoursShorter incubation times may be sufficient for rapid uptake studies, while longer times can be used to assess accumulation.
Incubation Temperature 37°CStandard cell culture conditions should be maintained during incubation.
BSA Complexation RequiredThis compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and facilitate cellular uptake.

Table 2: Example of Expected Quantitative Results

Cell Line / ConditionTreatmentFold Change in Mean Fluorescence Intensity (MFI)
Wild-Type CellsControl (Vehicle)1.0 (Baseline)
Wild-Type CellsFatty Acid Uptake Inducer2.5 - 5.0
Mutant Cells (Defective FA uptake)Control (Vehicle)0.1 - 0.3
Wild-Type CellsFatty Acid Uptake Inhibitor0.2 - 0.6

Note: The fold change values are illustrative and will vary depending on the specific cell type, experimental conditions, and the potency of the inducers/inhibitors used. A study on Mycobacterium tuberculosis showed a 10-fold decrease in Bodipy-palmitate assimilation in a mutant strain defective in fatty acid uptake compared to the wild-type strain.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

  • Stock Solution Preparation: Dissolve 1 mg of this compound in 382 µL of anhydrous DMSO to prepare a 10 mM stock solution.[1] Store the stock solution at -20°C, protected from light.

  • BSA Complexation: a. Prepare a 1% (w/v) solution of fatty acid-free BSA in a suitable buffer (e.g., PBS or serum-free culture medium). b. To prepare a 100 µM this compound-BSA complex, add the 10 mM stock solution to the 1% BSA solution at a 1:100 dilution and vortex thoroughly.

  • Working Solution Preparation: Dilute the 100 µM this compound-BSA complex in serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM).

Protocol 2: Staining of Suspension Cells for Flow Cytometry

  • Cell Preparation: a. Culture cells to the desired density. b. Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant. c. Wash the cells once with pre-warmed PBS. d. Resuspend the cell pellet in pre-warmed serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: a. Add the this compound working solution to the cell suspension. b. Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C, protected from light.

  • Washing: a. After incubation, centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. b. Wash the cells twice with PBS containing 0.1% (w/v) fatty acid-free BSA to remove excess probe.[7] c. Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer equipped with a yellow-green laser (e.g., 561 nm) for excitation. b. Collect the emission signal using a bandpass filter appropriate for this compound (e.g., 585/42 nm). c. For data analysis, gate on the single, live cell population and measure the mean or median fluorescence intensity (MFI) of the this compound signal.

Protocol 3: Staining of Adherent Cells for Flow Cytometry

  • Cell Preparation: a. Culture adherent cells in appropriate culture vessels until they reach the desired confluency.

  • Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the pre-warmed this compound working solution to the cells and incubate for the desired time at 37°C, protected from light.

  • Washing: a. After incubation, remove the staining solution and wash the cells twice with PBS containing 0.1% (w/v) fatty acid-free BSA.[7]

  • Cell Detachment: a. Detach the cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. b. Quench the dissociation reagent with culture medium containing serum and transfer the cell suspension to a tube.

  • Final Preparation and Analysis: a. Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend in a suitable buffer for flow cytometry. b. Proceed with flow cytometry analysis as described in Protocol 2, step 4.

Visualizations

Signaling Pathway: Regulation of Cellular Fatty Acid Uptake

The uptake of long-chain fatty acids is a regulated process involving several key proteins and signaling pathways. The CD36 receptor plays a central role in facilitating the transport of fatty acids across the plasma membrane.[8][9][10][11] Downstream signaling cascades, including the PI3K/AKT and AMPK pathways, can modulate the expression and translocation of CD36 to the cell surface, thereby controlling the rate of fatty acid uptake.[12]

FattyAcidUptake Extracellular Extracellular Fatty Acids CD36 CD36 Extracellular->CD36 Membrane Intracellular Intracellular Fatty Acids CD36->Intracellular Metabolism Lipid Metabolism (e.g., β-oxidation, TG synthesis) Intracellular->Metabolism PI3K PI3K AKT AKT PI3K->AKT AKT->CD36 Translocation to Membrane AMPK AMPK AMPK->CD36

Caption: Regulation of fatty acid uptake via the CD36 transporter.

Experimental Workflow: Fatty Acid Uptake Assay using Flow Cytometry

The following diagram illustrates the key steps involved in performing a fatty acid uptake assay using this compound and flow cytometry.

ExperimentalWorkflow Start Start: Cell Culture PrepareReagents Prepare Bodipy-BSA Working Solution Start->PrepareReagents HarvestWash Harvest and Wash Cells Start->HarvestWash Incubate Incubate with This compound PrepareReagents->Incubate HarvestWash->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Data Analysis: Calculate MFI Acquire->Analyze End End: Quantitative Results Analyze->End

Caption: Workflow for fatty acid uptake analysis by flow cytometry.

Data Analysis Workflow

This diagram outlines the logical steps for analyzing flow cytometry data from a this compound fatty acid uptake experiment.

DataAnalysisWorkflow FCS_Files Raw Data (FCS Files) Gating Gate on Single, Live Cells (FSC vs SSC, Live/Dead Stain) FCS_Files->Gating Histogram Generate Histogram of Bodipy Fluorescence Gating->Histogram CalculateMFI Calculate Mean/Median Fluorescence Intensity (MFI) Histogram->CalculateMFI Compare Compare MFI between Control and Treated Samples CalculateMFI->Compare Results Quantitative Results (Fold Change, Statistical Analysis) Compare->Results

Caption: Flow cytometry data analysis workflow.

References

Application Notes and Protocols for Bodipy 558/568 C12 Pulse-Chase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bodipy 558/568 C12 pulse-chase assay is a powerful technique used to investigate the dynamics of long-chain fatty acid trafficking and metabolism within living cells. This compound is a fluorescently labeled fatty acid analog that mimics the behavior of natural fatty acids, allowing for the visualization of their uptake, storage in lipid droplets (LDs), and subsequent mobilization to other organelles, such as mitochondria, for processes like β-oxidation.[1][2] This assay is particularly valuable for studying lipid metabolism in various physiological and pathological contexts, including cancer, metabolic disorders, and neurodegenerative diseases.

The "pulse" phase involves incubating cells with this compound for a specific period, allowing the fluorescent fatty acid to be taken up and incorporated into cellular lipids, primarily triglycerides stored in LDs.[1] The "chase" phase begins after removing the fluorescent probe from the extracellular medium. During the chase, the movement of the labeled fatty acids from LDs to other cellular compartments can be tracked over time using fluorescence microscopy.[1] This allows for both qualitative and quantitative assessment of fatty acid dynamics.

Key Applications

  • Monitoring Lipid Droplet Dynamics: Visualizing the formation, growth, and degradation of lipid droplets.[3]

  • Investigating Fatty Acid Trafficking: Tracking the movement of fatty acids between organelles, such as from lipid droplets to mitochondria for energy production.[1][2][4][5]

  • Studying Lipid Metabolism: Assessing the effects of genetic modifications or pharmacological interventions on fatty acid uptake, storage, and utilization.

  • Drug Discovery: Screening for compounds that modulate lipid metabolism pathways.

Experimental Protocols

This section provides a detailed methodology for performing a this compound pulse-chase assay. The protocol is generalized and may require optimization for specific cell types and experimental goals.

Materials
  • This compound (e.g., Thermo Fisher Scientific, Cat. No. D3835)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hank's Balanced Salt Solution (HBSS) or other nutrient-depleted medium for starvation experiments.[1]

  • Organelle-specific fluorescent probes (e.g., MitoTracker Green FM for mitochondria)

  • Confocal microscope with appropriate filter sets for Bodipy 558/568 (Excitation/Emission: ~558/568 nm) and other probes.[6]

  • Cell culture plates or coverslips suitable for microscopy.

  • Optional: Inhibitors of fatty acid transport or metabolism (e.g., phloretin, triacsin C, etomoxir).[6]

Experimental Workflow Diagram

Bodipy_Pulse_Chase_Workflow cluster_prep Preparation cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed cells on coverslips/plates Cell_Culture Culture cells to desired confluency Cell_Seeding->Cell_Culture Prepare_Labeling_Medium Prepare medium with This compound Cell_Culture->Prepare_Labeling_Medium Incubate_Pulse Incubate cells with labeling medium (Pulse) Prepare_Labeling_Medium->Incubate_Pulse Wash_Cells Wash cells to remove excess Bodipy C12 Incubate_Pulse->Wash_Cells Add_Chase_Medium Add fresh medium (Chase Medium) Wash_Cells->Add_Chase_Medium Incubate_Chase Incubate for desired chase period(s) Add_Chase_Medium->Incubate_Chase Optional_Stain Optional: Stain with organelle-specific dyes Incubate_Chase->Optional_Stain Image_Acquisition Acquire images using confocal microscopy Incubate_Chase->Image_Acquisition Image at multiple time points Optional_Stain->Image_Acquisition Quantify_Fluorescence Quantify fluorescence intensity in regions of interest (ROIs) Image_Acquisition->Quantify_Fluorescence Analyze_Colocalization Analyze colocalization with organelle markers Image_Acquisition->Analyze_Colocalization Fatty_Acid_Trafficking cluster_extracellular Extracellular cluster_intracellular Intracellular Bodipy_C12_Medium This compound in Medium Uptake Fatty Acid Uptake (Transporters) Bodipy_C12_Medium->Uptake Pulse Activation Activation to Bodipy-Acyl-CoA Uptake->Activation Esterification Esterification to Triglycerides (TGs) Activation->Esterification Lipid_Droplet Storage in Lipid Droplets Esterification->Lipid_Droplet Lipolysis Lipolysis (Release of FFAs) Lipid_Droplet->Lipolysis Chase (e.g., Starvation) Mitochondrion Mitochondrion Lipolysis->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation

References

Application Notes and Protocols: Co-staining with Bodipy 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bodipy 558/568 C12, a red fluorescent fatty acid analog, in co-staining experiments to visualize and investigate cellular lipid dynamics in conjunction with other organelles and cellular components.

Introduction to this compound

This compound is a lipophilic fluorescent probe that readily crosses cell membranes and is incorporated into cellular lipid metabolic pathways.[1][] Structurally, it is a dodecanoic acid (a 12-carbon saturated fatty acid) conjugated to a Bodipy 558/568 fluorophore.[3] This analog mimics natural fatty acids, allowing for the tracking of their uptake, trafficking, and incorporation into complex lipids, most notably triacylglycerols within lipid droplets (LDs).[1][4][5] Its bright, sharp fluorescence, high quantum yield, and relative insensitivity to environmental pH and polarity make it an excellent tool for live-cell imaging.[6][7] this compound is primarily used to visualize the formation, growth, and dynamics of lipid droplets, as well as the trafficking of fatty acids to other organelles like the endoplasmic reticulum (ER) and mitochondria.[1]

Principles of Co-staining with this compound

Successful co-staining relies on the selection of fluorescent probes with distinct spectral characteristics to allow for their simultaneous detection with minimal crosstalk. This compound, with its excitation and emission maxima at approximately 558 nm and 568 nm respectively, is spectrally compatible with a wide range of green, blue, and far-red fluorescent probes.[6][8] This enables the simultaneous visualization of lipid metabolism alongside other cellular structures and processes.

Data Presentation: Spectral Properties of this compound and Compatible Probes

For successful multi-color imaging, it is crucial to select probes with minimal spectral overlap. The following table summarizes the spectral properties of this compound and a selection of compatible fluorescent probes for co-staining experiments.

ProbeTargetExcitation (nm)Emission (nm)Color Channel
This compound Fatty Acid/Lipid Droplets ~558 ~568 Red
Bodipy FL C12Fatty Acid/Lipid Droplets~491~515Green
Bodipy 493/503Neutral Lipids/Lipid Droplets~493~503Green
MitoTracker Green FMMitochondria~490~516Green
ER-Tracker GreenEndoplasmic Reticulum~504~511Green
LysoTracker Green DND-26Lysosomes~504~511Green
Hoechst 33342Nucleus (DNA)~350~461Blue
DAPINucleus (DNA)~358~461Blue
CellMask™ Green Plasma Membrane StainPlasma Membrane~522~535Green

Experimental Protocols

Here we provide detailed protocols for co-staining with this compound in both live and fixed cells.

Protocol 1: Live-Cell Co-staining of Lipid Droplets and Mitochondria

This protocol details the simultaneous visualization of fatty acid incorporation into lipid droplets and the mitochondrial network in live hippocampal neurons.[9][10]

Materials:

  • Hippocampal neurons cultured on coverslips

  • Complete feeding media

  • This compound (10 mM stock in DMSO)

  • MitoTracker™ Green FM (1 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Labeling with this compound:

    • Prepare a working solution of 10 µM this compound in complete feeding media.

    • Incubate the cultured hippocampal neurons in the this compound containing media for 24 hours at 37°C in a 5% CO2 incubator. This allows for the incorporation of the fatty acid analog into lipid droplets.[9][10]

  • Wash and Chase:

    • After 24 hours, remove the labeling medium and wash the cells gently with pre-warmed HBSS to remove any unincorporated probe.[9][10]

    • Add fresh, pre-warmed complete feeding media without the probe and incubate for 1 hour to allow for the complete incorporation of Red-C12 into neuronal lipid droplets.[9][10]

  • Mitochondria Staining:

    • Prepare a working solution of MitoTracker™ Green FM at a final concentration of 100-200 nM in the complete feeding media.

    • Incubate the cells with the MitoTracker™ Green FM containing media for 30 minutes at 37°C.[10]

  • Final Wash and Imaging:

    • Wash the cells once with pre-warmed HBSS to remove excess dye.[10]

    • Mount the coverslip onto an imaging chamber with fresh, pre-warmed HBSS or imaging buffer.

    • Image the cells immediately on a confocal microscope using the appropriate laser lines and emission filters for this compound (Ex: ~558 nm, Em: ~568 nm) and MitoTracker Green FM (Ex: ~490 nm, Em: ~516 nm).[10]

Protocol 2: Fixed-Cell Co-staining of Nascent Lipid Droplets and a Protein of Interest

This protocol describes the labeling of newly formed lipid droplets followed by immunofluorescence for a protein of interest in fixed hepatocytes.[4][5]

Materials:

  • Hepatocytes cultured on coverslips

  • DMEM supplemented with 10% FBS

  • Oleic acid/BSA complex

  • This compound (10 mM stock in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.025% Glutaraldehyde in PBS

  • 50 mM NH4Cl in PBS

  • 0.05% Saponin in PBS

  • 3% Normal Goat Serum (NGS) in PBS

  • Primary antibody against the protein of interest

  • Alexa Fluor 488-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Induction of Lipid Droplet Formation:

    • To visualize nascent lipid droplets, incubate hepatocytes in DMEM containing 0.4 mM oleic acid complexed with 0.5% BSA.[4]

  • Labeling with this compound:

    • Add this compound to the oleic acid-containing medium at a final concentration of 6 µM.

    • Incubate for 15 minutes to 4 hours, depending on the desired labeling of early to more mature nascent lipid droplets.[4][5]

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with a solution of 4% paraformaldehyde and 0.025% glutaraldehyde in PBS for 15 minutes at room temperature.[4][5]

  • Quenching and Permeabilization:

    • Wash the cells with PBS.

    • Quench the background fluorescence from glutaraldehyde by incubating with 50 mM NH4Cl in PBS for 10 minutes.[4][5]

    • Permeabilize the cells with 0.05% saponin in PBS for 15 minutes.[4][5]

  • Immunostaining:

    • Block non-specific antibody binding by incubating with 3% normal goat serum in PBS for 30 minutes.[4][5]

    • Incubate with the primary antibody diluted in PBS with 3% BSA for 1 hour at 37°C.[4][5]

    • Wash the cells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in PBS with 3% BSA for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a confocal or widefield fluorescence microscope with appropriate filter sets for this compound, Alexa Fluor 488, and DAPI.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and the cellular pathways investigated using this compound.

G cluster_workflow Live-Cell Co-Staining Workflow A Incubate cells with This compound B Wash and Chase A->B 24h C Incubate with second fluorescent probe (e.g., MitoTracker) B->C 1h chase D Final Wash C->D 30 min E Live-Cell Imaging D->E

Caption: Workflow for live-cell co-staining.

G cluster_pathway Fatty Acid Trafficking Pathway FA This compound (Fatty Acid Analog) ER Endoplasmic Reticulum (Esterification) FA->ER LD Lipid Droplet (Storage as TAGs) ER->LD Mito Mitochondria (Beta-oxidation) LD->Mito Lipolysis

Caption: Cellular fatty acid trafficking pathway.

G cluster_workflow Fixed-Cell Co-Staining Workflow A Incubate cells with This compound B Fixation A->B C Permeabilization B->C D Immunostaining (Primary & Secondary Antibodies) C->D E Mounting and Imaging D->E

Caption: Workflow for fixed-cell co-staining.

Conclusion

This compound is a versatile and robust fluorescent probe for investigating the dynamic processes of fatty acid metabolism and lipid droplet biology. Its favorable spectral properties make it an ideal candidate for multi-color imaging experiments, allowing for the contextualization of lipid dynamics within the broader cellular landscape. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful co-staining experiments using this compound.

References

Application Notes and Protocols: Bodipy 558/568 C12 for Real-Time Lipid Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bodipy 558/568 C12 is a fluorescently labeled fatty acid analog that has emerged as a powerful tool for investigating lipid dynamics in real-time within living cells.[1][2][3] Its utility stems from its structural resemblance to natural fatty acids, allowing it to be readily taken up by cells and incorporated into lipid metabolic pathways.[3][4] This orange-red fluorescent probe specifically partitions into the hydrophobic core of lipid droplets, making it an excellent marker for visualizing these dynamic organelles.[1][5] Its bright and stable fluorescence, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, is well-suited for fluorescence microscopy and enables long-term imaging with minimal phototoxicity.[][7][8][9] Furthermore, Bodipy dyes are relatively insensitive to environmental polarity and pH, ensuring consistent fluorescence under various physiological conditions.[2][10][11]

These characteristics make this compound an invaluable probe for researchers, scientists, and drug development professionals seeking to understand the intricate processes of lipid storage, metabolism, and trafficking in both healthy and diseased states.[][] Applications range from monitoring the formation, growth, and breakdown of lipid droplets to tracking the movement of fatty acids between organelles such as the endoplasmic reticulum and mitochondria.[2][13]

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for the use of this compound in studying lipid dynamics are summarized in the tables below.

Table 1: Spectroscopic and Physicochemical Properties
PropertyValueSource
Excitation Maximum 558 nm[7][8][9]
Emission Maximum 568 nm[7][8][9]
Molecular Formula C₂₅H₃₀BF₂N₂O₂S · H[14][7]
Molecular Weight 472.4 g/mol [14][7][8]
Solubility Soluble in DMSO and DMF[14][7]
Appearance An oil[14][7]
Table 2: Common Experimental Parameters
ParameterTypical Range/ValueCell Type/ApplicationSource
Stock Solution Concentration 10 mM in DMSOGeneral[10]
Working Concentration 1 - 10 µMGeneral Live Cell Imaging[10]
Working Concentration 10 µMHippocampal Neurons[15][16]
Working Concentration 6 µMHepatocytes[17]
Working Concentration 2 µMCytotrophoblast Cells[3]
Incubation Time (Pulse) 15 min - 1 hourHepatocytes, Neurons[15][16][17]
Incubation Time (Overnight) For pre-labeling existing lipid dropletsHepatocytes[17][18]
Chase Period 0 - 4.5 hoursHippocampal Neurons[15][16]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: General Staining of Lipid Droplets in Live Cells

This protocol provides a basic method for visualizing lipid droplets in cultured mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Preparation of Stock Solution: Dissolve 1 mg of this compound in 382 µL of anhydrous DMSO to prepare a 10 mM stock solution.[10] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[10] The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Remove the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set). For live-cell imaging, maintain the cells at 37°C and 5% CO₂.

Protocol 2: Pulse-Chase Labeling to Study Fatty Acid Trafficking in Hippocampal Neurons

This protocol is adapted for tracking the movement of the fluorescent fatty acid from lipid droplets to other cellular compartments, such as mitochondria, in neurons.[15][16]

Materials:

  • This compound

  • Complete neuronal feeding medium

  • Hanks' Balanced Salt Solution (HBSS)

  • MitoTracker Green FM (optional, for co-localization with mitochondria)

  • Cultured hippocampal neurons on coverslips

Procedure:

  • Pulse Labeling:

    • Prepare a working solution of 10 µM this compound in complete neuronal feeding medium.

    • Transfer the coverslips with cultured neurons to the prepared medium and incubate for 24 hours in a tissue culture incubator at 37°C with 5% CO₂.[15][16]

  • Incorporation into Lipid Droplets:

    • After 24 hours, transfer the neurons to fresh complete feeding medium without the dye.

    • Incubate for 1 hour to allow for the complete incorporation of the fatty acid analog into neuronal lipid droplets.[15][16]

  • Washing: Gently wash the neurons with HBSS to remove excess media and non-incorporated dye.[15][16]

  • Chase Period:

    • Transfer the neurons to fresh HBSS.

    • "Chase" the labeled fatty acids for a defined period (e.g., 0 to 4.5 hours) to monitor their trafficking.[15][16] Experimental treatments (e.g., with inhibitors like Etomoxir) can be added to the HBSS during this step.[15][16]

  • Co-staining (Optional):

    • If co-localizing with mitochondria, add MitoTracker Green FM to the media for the last 30 minutes of the chase period.

    • Wash the neurons once with HBSS to remove excess mitochondrial dye.

  • Imaging:

    • Mount the coverslip onto an imaging chamber.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound (e.g., excitation at ~558 nm and emission at ~568 nm) and MitoTracker Green FM (e.g., excitation at ~490 nm and emission at ~516 nm).[16]

Visualizations

Experimental Workflow for Pulse-Chase Labeling

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Medium prep_stock->prep_working pulse Pulse: Incubate Neurons with this compound (24 hours) prep_working->pulse incorporate Allow Incorporation into Lipid Droplets (1 hour) pulse->incorporate wash1 Wash with HBSS incorporate->wash1 chase Chase Period in HBSS (0 - 4.5 hours) wash1->chase costain Optional: Co-stain with MitoTracker Green chase->costain wash2 Final Wash costain->wash2 image Live-Cell Confocal Microscopy wash2->image

Caption: Workflow for pulse-chase labeling of fatty acids in neurons.

Conceptual Pathway of Fatty Acid Trafficking

G extracellular Extracellular This compound cell_membrane Cell Membrane extracellular->cell_membrane Uptake cytoplasm Cytoplasm cell_membrane->cytoplasm er Endoplasmic Reticulum (ER) (Esterification) cytoplasm->er mito Mitochondrion (β-oxidation) cytoplasm->mito Trafficking ld Lipid Droplet (LD) (Storage) er->ld Incorporation ld->cytoplasm Lipolysis

Caption: Trafficking of this compound from uptake to storage and metabolism.

References

Application Notes: Labeling Nascent Lipid Droplets with Bodipy 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool for investigating the dynamics of lipid metabolism.[1][2] Its bright and stable fluorescence, coupled with its ability to be incorporated into newly synthesized neutral lipids, makes it particularly well-suited for the visualization and tracking of nascent lipid droplets in living and fixed cells.[1][3] This C12 fatty acid analog is readily taken up by cells and esterified, leading to its accumulation in the core of forming lipid droplets, thus providing a specific and dynamic label for these organelles.[1][2]

Principle of Action

This compound mimics natural fatty acids and is processed through similar metabolic pathways. Upon entering the cell, it is activated to its coenzyme A (CoA) derivative and subsequently incorporated into triglycerides and other neutral lipids by enzymes such as diacylglycerol acyltransferases (DGATs). These newly synthesized lipids coalesce within the endoplasmic reticulum (ER) membrane to form nascent lipid droplets. The Bodipy 558/568 fluorophore, with its excitation and emission maxima at approximately 558 nm and 568 nm respectively, allows for clear visualization of these newly formed lipid droplets using fluorescence microscopy.[3]

Applications

  • Real-time imaging of nascent lipid droplet formation: Track the emergence and growth of lipid droplets in response to various stimuli or drug treatments.[1][2]

  • Pulse-chase experiments: In combination with other lipid droplet stains like Bodipy 493/503, distinguish between pre-existing and newly synthesized lipid droplet populations.[1]

  • High-throughput screening: Assess the effects of compound libraries on lipid droplet biogenesis.

  • Investigating lipid trafficking: Monitor the movement and fate of fatty acids within the cell.

  • Co-localization studies: Examine the spatial and temporal relationships between nascent lipid droplets and other organelles, such as the ER and mitochondria.[4][5]

Data Presentation

Quantitative Parameters for this compound Labeling
Cell TypeConcentrationIncubation TimeApplicationReference
Hippocampal Neurons10 µM24 hours (pulse), 1 hour (chase)Tracing fatty acid from lipid droplets to mitochondria[4][5]
Hepatocytes6 µM15 min - 4 hours (nascent LDs), Overnight (pre-formed LDs)Imaging pre-formed vs. newly made lipid droplets[2]
U2OS Cells1 µM24 hoursInducing formation of Bodipy-positive lipid droplets[6]
Mouse MII Oocytes10 µM30 minutesVisualizing earliest steps of fatty acid-derived lipid droplet formation[1]
Mycobacteria5 µM2 hours (Msm), 20 hours (Mtb)Tracking lipid-modified proteins[7]
A431 Cells50 µM30 minutes - 2 hoursDetermining cytoplasmic accumulation of fatty acids[7]
Primary Cytotrophoblasts2 µM30 minutesInvestigating fatty acid incorporation into lipid droplets[8]
Fluorophore Properties
PropertyValue
Excitation Maximum~558 nm
Emission Maximum~568 nm
Solvent for Stock SolutionDMSO or Ethanol
Common Stock Concentration1-10 mM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nascent Lipid Droplet Formation

This protocol is designed for real-time visualization of lipid droplet biogenesis in cultured mammalian cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[3]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Working Solution Preparation: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free medium or PBS. Vortex briefly to mix.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the this compound working solution to the cells. d. Incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation time can be optimized depending on the cell type and experimental goals.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with warm complete medium to remove unincorporated dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Bodipy 558/568 (e.g., TRITC/Cy3 channel). For time-lapse imaging, maintain the cells at 37°C and 5% CO2.

Protocol 2: Pulse-Chase Labeling to Differentiate Nascent and Pre-existing Lipid Droplets

This protocol allows for the specific visualization of newly formed lipid droplets.

Materials:

  • This compound

  • Bodipy 493/503 (or another spectrally distinct lipid droplet stain)

  • Oleic acid-BSA complex (optional, for inducing lipid droplet formation)

  • Other materials as listed in Protocol 1

Procedure:

  • (Optional) Induction of Lipid Droplet Formation: To study stimulated lipid droplet formation, pre-treat cells with an inducer such as oleic acid complexed to BSA (e.g., 100-400 µM) for a desired period (e.g., 4-16 hours).

  • Pulse with this compound: a. Prepare a working solution of this compound in culture medium (with or without oleic acid). b. Incubate cells with this "pulse" medium for a short period (e.g., 15-30 minutes) to label nascent lipid droplets.

  • Chase: a. Aspirate the pulse medium. b. Wash the cells three times with warm complete medium. c. Add fresh, dye-free complete medium ("chase" medium) and incubate for the desired chase period (e.g., 30 minutes to several hours). This allows for the maturation and trafficking of the labeled nascent lipid droplets.

  • Staining of Total Lipid Droplets (Optional): a. Towards the end of the chase period, you can stain the entire lipid droplet population with a second, spectrally distinct dye like Bodipy 493/503 (green fluorescence). b. Prepare a working solution of Bodipy 493/503 (e.g., 1 µg/mL) in medium. c. Incubate cells for 15-30 minutes.

  • Washing and Imaging: a. Wash the cells as described in Protocol 1. b. Image the cells using appropriate filter sets for both fluorophores to distinguish the red-labeled nascent lipid droplets from the green-labeled total lipid droplet population.

Troubleshooting

  • Weak Signal: Increase the concentration of this compound, extend the incubation time, or ensure the cell health is optimal.

  • High Background: Ensure thorough washing after staining. Reduce the dye concentration or incubation time.

  • Photobleaching: Use a lower laser power and shorter exposure times during imaging. Use of an anti-fade mounting medium can be beneficial for fixed cells.

  • Signal Bleed-through: When performing multi-color imaging, ensure the emission filters are appropriate to minimize bleed-through between channels. Sequential scanning on a confocal microscope can also mitigate this issue.[9]

  • No Staining in Fixed Cells: If using fixed cells, ensure fixation is mild (e.g., 2-4% paraformaldehyde for 10-15 minutes) as harsh fixation or permeabilization with detergents can extract lipids. Staining is generally not recommended for paraffin-embedded sections as the processing removes lipids.

Visualizations

Lipid_Droplet_Biogenesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Fatty_Acids Fatty Acids DGAT DGAT/ACAT Enzymes Fatty_Acids->DGAT Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->DGAT Neutral_Lipids Neutral Lipids (Triglycerides, Sterol Esters) DGAT->Neutral_Lipids Synthesis Lens Neutral Lipid Lens Formation Neutral_Lipids->Lens Accumulation Budding Nascent Lipid Droplet Budding Lens->Budding Nascent_LD Nascent Lipid Droplet (Bodipy Labeled) Budding->Nascent_LD Bodipy_C12_in This compound (extracellular) Bodipy_C12_cell This compound (intracellular) Bodipy_C12_in->Bodipy_C12_cell Uptake Bodipy_C12_cell->DGAT Incorporation Mature_LD Mature Lipid Droplet Nascent_LD->Mature_LD Maturation/ Fusion

Caption: this compound metabolic labeling pathway for nascent lipid droplets.

Experimental_Workflow start Start: Seed Cells prepare_stain Prepare this compound Working Solution start->prepare_stain stain_cells Incubate Cells with Stain (Pulse) prepare_stain->stain_cells wash1 Wash to Remove Unbound Dye stain_cells->wash1 chase Incubate in Dye-Free Medium (Chase) wash1->chase image Fluorescence Microscopy chase->image end End: Analyze Data image->end

Caption: Experimental workflow for pulse-chase labeling of lipid droplets.

References

Troubleshooting & Optimization

Troubleshooting weak Bodipy 558/568 C12 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Bodipy 558/568 C12 signals and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a lipophilic, orange-red fluorescent fatty acid analog.[1][2][3] It is widely used in cellular imaging to label and track the dynamics of lipid droplets and other lipid-rich structures in live and fixed cells.[4][5][][7] Its unique properties, such as high fluorescence quantum yield, narrow emission spectra, and excellent photostability, make it a valuable tool for studying lipid metabolism, storage, and transport.[4][5][]

Q2: What are the spectral properties of this compound?

The dye has a maximum excitation wavelength of approximately 558 nm and a maximum emission wavelength of around 568 nm.[5][7]

Q3: Is this compound suitable for live-cell imaging?

Yes, this compound is well-suited for live-cell imaging due to its high photostability and ability to readily cross cell membranes to stain intracellular lipid droplets.[4][5][] Its robust nature allows for prolonged time-lapse imaging of dynamic cellular processes without significant signal loss.[4]

Q4: Can this compound be used in combination with other fluorophores?

Yes, its narrow emission spectrum reduces spectral overlap with other fluorescent probes, making it suitable for multi-parameter analysis.[] For example, it can be used with green-fluorescent probes like GFP or other Bodipy derivatives that emit around 516 nm.[4][9]

Q5: How should I store this compound?

It is recommended to store the stock solution at -20°C or -80°C, protected from light, and to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide: Weak Signal

A weak or absent fluorescent signal is a common issue when using this compound. The following guide provides potential causes and solutions to help you optimize your experiments.

Problem: Low or No Fluorescence Signal

Possible Cause 1: Inadequate Dye Concentration An insufficient concentration of the dye will result in a weak signal.

  • Solution: Optimize the working concentration of this compound. The recommended range is typically between 0.5 to 10 µM.[5][][11] Start with a concentration in the middle of this range and adjust as needed based on your cell type and experimental conditions.

Possible Cause 2: Insufficient Incubation Time The dye may not have had enough time to be incorporated into the lipid droplets.

  • Solution: Increase the incubation time. Typical incubation times range from 15 minutes to 24 hours.[][12][13] For live-cell imaging, shorter incubation times of 15-30 minutes are often preferred to minimize cytotoxicity.[] For some applications, such as tracking fatty acid metabolism, longer incubation periods may be necessary.[12]

Possible Cause 3: Poor Cell Health Unhealthy or stressed cells may not take up the dye efficiently or may have altered lipid metabolism.

  • Solution: Ensure your cells are healthy and not overly confluent before staining.[] Use fresh culture media and handle the cells gently during the staining procedure.

Possible Cause 4: Photobleaching Excessive exposure to excitation light can lead to the degradation of the fluorophore and a loss of signal.

  • Solution: Minimize light exposure by using the lowest possible laser power and shortest exposure times during image acquisition.[] It is also advisable to image the samples immediately after staining.[] Bodipy dyes are known for their superior photostability compared to many other dyes, but prolonged exposure to intense light will still cause photobleaching.[4]

Possible Cause 5: Incorrect Filter Sets Using mismatched filter sets for excitation and emission will result in poor signal detection.

  • Solution: Ensure that your microscope's filter sets are appropriate for the spectral properties of this compound (Excitation max: ~558 nm, Emission max: ~568 nm).[5][7]

Possible Cause 6: Dye Aggregation At high concentrations, the dye may aggregate, leading to quenching of the fluorescence signal.

  • Solution: Prepare fresh dilutions of the dye for each experiment and avoid using stock solutions that have been stored for long periods. If you suspect aggregation, try lowering the working concentration.[]

Experimental Protocols & Data

Recommended Staining Parameters
ParameterLive Cell ImagingFixed Cell Imaging
Working Concentration 0.5 - 10 µM[5][][11]1 - 10 µM[5]
Incubation Time 15 - 60 minutes[][12][13]30 - 60 minutes
Incubation Temperature 37°C[12]Room Temperature
Wash Buffer PBS or HBSS[][12]PBS
Detailed Staining Protocol for Live Cells
  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in high-quality anhydrous DMSO. For example, dissolve 1 mg of the dye in 382 µL of DMSO to get a 10 mM stock solution.[5]

    • Dilute the stock solution in a serum-free cell culture medium or PBS to the desired working concentration (e.g., 1-10 µM).[5]

  • Cell Preparation:

    • Culture cells on coverslips or in imaging dishes to the desired confluency. Ensure the cells are healthy.[]

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.[12]

    • Add the this compound staining solution to the cells and incubate at 37°C for 15-60 minutes, protected from light.[][12]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unincorporated dye.[][12]

  • Imaging:

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation: ~558 nm, Emission: ~568 nm).[5][7] Use low laser power and short exposure times to minimize photobleaching.[]

Visualizations

Experimental Workflow for Live-Cell Staining

G A Prepare this compound Staining Solution D Incubate Cells with Staining Solution (37°C, 15-60 min) A->D B Culture Cells to Desired Confluency C Wash Cells with Pre-warmed Buffer B->C C->D E Wash Cells to Remove Unincorporated Dye D->E F Image with Fluorescence Microscope E->F

Caption: A typical experimental workflow for staining live cells with this compound.

Troubleshooting Logic for Weak Signal

G Start Weak Bodipy Signal Q1 Is Dye Concentration Optimal (0.5-10 µM)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Incubation Time Sufficient (15-60 min)? A1_Yes->Q2 Sol1 Adjust Concentration A1_No->Sol1 End Signal Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are Cells Healthy? A2_Yes->Q3 Sol2 Increase Incubation Time A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is Photobleaching Minimized? A3_Yes->Q4 Sol3 Ensure Healthy Cell Culture A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Reduce Laser Power & Exposure Time A4_No->Sol4 Sol4->End

Caption: A decision tree for troubleshooting a weak this compound signal.

References

Technical Support Center: Optimizing BODIPY Staining and Reducing High Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize staining protocols. Here, you will find answers to frequently asked questions, detailed experimental procedures, and visual guides to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using BODIPY stains?

High background fluorescence in BODIPY staining can obscure specific signals and complicate data interpretation.[1] The most common culprits include:

  • Excessive Dye Concentration: Using a higher-than-optimal concentration of the BODIPY dye can lead to non-specific binding and increased background.[]

  • Insufficient Washing: Inadequate washing steps after staining fail to remove unbound dye, contributing to generalized background fluorescence.[]

  • Dye Aggregation: BODIPY dyes, being highly hydrophobic, can form aggregates in aqueous solutions, which appear as bright, non-specific "blotches" or speckles in the image.[3][4]

  • Inappropriate Solvents or Buffers: The choice of solvent for the dye stock solution and the buffer for the working solution can impact dye solubility and aggregation.[][6]

  • Suboptimal Fixation: Certain fixation methods can alter cellular structures or lipid distribution, leading to diffuse staining.[3] Using fixatives containing methanol can delipidize the sample, reducing specific signal and potentially increasing background.[3]

  • Mounting Media Issues: Some mounting media can contribute to background fluorescence or fail to adequately quench non-specific signals.[7]

  • Autofluorescence: Some cell or tissue types exhibit endogenous fluorescence, which can be mistaken for background from the stain.[8]

Q2: How can I determine the optimal concentration for my BODIPY stain?

The optimal concentration for BODIPY dyes typically falls within the range of 0.1 to 10 µM.[][][9] It is crucial to perform a concentration titration to find the best signal-to-noise ratio for your specific cell type and experimental conditions.

ParameterRecommendation
Starting Concentration 1 µM
Titration Range 0.1 µM to 5 µM
Live Cell Imaging Generally, lower concentrations (0.5–2 µM) and shorter incubation times (15–30 minutes) are preferred to minimize cytotoxicity.[]
Fixed Cell Imaging A slightly wider range can be tested (0.5–5 µM), and incubation times can be extended (20–60 minutes).[]

Note: Always start with the manufacturer's recommended concentration and adjust as needed based on your results.

Q3: What is the best way to prepare and handle BODIPY dye solutions to prevent aggregation?

Proper preparation and handling of BODIPY dye solutions are critical to prevent the formation of aggregates.[3]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent like DMSO or ethanol.[3] Store the stock solution protected from light and moisture at -20°C.

  • Working Solution: To prepare the working solution, dilute the stock solution directly into your aqueous buffer (e.g., PBS or HBSS) immediately before use.[3] It is crucial to vortex or shake the solution vigorously upon dilution to ensure the dye is evenly dispersed and to minimize aggregation.[3]

  • Temperature: Avoid placing diluted BODIPY solutions on ice, as this can promote aggregation.[3] Pre-warming the buffer to 37°C before adding the dye stock can sometimes help improve solubility.[10]

Q4: Can I perform BODIPY staining on fixed cells? What is the recommended fixation protocol?

Yes, BODIPY dyes can be used on fixed cells. However, the fixation protocol can significantly impact the results.

  • Recommended Fixative: A mild fixation with 2-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature is generally recommended to preserve the integrity of lipid droplets.[][] It is advisable to use methanol-free formaldehyde to prevent delipidation.[3]

  • Staining Before or After Fixation: Staining before fixation has been shown to resolve issues of high background in some cases.[3] However, if you need to perform immunofluorescence with antibodies that require permeabilization, staining after fixation and permeabilization is necessary.

  • Washing after Fixation: After fixation, it is essential to wash the cells thoroughly with PBS (e.g., 3 times for 5 minutes each) to remove any residual fixative.[][11]

Q5: How can I optimize the washing steps to effectively reduce background?

Thorough washing is a simple yet effective way to reduce non-specific background fluorescence.[]

  • Pre-Staining Wash: Gently wash cells with a suitable buffer like PBS or HBSS before staining to remove any residual culture medium and serum lipids that might interfere with the dye.[][]

  • Post-Staining Wash: After incubation with the BODIPY dye, wash the cells 2-3 times with PBS.[] Increasing the number or duration of these washes can help remove unbound dye.[] For tissue sections, a wash buffer containing a low concentration of a mild detergent like Tween 20 (e.g., 0.05-0.2% in PBS) can be beneficial, but be aware that detergents can also strip the lipophilic dye from your target structures.[10][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during BODIPY staining.

Logical Workflow for Troubleshooting High Background

TroubleshootingWorkflow start High Background Observed check_conc Is Dye Concentration Optimized? start->check_conc reduce_conc Reduce Dye Concentration (Titrate 0.1-5 µM) check_conc->reduce_conc No check_wash Are Washing Steps Sufficient? check_conc->check_wash Yes reduce_conc->check_wash end_persist Issue Persists: Consider Autofluorescence or Other Artifacts reduce_conc->end_persist increase_wash Increase Number and/or Duration of Washes check_wash->increase_wash No check_prep Is Dye Solution Freshly Prepared & Dispersed? check_wash->check_prep Yes increase_wash->check_prep increase_wash->end_persist remake_dye Prepare Fresh Working Solution (Vortex Vigorously) check_prep->remake_dye No check_fix Is Fixation Protocol Optimal? check_prep->check_fix Yes remake_dye->check_fix remake_dye->end_persist optimize_fix Try Staining Before Fixation or Use Methanol-Free PFA check_fix->optimize_fix No check_mount Is Mounting Medium Appropriate? check_fix->check_mount Yes optimize_fix->check_mount optimize_fix->end_persist change_mount Use a Low-Fluorescence Antifade Mounting Medium check_mount->change_mount No end_ok Problem Resolved check_mount->end_ok Yes change_mount->end_ok change_mount->end_persist

Caption: A step-by-step workflow for troubleshooting high background fluorescence in BODIPY staining experiments.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol is optimized for the visualization of neutral lipid droplets in live cultured cells using BODIPY 493/503.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL or ~3.8 mM in DMSO)

  • Cultured cells grown on coverslips or in imaging dishes

  • Live cell imaging medium (e.g., phenol red-free DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.[] Ensure cells are healthy, as stressed or over-confluent cells may exhibit altered lipid droplet morphology.[]

  • Pre-Wash (Optional but Recommended): Gently wash the cells once with pre-warmed (37°C) HBSS or PBS to remove residual serum and media components.[]

  • Prepare Staining Solution: Prepare a 0.5–2 µM working solution of BODIPY 493/503 in pre-warmed live cell imaging medium.[] For example, to make a 1 µM solution, dilute the stock solution approximately 1:3800. Prepare this solution immediately before use.

  • Staining: Remove the wash buffer and add the BODIPY staining solution to the cells. Incubate for 15–30 minutes at 37°C, protected from light.[]

  • Post-Stain Wash: Remove the staining solution and gently wash the cells 2-3 times with pre-warmed HBSS or PBS to remove any unbound dye.[]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation/emission ~493/503 nm). Use low laser power and short exposure times to minimize phototoxicity and photobleaching.[]

Protocol 2: Staining of Lipid Droplets in Fixed Cells with Subsequent Immunofluorescence

This protocol allows for the visualization of lipid droplets in conjunction with other cellular targets via immunofluorescence.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Cultured cells grown on coverslips

  • PBS

  • 4% Methanol-Free Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary and secondary antibodies

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash cells once with PBS, then fix with 4% PFA for 15 minutes at room temperature.[]

  • Washing: Wash the cells 3 times for 5 minutes each with PBS to remove the fixative.[11]

  • Permeabilization: If your antibody target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash 3 times for 5 minutes each with PBS.

  • Secondary Antibody and BODIPY Staining: Incubate with the fluorescently-labeled secondary antibody and BODIPY 493/503 (1-5 µg/mL) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[13]

  • Final Washes: Wash 3 times for 5 minutes each with PBS, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[] Allow the mounting medium to cure if necessary.

  • Imaging: Image using a fluorescence or confocal microscope.

Key Experimental Parameters and Recommendations

ParameterLive Cell StainingFixed Cell StainingRationale
BODIPY Concentration 0.5–2 µM[]0.5–5 µM[]Higher concentrations can increase background and cause dye aggregation.[]
Incubation Time 15–30 minutes[]20–60 minutes[]Shorter times for live cells minimize cytotoxicity; longer times for fixed cells can enhance signal.[]
Fixation N/A2-4% Methanol-Free PFA, 10-20 min[3][]Preserves lipid droplet structure while avoiding delipidation caused by methanol.[3][]
Washing Buffer PBS or HBSS[]PBS[]Removes residual media or fixatives that can cause background.[]
Solvent for Stock DMSO or Ethanol[]DMSO or Ethanol[]High-quality, anhydrous solvents are crucial for dye stability and solubility.
Mounting Medium Imaging BufferAntifade Reagent[]Antifade agents are critical for preventing photobleaching during imaging.[]

BODIPY Dye Properties and Interactions

Understanding the properties of BODIPY dyes is key to troubleshooting.

BodipyProperties bodipy BODIPY Dye (Core Structure) High Lipophilicity High Quantum Yield Narrow Emission Spectra factors Factors Influencing Staining Concentration Solvent Environment Temperature Presence of Lipids bodipy:p1->factors:f4 Interacts with outcomes Potential Outcomes Specific Staining (Lipid Droplets) High Background Dye Aggregation Photobleaching factors->outcomes Leads to solutions Solutions & Optimizations Titrate Concentration Use Anhydrous Solvents Thorough Washing Use Antifade Reagents outcomes:o2->solutions Addressed by outcomes:o3->solutions outcomes:o4->solutions

Caption: The relationship between BODIPY dye properties, experimental factors, potential issues, and optimization strategies.

References

How to prevent Bodipy 558/568 C12 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent photobleaching of Bodipy 558/568 C12 during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a lipophilic fluorescent dye commonly used to label lipid droplets and other lipid-rich structures within cells.[1][2] The numbers in its name refer to its approximate maximum excitation and emission wavelengths, which are 558 nm and 568 nm, respectively.[2][3]

Q2: What is photobleaching and why does it occur with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] For Bodipy dyes, this process is generally understood to occur when the molecule, after being excited by light, transitions from its excited singlet state to a longer-lived, more reactive triplet state.[5] In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically damage the fluorophore, rendering it non-fluorescent.[5]

Q3: Are Bodipy dyes considered photostable?

Generally, Bodipy dyes, including this compound, are known for their superior photostability compared to many other classes of fluorescent dyes.[1][][] However, under intense or prolonged illumination, as is common in confocal microscopy and live-cell time-lapse imaging, photobleaching can still be a significant issue.[4][]

Q4: What are the main strategies to prevent photobleaching of this compound?

The primary strategies to minimize photobleaching fall into two categories:

  • Optimization of Imaging Parameters: This involves reducing the intensity and duration of the excitation light that the sample is exposed to.[4][]

  • Use of Antifade Reagents: These are chemical compounds added to the imaging medium to suppress the photochemical reactions that lead to bleaching.[5] They often work by scavenging reactive oxygen species.[5]

Q5: Can I use this compound for live-cell imaging?

Yes, this compound is well-suited for live-cell imaging due to its ability to penetrate cell membranes and its relatively high photostability.[1][3] However, for time-lapse experiments, it is crucial to implement strategies to minimize photobleaching and phototoxicity.[4][9]

Troubleshooting Guide: Preventing Photobleaching

This guide provides a step-by-step approach to diagnose and resolve photobleaching issues with this compound.

start Start: Experiencing Photobleaching optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging check_laser Reduce Laser Power (use neutral density filters if possible) optimize_imaging->check_laser check_exposure Decrease Exposure Time (increase gain if necessary) optimize_imaging->check_exposure check_time Minimize Illumination Time (use shutters, image less frequently) optimize_imaging->check_time evaluate_1 Evaluate Signal Is photobleaching still significant? check_laser->evaluate_1 check_exposure->evaluate_1 check_time->evaluate_1 add_antifade Step 2: Incorporate Antifade Reagents evaluate_1->add_antifade Yes end_success End: Photobleaching Minimized evaluate_1->end_success No live_cell For Live-Cell Imaging: Use Trolox or commercial live-cell antifades add_antifade->live_cell fixed_cell For Fixed-Cell Imaging: Use mounting media with antifade (e.g., ProLong Diamond, Vectashield) add_antifade->fixed_cell evaluate_2 Evaluate Signal Is there improvement? live_cell->evaluate_2 fixed_cell->evaluate_2 advanced_troubleshooting Step 3: Advanced Troubleshooting evaluate_2->advanced_troubleshooting No evaluate_2->end_success Yes oxygen_scavenging Consider Oxygen Scavenging Systems (e.g., glucose oxidase/catalase) for anaerobic conditions if compatible with the experiment advanced_troubleshooting->oxygen_scavenging end_consult End: Consult further/ Consider alternative probes oxygen_scavenging->end_consult start Start: Prepare Stained Samples define_roi Define Regions of Interest (ROIs) on stained lipid droplets start->define_roi initial_image Acquire Initial Image (T=0) using optimized, consistent settings define_roi->initial_image timelapse Acquire Time-Lapse Series (e.g., 50 continuous scans of the same ROI) initial_image->timelapse measure_intensity Measure Mean Fluorescence Intensity of each ROI at each time point timelapse->measure_intensity normalize Normalize Intensity Data (Intensity at time 't' / Intensity at T=0) measure_intensity->normalize plot Plot Normalized Intensity vs. Time (or Scan Number) normalize->plot compare Compare Photobleaching Curves between different conditions (e.g., +/- antifade) plot->compare end End: Quantify Photobleaching Rate compare->end

References

Bodipy 558/568 C12 bleed-through in multi-channel imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of spectral bleed-through from Bodipy 558/568 C12 in multi-channel fluorescence imaging experiments.

FAQs

Q1: What is this compound and what are its spectral properties?

This compound is a lipophilic fluorescent probe commonly used to stain neutral lipids and lipid droplets in live and fixed cells.[1][2][3] Its name indicates its approximate maximum excitation and emission wavelengths.[1][4][5]

Q2: What is fluorescence bleed-through?

Fluorescence bleed-through, also known as crosstalk, occurs in multi-channel imaging when the fluorescence emission from one fluorophore is detected in the channel designated for another.[6][7][8] This is typically caused by the overlap of the emission spectrum of one dye with the excitation spectrum of another, or by the broad emission tail of one dye extending into the detection window of a neighboring channel.[7][9]

Q3: I am observing a signal from this compound in my green channel (e.g., FITC/GFP channel). Is this expected?

Yes, this is a known issue.[10] this compound has a relatively broad emission spectrum, and its tail can extend into the detection range of typical green channels, leading to significant bleed-through.[10]

Q4: Can adjusting the concentration of this compound eliminate bleed-through?

Lowering the concentration of the dye can reduce the intensity of the bleed-through signal.[10] However, it may not completely eliminate it, especially if the expression of the target labeled with the green fluorophore is low.[11] It's a balance between achieving a good signal-to-noise ratio for the Bodipy stain and minimizing its bleed-through.

Troubleshooting Guides

Problem: Signal from this compound is detected in the green fluorescence channel.

This guide provides a step-by-step approach to identify, quantify, and correct for bleed-through from this compound.

Step 1: Confirm Bleed-Through with Single-Stain Controls

The first and most crucial step is to unequivocally determine that the signal in the green channel is indeed bleed-through from this compound.

  • Experimental Protocol: Single-Stain Control Imaging

    • Prepare three samples:

      • Sample A (Unstained Control): Cells with no fluorescent labels. This helps determine the level of cellular autofluorescence.[11][12]

      • Sample B (this compound only): Cells stained only with this compound at the same concentration you would use in your multi-channel experiment.

      • Sample C (Green Fluorophore only): Cells expressing or stained only with your green fluorophore (e.g., GFP, Alexa Fluor 488).

    • Image all three samples using your standard multi-channel imaging settings. Acquire images in both the red channel (for this compound) and the green channel.

    • Analysis:

      • In the image of Sample B, any signal detected in the green channel is bleed-through from this compound.

      • In the image of Sample C, any signal in the red channel is bleed-through from your green fluorophore.

      • The unstained sample will show you the baseline autofluorescence in both channels.[13]

Step 2: Minimize Bleed-Through During Acquisition

If bleed-through is confirmed, you can often mitigate it by adjusting your image acquisition settings.

  • Option A: Sequential Scanning This is one of the most effective methods to prevent bleed-through.[12][13] Instead of exciting and detecting all fluorophores simultaneously, you acquire the signal for each channel sequentially.

    • Experimental Protocol: Sequential Image Acquisition

      • In your microscope software, find the sequential or multi-track imaging settings.

      • Set up two separate tracks:

        • Track 1: Excite with the appropriate laser for your green fluorophore (e.g., 488 nm) and set the detector to collect emission in the green range (e.g., 500-550 nm).

        • Track 2: Excite with the laser for this compound (e.g., 561 nm) and set the detector for the red range (e.g., 570-620 nm).[14]

      • The microscope will image the entire field of view for Track 1, then switch laser and detector settings to image the same field for Track 2. This ensures that the emission from one fluorophore is not present when detecting the other.

  • Option B: Optimize Filter Sets and Detection Windows If sequential scanning is not possible, ensure your hardware is optimized to separate the signals.

    • Use narrow-bandpass emission filters to specifically collect the peak emission of each fluorophore and exclude the "tail" of the other.[8]

    • Adjust the spectral detection window on a confocal microscope to be as narrow as possible for the green channel to minimize the capture of red emission.

Step 3: Post-Acquisition Correction

If bleed-through persists despite optimized acquisition, computational methods can be used to correct the images.

  • Spectral Unmixing/Linear Unmixing This technique uses the spectral information from your single-stain controls to calculate and subtract the bleed-through component from your multi-channel image.[12][13]

    • Procedure:

      • Acquire images of your single-stain controls (as in Step 1) to build a "spectral profile" for each dye.

      • Acquire your multi-channel image.

      • Use the spectral unmixing function in your microscope's software (or plugins for software like ImageJ/Fiji) to separate the mixed signals based on the reference profiles.

Quantitative Data Summary

The spectral characteristics of this compound are key to understanding its potential for bleed-through.

PropertyThis compoundCommon Green Fluorophores (e.g., GFP, Alexa Fluor 488)
Excitation Maximum ~558 nm[1][5][15]~488 nm
Emission Maximum ~568 nm[1][5][15]~509 nm
Emission Range Can extend well into the 500-550 nm rangeTypically collected between 500-550 nm

Visual Guides

Spectral Overlap

Spectral Overlap Causing Bleed-Through cluster_0 Green Channel cluster_1 Red Channel (this compound) Green Excitation Excitation (~488 nm) Green Emission Emission (~509 nm) Green Excitation->Green Emission Excites Green Detector Green Detector (500-550 nm) Green Emission->Green Detector Detected Red Excitation Excitation (~558 nm) Red Emission Emission (~568 nm) Red Excitation->Red Emission Excites Red Emission->Green Detector BLEED-THROUGH Red Detector Red Detector (>570 nm) Red Emission->Red Detector Detected

Caption: Diagram illustrating how the emission tail of this compound can overlap with the detection window of the green channel, causing bleed-through.

Troubleshooting Workflow

This compound Bleed-Through Troubleshooting Workflow A Suspected Bleed-Through in Green Channel B Image Single-Stain Controls (this compound only) A->B C Signal in Green Channel? B->C Analyze D No Bleed-Through. Check for Autofluorescence. C->D No E Bleed-Through Confirmed. C->E Yes F Implement Acquisition Fixes E->F G Try Sequential Scanning F->G H Optimize Emission Filters/ Detection Windows F->H I Image Corrected? G->I H->I J Problem Solved. I->J Yes K Use Post-Acquisition Correction (Spectral Unmixing) I->K No L Corrected Image K->L

Caption: A step-by-step workflow for identifying and correcting bleed-through from this compound.

References

Technical Support Center: Optimizing BODIPY™ 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BODIPY™ 558/568 C12, a fluorescent fatty acid analog.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ 558/568 C12 and what are its primary applications?

BODIPY™ 558/568 C12 is a fluorescently labeled long-chain fatty acid (lauric acid). Its lipophilic nature allows it to readily cross cell membranes, where it is incorporated into cellular lipids.[1][2] It is widely used to study fatty acid uptake, trafficking, and metabolism.[3][4][5] A primary application is visualizing the formation and dynamics of lipid droplets (LDs), as the fatty acid analog is esterified into neutral lipids like triacylglycerols and cholesteryl esters, which form the core of LDs.[2][][7] Its bright and stable fluorescence, which is relatively insensitive to environmental pH and polarity, makes it suitable for fluorescence microscopy and flow cytometry in both live and fixed cells.[1][2]

Q2: Can I use BODIPY™ 558/568 C12 on both live and fixed cells?

Yes, this probe is suitable for labeling both live and fixed cells.[1][]

  • Live-Cell Imaging: Shorter incubation times are generally preferred to minimize potential cytotoxicity and observe dynamic processes like fatty acid uptake and lipid droplet formation in real-time.[2][]

  • Fixed-Cell Staining: For fixed cells, incubation times can be slightly longer to ensure complete labeling.[] A mild fixation, such as 2-4% paraformaldehyde for 10-15 minutes, is recommended to preserve the structure of lipid droplets.[]

Q3: Can BODIPY™ 558/568 C12 be used on paraffin-embedded tissue sections?

It is not recommended. The process of embedding tissue in paraffin involves dehydration and clearing steps that remove most lipids.[8] Consequently, staining paraffin sections with BODIPY™ 558/568 C12 typically results in very weak or nonspecific signals because the target lipid environment is lost.[8] For lipid detection in tissue, using frozen sections is a better alternative to preserve lipids for staining.[8]

Optimization & Troubleshooting

Q4: My fluorescence signal is weak or absent. How can I improve it?

Weak or no signal is a common issue that can often be resolved by optimizing several parameters.[]

  • Insufficient Incubation Time: The dye may not have had enough time to be taken up and incorporated by the cells. Try extending the incubation period.

  • Low Dye Concentration: The concentration of the probe may be too low for your cell type or experimental conditions. Increase the concentration within the recommended range.[]

  • Poor Cell Health: Unhealthy or stressed cells may not exhibit normal metabolic activity, affecting fatty acid uptake.[] Ensure cells are healthy and not over-confluent before staining.

  • Imaging Delay: For best results, image the samples immediately after staining to prevent fluorescence decay.[]

  • Photobleaching: Reduce photobleaching by using the lowest possible laser intensity and exposure time during image acquisition.[][9]

Q5: I see high background fluorescence. How can I reduce it?

High background can obscure the specific signal from lipid droplets.

  • Excessive Dye Concentration: While a higher concentration can boost a weak signal, it can also lead to increased background and non-specific staining.[] Try reducing the working concentration.

  • Inadequate Washing: Residual dye in the medium can cause high background. Ensure you perform thorough wash steps with a suitable buffer (like PBS or fresh medium) after incubation to remove any non-incorporated probe.[1]

  • Dye Aggregation: High concentrations may cause the dye to aggregate, leading to bright, non-specific puncta.[] Ensure the stock solution is properly dissolved and consider vortexing the working solution before adding it to cells.

  • Spectral Bleed-Through: If you are performing multi-color imaging, ensure your filter sets are appropriate to prevent bleed-through from other channels.[10]

Q6: My cells appear stressed or are dying after staining. What could be the cause?

Cell toxicity is a concern, particularly in live-cell imaging experiments.

  • Prolonged Incubation: For live cells, long exposure to the dye can be cytotoxic.[] It is best to use the shortest incubation time that provides an adequate signal.

  • High Dye Concentration: High concentrations of the probe can be toxic. Titrate the dye to find the lowest effective concentration.

  • DMSO Toxicity: The stock solution is typically prepared in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally <0.5%). Prepare a solvent control to verify.[11]

Data & Protocols

Recommended Starting Conditions

Optimization is often required for different cell types and experimental goals. This table provides recommended starting points for concentration and incubation time.

ApplicationCell StateConcentration Range (µM)Incubation TimeKey Considerations
Lipid Droplet Staining Live Cells0.5 - 2 µM[]15 - 30 minutes[]Use shorter times to minimize cytotoxicity.
Lipid Droplet Staining Fixed Cells1 - 5 µM15 - 60 minutes[]Time can be extended to ensure thorough labeling.
Fatty Acid Uptake Assay Live Cells1 - 10 µM[1]5 - 30 minutes[1][11]Short time points are critical for kinetic studies.
Long-Term Labeling Live Cells1 - 10 µM[12][13]1 - 24 hours[12][13]Used for pulse-chase or metabolic tracing studies.[12][13]

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and troubleshooting steps for common issues.

G prep Prepare Cells (Seed on coverslips or in plates) treat Optional: Experimental Treatment (e.g., Oleic acid stimulation) prep->treat If applicable stain Prepare & Add BODIPY Working Solution prep->stain treat->stain incubate Incubate (e.g., 15-30 min at 37°C) stain->incubate wash Wash Cells (2-3 times with warm PBS or medium) incubate->wash image Image Sample (Confocal microscopy or flow cytometry) wash->image G start Problem: Weak or No Signal q_time Was incubation time sufficient (e.g., >15 min)? start->q_time q_conc Is concentration adequate (e.g., >1 µM)? q_time->q_conc Yes sol_time Solution: Increase incubation time (e.g., 30-60 min) q_time->sol_time No q_health Are cells healthy? q_conc->q_health Yes sol_conc Solution: Increase concentration (e.g., 2-5 µM) q_conc->sol_conc No sol_health Solution: Use healthy, sub-confluent cells q_health->sol_health No image Check microscope settings (laser power, detector gain) q_health->image Yes G start Problem: High Background q_wash Were wash steps thorough (2-3 times)? start->q_wash q_conc Is concentration too high (e.g., >5 µM)? q_wash->q_conc Yes sol_wash Solution: Improve washing procedure q_wash->sol_wash No sol_conc Solution: Decrease working concentration (e.g., 0.5-1 µM) q_conc->sol_conc Yes end Re-image sample q_conc->end No

References

Bodipy 558/568 C12 artifacts and non-specific staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using BODIPY 558/568 C12 for cellular imaging. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent fatty acid analog. It consists of a 12-carbon saturated fatty acid (dodecanoic acid) covalently linked to a BODIPY 558/568 fluorophore.[1] This probe is lipophilic and readily crosses cell membranes, making it an excellent tool for visualizing and tracking the dynamics of lipids within live and fixed cells.[2][3] Its primary application is in the study of lipid droplets (LDs), where it is incorporated into neutral lipids, allowing for the real-time observation of their formation, trafficking, and metabolism.[1][4][5] It is also used to trace the movement of fatty acids between organelles, such as from lipid droplets to mitochondria.[6][7]

Q2: What are the spectral properties of this compound?

This compound has its maximum excitation wavelength at approximately 558 nm and its maximum emission wavelength at around 568 nm, placing its fluorescence in the orange-red portion of the visible spectrum.[2] This dye is known for its sharp fluorescence peak and high quantum yield.[2]

Q3: Can this compound be used in both live and fixed cells?

Yes, this compound is suitable for staining both live and fixed cells.[2] For live-cell imaging, it allows for the dynamic tracking of lipid metabolism.[1] For fixed-cell applications, it is recommended to use a mild fixation protocol, such as low-concentration paraformaldehyde, to preserve the integrity of lipid droplets.[]

Q4: Is this compound compatible with other fluorescent probes, like GFP?

Yes, due to its red fluorescence, this compound is compatible with green fluorescent probes like Green Fluorescent Protein (GFP) and other BODIPY dyes with green emission (e.g., BODIPY 493/503).[9] This allows for multi-color imaging experiments to study the interaction of lipid droplets with other organelles or proteins. However, it's crucial to use appropriate filter sets and, if necessary, sequential scanning in confocal microscopy to avoid bleed-through.[10][11]

Q5: Can I use this compound on paraffin-embedded tissue sections?

It is generally not recommended to use this compound on paraffin-embedded sections.[12] The paraffin embedding process involves dehydration and clearing steps with organic solvents like ethanol and xylene, which can extract lipids from the tissue.[12][13] This can lead to very weak or non-specific staining. For lipid detection in such samples, using frozen sections or antibody-based markers for lipid-associated proteins is a better alternative.[12]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from lipid droplets, making data interpretation difficult.

CauseSolution
Dye Concentration Too High The recommended working concentration is typically between 0.5–10 µM.[2][] Start with a lower concentration (e.g., 1 µM) and titrate up to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions.
Excessive Incubation Time A typical staining time is 15–30 minutes for live cells.[] Prolonged incubation can lead to the accumulation of the dye in other cellular membranes. Optimize the incubation time by performing a time-course experiment.
Inadequate Washing Insufficient washing after staining can leave residual dye in the medium, contributing to background. Wash the cells thoroughly with a suitable buffer like PBS or HBSS two to three times after incubation.[2][]
Presence of Serum in Staining Medium Serum components can bind to the fluorescent fatty acid, leading to non-specific staining. It is recommended to dilute the dye in serum-free medium or PBS for the staining step.[2]
Cell Health Unhealthy or stressed cells may exhibit altered lipid metabolism and membrane permeability, leading to atypical staining patterns. Ensure cells are healthy and not overly confluent before staining.[]

G cluster_prep Cell Preparation cluster_stain Staining Optimization cluster_wash Washing cluster_image Imaging and Analysis prep Plate cells and allow to adhere stain_conc Test a range of BODIPY concentrations (e.g., 0.5, 1, 2, 5 µM) prep->stain_conc stain_time Test a range of incubation times (e.g., 15, 30, 60 min) stain_conc->stain_time wash Wash cells 2-3 times with PBS/HBSS stain_time->wash image Acquire images using consistent settings wash->image analyze Analyze signal-to-noise ratio image->analyze

Caption: Decision tree for troubleshooting signal bleed-through.

Experimental Protocols

General Protocol for Staining Live Cells
  • Cell Preparation: Culture cells on a suitable imaging dish or coverslip to the desired confluency. Ensure cells are healthy. []2. Prepare Staining Solution: Prepare a fresh working solution of this compound in a serum-free medium or PBS. A typical concentration range is 1-10 µM. [2]For example, to make a 1 µM solution from a 10 mM stock in DMSO, dilute the stock 1:10,000.

  • Staining: Remove the culture medium and wash the cells once with warm PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. [2][]4. Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or HBSS to remove any unbound dye. [2]5. Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission ~558/568 nm). [2]

General Protocol for Staining Fixed Cells
  • Cell Preparation and Fixation: Culture cells as for live-cell imaging. Wash with PBS and then fix with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature. []2. Quenching and Permeabilization (Optional but Recommended): After fixation, wash the cells with PBS. If co-staining with antibodies, permeabilize the cells with a detergent like 0.1% Triton X-100 or saponin in PBS for 10-15 minutes.

  • Staining: Prepare the this compound working solution as described for live cells. Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly two to three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image using a fluorescence or confocal microscope.

Disclaimer: These are general guidelines. Optimal conditions for staining, including dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

References

Cell viability issues with Bodipy 558/568 C12 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues and other common problems encountered during cellular staining with Bodipy 558/568 C12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent long-chain fatty acid analog. Its lipophilic nature allows it to be readily taken up by cells and incorporated into neutral lipids, primarily triacylglycerols and cholesteryl esters, which are stored in lipid droplets (LDs).[1][] This makes it an excellent probe for visualizing the dynamics of lipid droplets, and for studying fatty acid uptake and metabolism in both live and fixed cells.[1][3] The numbers in its name, 558/568, refer to its approximate maximum excitation and emission wavelengths in nanometers.[1]

Q2: Is this compound toxic to cells?

Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations.[4] Some studies have noted a potential cytotoxic effect at concentrations above 10 µM in CHOK1 cells.[4] To minimize toxicity, it is crucial to use the lowest effective concentration and the shortest possible incubation time, especially for live-cell imaging experiments.[]

Q3: What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the cell type and experimental goals. However, a general starting range is 0.5–2 µM.[] Some protocols suggest a range of 1-2 µM, while others have used up to 10 µM.[1][5] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions that provides good signal-to-noise ratio without compromising cell viability.

Q4: What is the recommended incubation time?

Incubation times can range from 15-30 minutes for short-term labeling to overnight for pulse-chase experiments.[][6] For live-cell imaging, shorter incubation times are generally preferred to reduce the risk of cytotoxicity.[]

Q5: What solvent should I use to prepare the stock solution?

This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution, for example, at a concentration of 1-2 mM.[1][] It is important to ensure that the final concentration of the solvent in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on cell viability.

Issue 1: High Cell Death or Poor Cell Health After Staining

Potential Causes & Solutions

Potential CauseRecommended Solution
Dye Concentration is Too High Perform a titration experiment to determine the lowest effective concentration that provides a sufficient signal. Start with a range of 0.5 µM to 5 µM. For sensitive cell lines, concentrations as low as 100 nM may be effective.[4]
Prolonged Incubation Time Reduce the incubation time. For live-cell imaging, aim for the shortest time possible that allows for adequate labeling (e.g., 15-30 minutes).[]
Solvent (DMSO/Ethanol) Toxicity Ensure the final concentration of the solvent in the culture medium is below 0.1%. Prepare a solvent-only control to assess its effect on your cells.[]
Cell Health Prior to Staining Ensure cells are healthy and not overly confluent before staining. Stressed cells can be more susceptible to dye-induced toxicity.[]
Phototoxicity Minimize the exposure of stained cells to excitation light, especially during time-lapse imaging. Use the lowest possible laser power and exposure time.
Issue 2: Weak or No Fluorescent Signal

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Dye Concentration Gradually increase the working concentration. Ensure the dye is fully dissolved in the stock solution and properly diluted in the working solution.
Short Incubation Time Increase the incubation time. Some cell types may require longer incubation for sufficient uptake and incorporation of the fatty acid analog.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for Bodipy 558/568 (Ex/Em: ~558/568 nm).[1]
Dye Degradation Protect the dye from light and store it properly (typically at -20°C or -80°C).[7] Avoid repeated freeze-thaw cycles.[7]
Low Lipid Droplet Content To induce lipid droplet formation, consider treating cells with oleic acid (e.g., 30 µM for 8 hours) as a positive control.[3]
Issue 3: High Background or Non-Specific Staining

Potential Causes & Solutions

Potential CauseRecommended Solution
Excessive Dye Concentration Use a lower working concentration. High concentrations can lead to dye aggregation and non-specific binding.[]
Inadequate Washing After incubation, wash the cells thoroughly with a suitable buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove excess, unbound dye.[1][]
Dye Aggregation Prepare fresh working solutions of the dye for each experiment. Ensure the stock solution is well-dissolved before diluting it into the working medium.[]

Experimental Protocols

General Protocol for Staining Adherent Cells
  • Cell Seeding: Plate adherent cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Preparation of Staining Solution:

    • Thaw the this compound stock solution (e.g., 1-2 mM in DMSO) at room temperature, protected from light.[1]

    • Dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration (e.g., 1 µM).[1][7]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or culture medium to remove any unbound dye.[1][7]

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Bodipy 558/568 (Excitation: ~558 nm, Emission: ~568 nm).[1]

Protocol for Pulse-Chase Experiments to Monitor Lipid Droplet Turnover
  • Pulse (Labeling):

    • Incubate cells with this compound at a low concentration (e.g., 1 µM) in complete medium for an extended period (e.g., 12-16 hours or overnight) to allow for incorporation into lipid droplets.[1][6]

  • Chase (Removal of Label):

    • Remove the labeling medium.

    • Wash the cells thoroughly with warm PBS.

    • Add fresh, complete medium without the fluorescent probe.[8]

  • Imaging:

    • Image the cells at different time points during the chase period to monitor the trafficking and utilization of the labeled fatty acids.

Visualized Workflows and Pathways

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining A Prepare this compound stock solution (e.g., 1-2 mM in DMSO) B Dilute stock solution to working concentration (e.g., 1 µM) in serum-free medium A->B C Remove culture medium from adherent cells B->C D Incubate cells with staining solution (15-30 min at 37°C) C->D E Wash cells 2-3 times with warm PBS D->E F Add fresh imaging medium E->F G Image cells (Ex/Em: ~558/568 nm) F->G

Caption: General workflow for staining adherent cells with this compound.

Troubleshooting_Viability Start High Cell Death Observed After Staining Concentration Is Bodipy concentration > 2 µM? Start->Concentration Incubation Was incubation time > 30 min for live imaging? Concentration->Incubation No Sol_Concentration Reduce concentration and perform titration (0.5-2 µM) Concentration->Sol_Concentration Yes Solvent Is final solvent concentration > 0.1%? Incubation->Solvent No Sol_Incubation Reduce incubation time (e.g., 15-30 min) Incubation->Sol_Incubation Yes Healthy Were cells healthy and sub-confluent before staining? Solvent->Healthy No Sol_Solvent Decrease solvent concentration and run solvent control Solvent->Sol_Solvent Yes Sol_Healthy Ensure healthy, sub-confluent cell culture before staining Healthy->Sol_Healthy No Proceed Re-evaluate cell viability Healthy->Proceed Yes Sol_Concentration->Proceed Sol_Incubation->Proceed Sol_Solvent->Proceed Sol_Healthy->Proceed

Caption: Troubleshooting flowchart for addressing cell viability issues.

References

Bodipy 558/568 C12 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the use of BODIPY™ 558/568 C12, a fluorescent fatty acid analog used for staining lipid droplets in cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of BODIPY™ 558/568 C12 in common laboratory solvents?

A1: BODIPY™ 558/568 C12 is a lipophilic molecule and is generally soluble in organic solvents. It is sparingly soluble in aqueous solutions. For optimal results, we recommend using anhydrous DMSO or ethanol to prepare stock solutions.[1][] The solubility in various solvents is summarized in the table below.

Q2: How should I prepare a stock solution of BODIPY™ 558/568 C12?

A2: To prepare a stock solution, dissolve BODIPY™ 558/568 C12 in high-quality, anhydrous DMSO.[3][4] A common stock solution concentration is 1 mM to 10 mM. For instance, to prepare a 10 mM stock solution, you can dissolve 1 mg of the powdered dye in 382 µL of DMSO.[3] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q3: How should I store the powdered dye and the stock solution?

A3: The powdered form of BODIPY™ 558/568 C12 should be stored at -20°C, protected from light. The stock solution in DMSO should also be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[3][5]

Q4: What are the excitation and emission maxima for BODIPY™ 558/568 C12?

A4: The approximate excitation and emission maxima for BODIPY™ 558/568 C12 are 558 nm and 568 nm, respectively.[3][6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Dye The solvent may not be of high enough quality (e.g., contains water).Use high-quality, anhydrous DMSO. Sonication may also aid in dissolution.[8]
The concentration is too high.Try preparing a more dilute stock solution (e.g., 1 mM).
Precipitation of the Dye in Working Solution The final concentration of DMSO in the aqueous working solution is too high.Ensure the final concentration of DMSO in your working solution is low enough to not cause precipitation. Typically, this is less than 1%.
The working solution was stored improperly.Prepare fresh working solution for each experiment from the frozen stock solution.
Weak or No Fluorescence Signal The dye concentration is too low.Optimize the working concentration. A typical range is 1-2 µM, but can be up to 80 µM depending on the cell type and application.[1][9]
The imaging settings are incorrect.Ensure you are using the correct filter sets for the excitation and emission wavelengths of BODIPY™ 558/568 C12 (Ex/Em: ~558/568 nm).
The dye has degraded.Ensure proper storage of the stock solution (protected from light, avoid freeze-thaw cycles). Use a fresh aliquot of the stock solution.
High Background Staining The working concentration of the dye is too high.Reduce the concentration of the dye in the working solution.
Inadequate washing after staining.Increase the number and duration of washes with phosphate-buffered saline (PBS) after incubation with the dye.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of BODIPY™ 558/568 C12

PropertyValue
Molecular Weight472.4 g/mol [6]
Excitation Maximum558 nm[3][6][7]
Emission Maximum568 nm[3][6][7]
AppearanceOil[6]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommendedNotes
Dimethyl Sulfoxide (DMSO)YesAnhydrous DMSO is preferred.[3][4][6][7][10]
Dimethylformamide (DMF)Yes[6][7]
EthanolYes[1]
WaterNoSparingly soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of BODIPY™ 558/568 C12 in DMSO

  • Equilibration: Allow the vial of powdered BODIPY™ 558/568 C12 to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add 382 µL of high-quality, anhydrous DMSO to 1 mg of the BODIPY™ 558/568 C12 powder.[3]

  • Dissolution: Vortex the solution thoroughly until all the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C.[3][5]

Visual Workflow

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use start Start: Obtain Powdered BODIPY™ 558/568 C12 equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous DMSO (e.g., 382 µL to 1 mg) equilibrate->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot protect Protect from light aliquot->protect store Store at -20°C or -80°C protect->store thaw Thaw a single aliquot store->thaw dilute Dilute in serum-free medium or PBS to working concentration thaw->dilute working_solution Working Solution (e.g., 1-80 µM) dilute->working_solution

References

Technical Support Center: Minimizing Bodipy Dye Aggregation in Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Bodipy dye aggregation in their staining protocols.

Troubleshooting Guide

Bodipy dye aggregation is a common issue that can lead to artifacts, reduced fluorescence signal, and inaccurate experimental results. This guide provides a systematic approach to troubleshooting and resolving these issues.

Diagram: Troubleshooting Workflow for Bodipy Dye Aggregation

Bodipy_Troubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_advanced Advanced Troubleshooting Problem Observe Staining Artifacts (e.g., punctate staining, low signal) Check_Concentration Verify Dye Concentration Problem->Check_Concentration High concentration? Check_Solvent Examine Solvent Preparation Problem->Check_Solvent Improper solvent? Check_Protocol Review Staining Protocol Problem->Check_Protocol Suboptimal protocol? Optimize_Concentration Optimize Dye Concentration Check_Concentration->Optimize_Concentration Yes Optimize_Solvent Adjust Solvent Conditions Check_Solvent->Optimize_Solvent Yes Modify_Protocol Modify Staining Protocol Check_Protocol->Modify_Protocol Yes Optimize_Concentration->Modify_Protocol Optimize_Solvent->Modify_Protocol Detergent Consider Mild Detergents Modify_Protocol->Detergent Aggregation persists Dye_Derivative Use Alternative Dye Derivative Modify_Protocol->Dye_Derivative Aggregation persists

Caption: Troubleshooting workflow for identifying and resolving Bodipy dye aggregation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the primary cause of Bodipy dye aggregation?

A1: The primary cause of Bodipy dye aggregation is the hydrophobic nature of the dye molecules.[1] At high concentrations in aqueous solutions, these molecules tend to self-associate to minimize their contact with water, leading to the formation of aggregates. This phenomenon is also influenced by solvent polarity and temperature.[][] Aggregation can lead to a decrease in fluorescence intensity, known as aggregation-caused quenching (ACQ).[4][5]

Q2: How should I prepare my Bodipy dye stock solution to prevent aggregation?

A2: It is crucial to dissolve Bodipy dyes in an appropriate organic solvent before preparing the final aqueous staining solution.[] Dimethyl sulfoxide (DMSO) or ethanol are commonly recommended for preparing stock solutions at a concentration of 1-10 mM.[1][] Ensure the dye is fully dissolved in the organic solvent before any dilution into aqueous buffers.

Q3: What is the recommended final concentration of organic solvent (e.g., DMSO) in the staining solution?

A3: To avoid cytotoxicity and solvent-induced artifacts, the final concentration of the organic solvent in your aqueous staining solution should be kept to a minimum, typically below 0.1%.[7] High concentrations of organic solvents can also lead to the loss of the Bodipy dye from labeled membranes.[]

Staining Protocol

Q4: What is a typical working concentration for Bodipy dyes in staining protocols?

A4: The optimal working concentration can vary depending on the specific Bodipy dye, cell type, and application. However, a general starting range is 0.5–2 µM.[7] It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio without causing aggregation. Higher concentrations are more likely to lead to dye aggregation and increased background.[7]

Q5: How does incubation time and temperature affect Bodipy dye aggregation?

A5: Typical incubation times for live-cell staining are between 15 and 30 minutes.[7] Prolonged incubation is generally not necessary and may increase the chance of aggregation and cytotoxicity. While the effect of temperature on aggregation during the staining protocol is not extensively documented in all cases, it's a factor to consider as some Bodipy derivatives' fluorescence is temperature-sensitive.[8] For live-cell imaging, maintaining physiological temperatures (e.g., 37°C) is standard. It is not recommended to put the Bodipy dye solution on ice, as this can promote aggregation.[]

Q6: Should I wash the cells after staining with Bodipy dye?

A6: Yes, washing the cells with a suitable buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) after incubation is important to remove unbound dye and reduce background fluorescence.[][7] Typically, 2-3 gentle washes are sufficient.

Troubleshooting Poor Staining

Q7: My fluorescence signal is weak. What could be the cause?

A7: A weak fluorescence signal can be due to several factors other than aggregation, including insufficient dye concentration, short staining duration, or poor cell health.[7] Additionally, photobleaching can be an issue, so it's important to minimize light exposure. If aggregation is the cause of a weak signal (due to quenching), you will often observe punctate, blotchy staining instead of the expected pattern.

Q8: I see bright, punctate dots in my image instead of uniform staining. Is this aggregation?

A8: Yes, the appearance of bright, punctate dots or "blotches" is a classic sign of Bodipy dye aggregation.[] This indicates that the dye has precipitated out of the solution and is not properly incorporated into the target cellular structures.

Q9: Can the choice of fixative affect Bodipy staining and aggregation?

A9: Yes, the fixation method can impact staining. For fixed-cell imaging, mild fixation with 2-4% paraformaldehyde is recommended.[7] It is advised to avoid methanol-based fixatives, as they can extract lipids and compromise the dye's association with lipid droplets, leading to signal loss.

Quantitative Data Summary

The following tables summarize key quantitative parameters for minimizing Bodipy dye aggregation based on established protocols.

Table 1: Recommended Concentrations for Bodipy Dye Staining

ParameterRecommended RangeNotes
Stock Solution Concentration 1 - 10 mMUse DMSO or ethanol as the solvent.[1][]
Working Concentration 0.5 - 2 µMTitration is recommended to find the optimal concentration for your specific application.[7]
Final Organic Solvent Conc. < 0.1%To minimize cytotoxicity and artifacts.[7]

Table 2: Recommended Incubation and Washing Parameters

ParameterRecommended ProcedureNotes
Incubation Time (Live Cells) 15 - 30 minutesLonger times may increase cytotoxicity and aggregation.[7]
Incubation Time (Fixed Cells) 20 - 60 minutesCan be slightly longer than for live cells to ensure complete labeling.[]
Washing Steps 2 - 3 washesUse PBS or HBSS to remove unbound dye and reduce background.[][7]

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells

This protocol provides a general guideline for staining live cells with Bodipy dyes to minimize aggregation.

Diagram: Live Cell Staining Workflow

Live_Cell_Staining Start Start Prepare_Stock Prepare 1-10 mM Stock in DMSO/Ethanol Start->Prepare_Stock Prepare_Working Dilute Stock to 0.5-2 µM in Pre-warmed Media Prepare_Stock->Prepare_Working Wash_Cells_Pre Wash Cells with PBS/HBSS Prepare_Working->Wash_Cells_Pre Incubate Incubate Cells 15-30 min at 37°C Wash_Cells_Pre->Incubate Wash_Cells_Post Wash Cells 2-3x with PBS/HBSS Incubate->Wash_Cells_Post Image Image Immediately Wash_Cells_Post->Image

Caption: Step-by-step workflow for staining live cells with Bodipy dyes.

Methodology:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of the Bodipy dye in high-quality, anhydrous DMSO or ethanol.[1][] Vortex thoroughly to ensure the dye is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 0.5–2 µM) in pre-warmed serum-free culture medium or PBS.[7] It is critical to add the small volume of stock solution to the larger volume of aqueous buffer while vortexing to facilitate rapid dispersion and prevent precipitation.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Pre-Staining Wash: Gently wash the cells once with warm PBS or HBSS to remove any residual serum.[7]

  • Staining: Remove the wash buffer and add the freshly prepared Bodipy working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[7]

  • Post-Staining Wash: Remove the staining solution and gently wash the cells 2-3 times with warm PBS or HBSS to remove any unbound dye.[][7]

  • Imaging: Immediately image the cells using fluorescence microscopy with the appropriate filter sets for the specific Bodipy dye.

Protocol 2: Staining Protocol for Fixed Cells

This protocol is adapted for staining fixed cells, with considerations for preserving cellular structures and minimizing aggregation.

Methodology:

  • Cell Fixation: Fix cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[7]

  • Washing after Fixation: Wash the cells 2-3 times with PBS to remove the fixative.

  • Prepare Staining Solution: Prepare the Bodipy working solution as described in Protocol 1 (Step 2).

  • Staining: Add the working solution to the fixed cells.

  • Incubation: Incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image.

References

Validation & Comparative

A Head-to-Head Comparison: BODIPY 558/568 C12 vs. Nile Red for Lipid Droplet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of lipid droplet analysis, the choice of a fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth, data-supported comparison of two widely used lipophilic dyes: BODIPY 558/568 C12 and Nile Red. We will delve into their performance, spectral characteristics, and practical considerations to empower you with the information needed to select the optimal tool for your specific research needs.

Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles pivotal to cellular metabolism, signaling, and the pathogenesis of various diseases, including obesity, diabetes, and cancer. Accurate visualization and quantification of these structures are therefore paramount. While both this compound and Nile Red are mainstays in the field, they possess distinct properties that can significantly impact imaging outcomes and data interpretation.

At a Glance: Key Performance Metrics

PropertyThis compoundNile Red
Excitation Maximum ~558 nm[1][2][3]~552 nm (in lipid environment)[4]
Emission Maximum ~568 nm[1][2][3]~636 nm (in lipid environment)[4]
Quantum Yield High (approaching 0.9 in lipid environments)[1][5][6]Variable, lower than BODIPY (e.g., ~0.7 in dioxane, significantly lower in polar solvents)[7][8]
Molar Extinction Coefficient (ε) >80,000 M⁻¹cm⁻¹[1][5]~38,000 - 43,000 M⁻¹cm⁻¹[7][9][10]
Photostability High[][12]Prone to photobleaching[][13]
Environmental Sensitivity Relatively insensitive to environmental polarity[2][14]Highly solvatochromic; fluorescence is environmentally sensitive[8][15]
Specificity for Lipid Droplets High, specifically incorporates into the neutral lipid core[]Stains lipid droplets, but can also exhibit non-specific labeling of other cellular membranes[12][16]
Suitability for Multi-Color Imaging Narrow emission spectrum reduces bleed-through[]Broad emission spectrum can lead to bleed-through into other channels[16][17]

Delving Deeper: A Comparative Analysis

Spectral Properties and Performance

This compound, a member of the boron-dipyrromethene family of dyes, exhibits sharp excitation and emission peaks, a characteristic that minimizes spectral overlap in multi-color imaging experiments.[] Its high molar extinction coefficient and quantum yield, which approaches unity in lipidic environments, translate to a bright fluorescent signal, enabling clear visualization even at low concentrations.[1][5][6] This high brightness is a significant advantage for detecting small or less abundant lipid droplets.

Nile Red, in contrast, is a solvatochromic dye, meaning its fluorescence spectrum is highly dependent on the polarity of its environment.[8][15] While this property can be exploited to probe the local environment of lipid droplets, it can also introduce variability into experiments. In nonpolar environments like the core of a lipid droplet, it fluoresces strongly in the yellow-gold to red range.[4][18][19] However, its quantum yield is generally lower than that of this compound and can be significantly quenched in more polar environments, potentially leading to a lower signal-to-noise ratio.[8] Furthermore, Nile Red's broad emission spectrum increases the likelihood of bleed-through into other fluorescence channels, complicating multi-color imaging.[16][17]

Photostability and Specificity

One of the most significant advantages of this compound is its exceptional photostability.[][12] This robustness allows for prolonged imaging sessions and time-lapse experiments with minimal signal loss, which is crucial for studying dynamic cellular processes. In contrast, Nile Red is known to be susceptible to photobleaching, which can limit its utility in long-term imaging and quantitative studies.[][13]

In terms of specificity, BODIPY dyes are highly lipophilic and show a strong preference for the neutral lipid core of lipid droplets, resulting in minimal off-target staining.[] Nile Red also stains lipid droplets effectively, but it has been reported to exhibit non-specific fluorescence from other cellular membranes, which can contribute to higher background signals.[12][16]

Experimental Protocols

To ensure reproducible and reliable results, adherence to optimized staining protocols is essential. Below are detailed methodologies for staining lipid droplets in live cells with both this compound and Nile Red.

This compound Staining Protocol for Live Cells

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM stock solution in DMSO prep_working Dilute stock to 1-10 µM in serum-free medium/PBS prep_stock->prep_working incubate Incubate cells for 15-30 minutes at 37°C prep_working->incubate wash1 Wash cells 2x with PBS incubate->wash1 image Image using fluorescence microscopy (Ex/Em: ~558/568 nm) wash1->image

This compound Staining Workflow

Materials:

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Live cells cultured on a suitable imaging dish or slide

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light.

  • Working Solution Preparation: Immediately before use, dilute the stock solution to a final concentration of 1-10 µM in serum-free cell culture medium or PBS.[2] The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[20]

  • Washing: Gently wash the cells twice with warm PBS to remove excess dye.[2]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for the 558/568 nm excitation/emission wavelengths.

Nile Red Staining Protocol for Live Cells

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM stock solution in DMSO prep_working Dilute stock to 200-1000 nM in buffer (e.g., HHBS) prep_stock->prep_working incubate Incubate cells for 5-10 minutes at RT or 37°C prep_working->incubate wash1 Wash cells with buffer incubate->wash1 image Image using fluorescence microscopy (Ex/Em: ~552/636 nm) wash1->image G start Start: Need to stain lipid droplets q1 Is high photostability crucial (e.g., time-lapse)? start->q1 q2 Is multi-color imaging with minimal bleed-through required? q1->q2 No bodipy Choose this compound q1->bodipy Yes q3 Is probing the polarity of the lipid environment a goal? q2->q3 No q2->bodipy Yes nile_red Choose Nile Red q3->nile_red Yes consider_bodipy Consider this compound for higher specificity q3->consider_bodipy No

References

A Comparative Guide to BODIPY 558/568 C12 and BODIPY 493/503 for Cellular Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the precise visualization and tracking of lipids are paramount to understanding metabolic processes in both health and disease. Among the arsenal of fluorescent tools available, BODIPY dyes have distinguished themselves due to their bright, photostable signals and sensitivity to the lipid environment. This guide provides a detailed comparison of two widely used lipophilic BODIPY probes: BODIPY 558/568 C12 and BODIPY 493/503, offering researchers and drug development professionals a comprehensive overview of their respective performances, supported by quantitative data and experimental protocols.

At a Glance: Key Performance Indicators

The selection of a fluorescent probe is critically dependent on its photophysical properties. This compound and BODIPY 493/503 exhibit distinct spectral characteristics that dictate their suitability for different experimental designs, particularly in multi-color imaging experiments. A summary of their key quantitative parameters is presented below.

PropertyThis compoundBODIPY 493/503
Excitation Maximum 558 nm[1][2][3]493 nm[4][5][6]
Emission Maximum 568 nm[1][2][3]503 nm[4][5][6]
Molar Absorptivity (ε) >80,000 cm⁻¹M⁻¹[7]>80,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ) ~0.9 in lipid environments[4][7]High, approaching 1.0 in some cases[5][][]
Fluorescence Color Orange-RedGreen
Molecular Weight 472.4 g/mol [3]262.11 g/mol [4]

Conceptual Application Framework

BODIPY 493/503 is a lipophilic dye that preferentially stains neutral lipids, making it an excellent marker for the bulk lipid content within lipid droplets.[10] In contrast, this compound is a fluorescent fatty acid analog. Its C12 alkyl chain mimics a natural fatty acid, allowing it to be incorporated into cellular metabolic pathways. This property makes it an ideal tool for tracking the uptake, trafficking, and esterification of fatty acids into newly synthesized neutral lipids within lipid droplets.[2]

The differential application of these two probes allows for sophisticated experimental designs, such as pulse-chase experiments to distinguish between pre-existing and newly formed lipid droplets.

G Conceptual Application of BODIPY Probes cluster_1 This compound Stain Stains Neutral Lipids LD_Bulk Visualizes Bulk Lipid Droplet Pool Stain->LD_Bulk FA_Analog Fatty Acid Analog Metabolism Incorporated into Metabolic Pathways FA_Analog->Metabolism New_LD Tracks Formation of New Lipid Droplets Metabolism->New_LD

Fig. 1: Conceptual differences in the application of BODIPY 493/503 and this compound.

Experimental Protocol: Dual Staining for Lipid Droplet Dynamics

This protocol details a method for distinguishing between pre-existing and newly synthesized lipid droplets in cultured cells by sequential labeling with this compound and BODIPY 493/503.

Materials
  • This compound (stock solution in DMSO)

  • BODIPY 493/503 (stock solution in DMSO)[5]

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure
  • Labeling with this compound (Pulse):

    • Prepare a working solution of this compound in complete culture medium at a final concentration of 1-5 µM.

    • Incubate cells with the this compound working solution for 2-24 hours to allow for incorporation into newly synthesized lipids. The optimal incubation time may vary depending on the cell type and metabolic rate.

    • Wash the cells three times with warm PBS to remove excess probe.

  • Chase Period (Optional):

    • Incubate the cells in fresh, probe-free complete culture medium for a desired period (e.g., 1-4 hours) to follow the trafficking of the labeled lipids.

  • Labeling with BODIPY 493/503 (Bulk Staining):

    • Prepare a working solution of BODIPY 493/503 in PBS at a final concentration of 1-2 µg/mL.[1]

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature.[10]

  • Fixation and Mounting (for fixed-cell imaging):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the green (BODIPY 493/503) and red/orange (this compound) channels.

    • BODIPY 493/503: Ex/Em ~493/503 nm.

    • This compound: Ex/Em ~558/568 nm.

Experimental Workflow

G Dual Staining Experimental Workflow start Start with Cultured Cells pulse Pulse: Incubate with This compound (1-5 µM, 2-24h) start->pulse wash1 Wash (3x with PBS) pulse->wash1 chase Chase (Optional): Incubate in probe-free medium (1-4h) wash1->chase stain Stain: Incubate with BODIPY 493/503 (1-2 µg/mL, 15-30 min) chase->stain wash2 Wash (2x with PBS) stain->wash2 fix Fix with 4% PFA (15-20 min) wash2->fix wash3 Wash (3x with PBS) fix->wash3 mount Mount for Imaging wash3->mount image Fluorescence Microscopy (Green & Red Channels) mount->image

Fig. 2: Step-by-step workflow for dual labeling of lipid droplets.

Concluding Remarks

Both this compound and BODIPY 493/503 are powerful tools for the study of cellular lipid biology. Their high quantum yields and molar absorptivity contribute to their exceptional brightness and utility in fluorescence microscopy.[7][] The choice between these two probes should be guided by the specific biological question being addressed. BODIPY 493/503 is the dye of choice for general staining and quantification of the total lipid droplet pool. For researchers interested in the dynamics of fatty acid metabolism and the biogenesis of new lipid droplets, the fluorescent fatty acid analog this compound is an indispensable tool. The dual-staining protocol outlined here provides a robust method to simultaneously visualize both pre-existing and newly formed lipid droplets, offering deeper insights into the dynamic nature of cellular lipid storage.

References

A Researcher's Guide to Validating Bodipy 558/568 C12 Staining for Accurate Lipid Droplet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of cellular lipid droplets are crucial for understanding metabolic diseases, drug efficacy, and fundamental cellular processes. Bodipy 558/568 C12, a red fluorescent fatty acid analog, is a widely used tool for labeling these dynamic organelles. However, rigorous validation of staining results is paramount to ensure data integrity and avoid misinterpretation. This guide provides a comprehensive comparison of this compound with common alternatives and details the experimental protocols necessary for proper validation.

Performance Comparison of Fluorescent Lipid Probes

The selection of a fluorescent probe for lipid droplet analysis significantly impacts experimental outcomes. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability, and spectral properties. While Bodipy dyes are generally known for their high quantum yield and photostability, it is important to consider the specific characteristics of each probe in the context of the planned experiment.[1][2][3][4]

FeatureThis compoundBodipy 493/503Nile Red
Excitation Max (nm) ~558~493[2][5]~552 (in nonpolar lipids)
Emission Max (nm) ~568~503[2][5]~636 (in nonpolar lipids)
Quantum Yield High (~0.9 in lipid environments)[6]High (~0.9)[1]Variable (e.g., ~0.7 in dioxane, lower in more polar solvents)[7][8]
Photostability HighHigh, but some studies report limited photostability[9]Prone to photobleaching
Environmental Sensitivity Relatively insensitive to environmental polarity and pH[3]Relatively insensitive to environmental polarity and pH[2][5]Highly sensitive to environmental polarity (solvatochromic)
Key Advantages Red-shifted spectra for multiplexing with green fluorophores. High brightness and photostability.Bright green fluorescence, widely used as a standard.[1]Low cost, fluorogenic (fluorescence increases in nonpolar environments).
Limitations Potential for metabolic alteration as a fatty acid analog.Potential for background signal in aqueous media.[9]Broad emission spectrum can lead to bleed-through in multicolor imaging. Lower photostability.[9]

Experimental Protocols for Staining and Validation

Robust validation of this compound staining is a multi-step process that includes proper staining technique, the use of positive and negative controls, and co-localization with established lipid droplet markers.

I. Staining Protocol for this compound

This protocol provides a general guideline for staining live or fixed cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Antifade mounting medium

Procedure for Live Cell Staining:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-5 µM.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells two to three times with warm PBS to remove excess probe.

  • Image the cells immediately in fresh culture medium or PBS.

Procedure for Fixed Cell Staining:

  • Culture and treat cells as required.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the this compound working solution as described for live cell staining.

  • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

II. Validation of Staining Specificity

To ensure that the observed fluorescence corresponds to lipid droplets, a series of validation steps should be performed.

1. Positive and Negative Controls:

  • Positive Control: Induce lipid droplet formation by treating cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours prior to staining. This should result in a significant increase in the number and size of Bodipy-stained structures.

  • Negative Control: Image unstained cells under the same acquisition settings used for stained cells to assess autofluorescence. Additionally, cells not treated with oleic acid can serve as a baseline for endogenous lipid droplet levels.

2. Co-localization with Lipid Droplet Marker Proteins:

To confirm that this compound is specifically labeling lipid droplets, perform co-localization studies with known lipid droplet-associated proteins such as Perilipin or Adipophilin (ADRP/PLIN2) using immunofluorescence.[10][11][12]

Protocol for Immunofluorescence Co-localization:

  • Culture cells on coverslips and induce lipid droplet formation if necessary.

  • Stain with this compound following the protocol for live or fixed cells. If performing live cell staining first, fix the cells after Bodipy staining.

  • Permeabilize the fixed cells with a solution of 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against a lipid droplet marker protein (e.g., anti-Perilipin or anti-ADRP) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Incubate the cells with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Mount the coverslips using an antifade mounting medium containing a nuclear counterstain like DAPI, if desired.

  • Acquire images using a confocal microscope, ensuring separate channels for this compound and the secondary antibody fluorophore.

  • Analyze the co-localization of the two signals using appropriate software. A high degree of overlap between the Bodipy signal and the marker protein signal validates the specificity of the Bodipy stain for lipid droplets.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams illustrate a typical validation workflow and a simplified signaling pathway involving lipid droplet dynamics.

G cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Validation Cell Seeding Cell Seeding Oleic Acid Treatment (Positive Control) Oleic Acid Treatment (Positive Control) Cell Seeding->Oleic Acid Treatment (Positive Control) Vehicle Control (Negative Control) Vehicle Control (Negative Control) Cell Seeding->Vehicle Control (Negative Control) This compound Staining This compound Staining Oleic Acid Treatment (Positive Control)->this compound Staining Vehicle Control (Negative Control)->this compound Staining Fixation and Permeabilization Fixation and Permeabilization This compound Staining->Fixation and Permeabilization Immunofluorescence (e.g., anti-Perilipin) Immunofluorescence (e.g., anti-Perilipin) Fixation and Permeabilization->Immunofluorescence (e.g., anti-Perilipin) Microscopy and Co-localization Analysis Microscopy and Co-localization Analysis Immunofluorescence (e.g., anti-Perilipin)->Microscopy and Co-localization Analysis

A typical workflow for validating this compound staining.

G Fatty Acids Fatty Acids Endoplasmic Reticulum Endoplasmic Reticulum Fatty Acids->Endoplasmic Reticulum Esterification Mitochondria Mitochondria Fatty Acids->Mitochondria Beta-oxidation Lipid Droplet Lipid Droplet Endoplasmic Reticulum->Lipid Droplet Storage Lipid Droplet->Fatty Acids Lipolysis Energy Production (ATP) Energy Production (ATP) Mitochondria->Energy Production (ATP)

Simplified pathway of fatty acid metabolism involving lipid droplets.

By adhering to these validation protocols and considering the comparative performance of different fluorescent probes, researchers can confidently utilize this compound to generate accurate and reproducible data on lipid droplet dynamics, ultimately advancing our understanding of cellular metabolism and disease.

References

A Comparative Guide to Bodipy 558/568 C12 for Neutral Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bodipy 558/568 C12, a fluorescent fatty acid analog, with other common probes for staining neutral lipids. This compound is widely utilized for its high selectivity and photostability in visualizing lipid droplets (LDs), the primary sites of neutral lipid storage in cells. This document details its performance against alternatives, supported by experimental data and protocols, to aid researchers in selecting the optimal tool for their specific applications in metabolic research and drug development.

Specificity and Mechanism of Action

This compound is a lipophilic molecule comprising a Bodipy fluorophore attached to a 12-carbon fatty acid chain. Its specificity for neutral lipids arises from its metabolic processing within the cell. Upon crossing the cell membrane, the fatty acid moiety is esterified into complex neutral lipids, such as triacylglycerols and cholesteryl esters.[][2][3] These newly synthesized fluorescent lipids are then incorporated and sequestered within the hydrophobic core of lipid droplets.[2][4] This mechanism allows for the specific labeling and tracking of fatty acid uptake and its subsequent storage, making it an excellent tool for studying lipid metabolism and dynamics.[3][5][6]

Bodipy_Mechanism cluster_cytoplasm extracellular Extracellular Space bodipy_free This compound (Free Fatty Acid Analog) cell_membrane Cell Membrane cytoplasm Cytoplasm ld Lipid Droplet (Neutral Lipid Core) bodipy_free->cell_membrane Uptake bodipy_ester Esterified Bodipy-Lipid bodipy_free_cyto This compound bodipy_ester_cyto Esterified Bodipy-Lipid bodipy_free_cyto->bodipy_ester_cyto Esterification bodipy_ester_cyto->ld Incorporation

Caption: Mechanism of this compound uptake and incorporation into lipid droplets.

Performance Comparison with Alternative Probes

While this compound is highly effective, several other fluorescent dyes are available for neutral lipid staining. The choice of probe depends on the specific experimental requirements, such as the need for live-cell imaging, multi-color labeling, or quantitative analysis. The main alternatives include Nile Red, Bodipy 493/503, and the LipidTOX series of dyes.

Compared to traditional dyes like Nile Red, Bodipy dyes, including 558/568 C12, generally exhibit narrower emission peaks and superior photostability.[] This is particularly advantageous in multi-labeling experiments and for long-term imaging, as it reduces spectral overlap and signal decay.[] However, newer probes have been developed that report even lower background fluorescence compared to both Nile Red and Bodipy 493/503.[7]

FeatureThis compound Nile Red Bodipy 493/503 LipidTOX Dyes
Excitation/Emission (nm) ~558 / ~568~552 / ~636 (in lipids)~493 / ~503Green: ~495/505, Red: ~577/609
Color Red-OrangeYellow-Gold/RedGreenGreen, Red, Deep Red
Specificity High; incorporates metabolically into neutral lipids.[][2][8]Moderate; solvatochromic, stains various hydrophobic environments.High; partitions into the neutral lipid core.[9]High; specifically designed for neutral lipids.[10]
Live/Fixed Cells Both.[8][11]Both, but can be sensitive to fixation methods.Both.[]Primarily for fixed and permeabilized cells.[10]
Photostability High.[]Low to moderate; prone to photobleaching.[][]High.[]High.
Advantages Traces fatty acid metabolism, high photostability, compatible with GFP.[13]Strong fluorescence in lipid-rich environments, widely used.Bright signal, high quantum yield, excellent for LD quantification.[9][13]Available in multiple colors, high specificity.[10]
Disadvantages Staining intensity depends on cellular metabolic activity.Broad emission spectrum, sensitive to environmental polarity, higher background.[][7]Spectral overlap with GFP.[14] Can stain other membranes at high concentrations.[13]Generally not suitable for live-cell imaging.[10]

Experimental Protocols

Protocol 1: General Staining of Neutral Lipids in Cultured Cells

This protocol provides a general procedure for staining lipid droplets in both live and fixed cells using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).[11]

  • Phosphate-Buffered Saline (PBS).

  • Cell culture medium.

  • Paraformaldehyde (PFA) 4% in PBS (for fixed cells).

  • Mounting medium.

Procedure for Live Cell Staining:

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free culture medium to a final working concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][11]

  • Wash: Discard the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess dye.

  • Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets (e.g., for Cy3 or TRITC).

Procedure for Fixed Cell Staining:

  • Cell Preparation: Culture cells as described above.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the this compound staining solution as described for live cells and incubate for 20-30 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide with mounting medium. Image using a fluorescence microscope.

Protocol 2: Pulse-Chase Experiment for Lipid Droplet Dynamics

This protocol allows for the differentiation between pre-existing and newly synthesized lipid droplets.

Pulse_Chase_Workflow start Start: Culture Cells pulse Pulse: Incubate with this compound (e.g., 1-24 hours) start->pulse wash1 Wash 3x with PBS pulse->wash1 chase Chase: Incubate in dye-free medium (Time varies, e.g., 1-24h) wash1->chase stain_ld Counterstain: Add general LD stain (e.g., LipidTOX Deep Red) chase->stain_ld wash2 Wash 2x with PBS stain_ld->wash2 image Image Cells: Red Channel (New Lipids) Far-Red Channel (All LDs) wash2->image end End: Analyze Data image->end

References

A Researcher's Guide to Quantitative Lipid Droplet Analysis: A Comparative Look at Bodipy 558/568 C12 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and related diseases, the accurate quantification of lipid droplets is paramount. This guide provides a comprehensive comparison of Bodipy 558/568 C12 with other prevalent fluorescent dyes—Nile Red and LipidTOX—for the quantitative analysis of these dynamic organelles. We present a synthesis of their performance characteristics, supported by experimental data, and offer detailed protocols to aid in experimental design and execution.

Lipid droplets, once considered inert fat storage depots, are now recognized as highly dynamic organelles involved in a multitude of cellular processes, including energy homeostasis, membrane synthesis, and cell signaling. Their dysregulation is implicated in various pathologies such as obesity, diabetes, and fatty liver disease. Consequently, the precise measurement of lipid droplet content is crucial for advancing our understanding of these conditions and for the development of novel therapeutics.

This guide focuses on this compound, a fluorescent fatty acid analog that is incorporated into neutral lipids, and compares its utility against two other widely used lipid droplet stains: the solvatochromic dye Nile Red and the commercially available LipidTOX series of dyes.

Comparative Analysis of Fluorescent Probes

The choice of a fluorescent probe for lipid droplet analysis hinges on several key performance indicators, including spectral properties, photostability, specificity, and signal-to-noise ratio. Below is a summary of these characteristics for this compound, Nile Red, and LipidTOX Green.

PropertyThis compoundNile RedLipidTOX Green
Excitation Max (nm) ~558[1][2]~552 (in methanol)[3]~495[4]
Emission Max (nm) ~568[1][2]~636 (in methanol)[3]~505[4]
Quantum Yield High (approaching 0.9 in lipid environments)Variable (environment-dependent)Not widely reported
Molar Extinction Coefficient (M⁻¹cm⁻¹) >80,000~38,000 (at 519.4 nm)Not widely reported
Photostability High (retains ~75% intensity after 1h photobleaching)Moderate (retains ~52% intensity after 1h photobleaching)Moderate (photobleaching can occur with frequent imaging)[5]
Environmental Sensitivity Relatively insensitive to solvent polarity and pH[1]Highly sensitive to solvent polarity (solvatochromic)[6]Low
Specificity for Lipid Droplets High, incorporates into neutral lipidsGood, but can stain other hydrophobic structuresHigh affinity for neutral lipid droplets[7]
Signal-to-Noise Ratio High, due to low background fluorescenceModerate, can exhibit higher background fluorescenceHigh
Live/Fixed Cell Compatibility Both[]Both (fixation may alter lipid droplet morphology)[9]Both[10]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible quantitative analysis. Below are step-by-step protocols for staining lipid droplets in mammalian cells for fluorescence microscopy and flow cytometry using this compound, Nile Red, and LipidTOX Green.

Fluorescence Microscopy Staining

G Experimental Workflow: Fluorescence Microscopy cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on coverslips treatment Apply experimental treatment cell_culture->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with fluorescent dye wash1->stain wash2 Wash with PBS stain->wash2 mount Mount coverslip wash2->mount image Acquire images on fluorescence microscope mount->image analyze Quantitative image analysis image->analyze

Figure 1. General workflow for staining lipid droplets for fluorescence microscopy.

This compound Staining Protocol for Microscopy:

  • Cell Preparation: Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Treatment: Apply experimental treatments to the cells as required.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Staining Solution Preparation: Prepare a 1-10 µM working solution of this compound in serum-free cell culture medium or PBS from a 10 mM stock solution in DMSO.[2]

  • Staining: Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[] Then wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation ~561 nm, emission 570-620 nm).[11]

Nile Red Staining Protocol for Microscopy:

  • Cell Preparation: Culture cells on sterile glass coverslips.

  • Treatment: Apply experimental treatments.

  • Staining Solution Preparation: Prepare a 100-1000 nM working solution of Nile Red in a suitable buffer (e.g., HBSS) from a 1 mM stock solution in DMSO.[9]

  • Staining: Incubate live cells with the Nile Red working solution for 15-30 minutes at room temperature or 37°C.[9] For fixed cells, first fix with 4% paraformaldehyde for 10-15 minutes, wash with PBS, and then stain.[6]

  • Washing: Wash the cells three times with PBS.[9]

  • Mounting: Mount the coverslips on microscope slides.

  • Imaging: Image the cells using a fluorescence microscope. For optimal specificity for neutral lipid droplets, use excitation around 450-500 nm and emission detection above 528 nm (yellow-gold fluorescence).[12]

LipidTOX Green Staining Protocol for Microscopy:

  • Cell Preparation: Culture cells on sterile glass coverslips.

  • Treatment: Apply experimental treatments.

  • Fixation: For fixed-cell staining, incubate with 3-4% paraformaldehyde for 10-30 minutes at room temperature, followed by 2-3 washes with PBS.[4] For live-cell imaging, this step is omitted.

  • Staining Solution Preparation: Dilute the LipidTOX Green stock solution (typically 1000X in DMSO) 1:1000 in a suitable buffer.[4][5]

  • Staining: Add the staining solution to the cells and incubate for at least 30 minutes at room temperature, protected from light. No washing step is required.[4]

  • Mounting: Mount the coverslips.

  • Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set (excitation ~495 nm, emission ~505 nm).[4]

Flow Cytometry Staining

G Experimental Workflow: Flow Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture cells in suspension or detach adherent cells treatment Apply experimental treatment cell_culture->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with fluorescent dye wash1->stain wash2 Wash with PBS stain->wash2 resuspend Resuspend in FACS buffer wash2->resuspend analyze Analyze on flow cytometer resuspend->analyze

Figure 2. General workflow for staining lipid droplets for flow cytometry.

This compound Staining Protocol for Flow Cytometry:

  • Cell Preparation: Harvest and wash the cells, adjusting the cell density to 1x10⁶ cells/mL.

  • Staining Solution Preparation: Prepare a 1-10 µM working solution of this compound in serum-free medium or PBS.[2]

  • Staining: Add 1 mL of the working solution to the cell suspension and incubate for 5-30 minutes at room temperature.[2]

  • Washing: Centrifuge the cells at 400 x g for 3-4 minutes, discard the supernatant, and wash twice with PBS.[2]

  • Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters (e.g., yellow-green laser for excitation).

Nile Red Staining Protocol for Flow Cytometry:

  • Cell Preparation: Prepare a cell suspension of 1-5 x 10⁵ cells per tube.[3]

  • Staining Solution Preparation: Prepare a 200-1000 nM working solution of Nile Red in a suitable buffer.[3]

  • Staining: Resuspend the cell pellet in 500 µL of the Nile Red working solution and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[3]

  • Washing (Optional): As Nile Red has minimal fluorescence in aqueous media, a washing step to remove the staining solution is optional.[13] If desired, pellet the cells and resuspend in fresh buffer.

  • Analysis: Analyze the cells on a flow cytometer. The FL1 channel is often used for detection.[13]

LipidTOX Green Staining Protocol for Flow Cytometry:

  • Cell Preparation: Prepare a single-cell suspension.

  • Staining Solution Preparation: Dilute the LipidTOX Green stock solution 1:1000 in a suitable buffer.

  • Staining: Incubate the cells with the staining solution for 30 minutes at 37°C.[14]

  • Washing: No washing step is typically required.

  • Analysis: Analyze the cells on a flow cytometer using the FITC channel.

Mechanism of Action and Signaling Pathways

The mechanism by which these dyes stain lipid droplets is primarily based on their lipophilic properties.

G Mechanism of Lipid Droplet Staining dye Lipophilic Dye (Bodipy C12, Nile Red, LipidTOX) cell_membrane Cell Membrane dye->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm lipid_droplet Lipid Droplet (Neutral Lipid Core) cytoplasm->lipid_droplet Partitioning into hydrophobic environment lipid_droplet->cytoplasm Fluorescence Emission

Figure 3. Simplified diagram of the passive diffusion and partitioning of lipophilic dyes into lipid droplets.

  • This compound: As a fatty acid analog, this probe is actively incorporated into cellular metabolic pathways. It is esterified and stored as neutral lipids within the core of lipid droplets. This mechanism provides a more dynamic and physiologically relevant measure of lipid metabolism.

  • Nile Red: This dye's fluorescence is environmentally sensitive. In aqueous environments like the cytoplasm, its fluorescence is quenched. However, upon partitioning into the hydrophobic, non-polar environment of the neutral lipid core of lipid droplets, it becomes intensely fluorescent.[3]

  • LipidTOX: These dyes are proprietary, but they are designed to have a high affinity for the neutral lipid core of lipid droplets, leading to specific staining with low background.[7]

Conclusion

The quantitative analysis of lipid droplets is a critical aspect of metabolic research. This compound stands out as a superior probe for many applications due to its high quantum yield, excellent photostability, and its ability to be incorporated into lipid metabolic pathways, providing a dynamic readout of lipid flux. While Nile Red is a cost-effective and widely used alternative, its environmental sensitivity and lower photostability can be limiting for certain quantitative studies. LipidTOX dyes offer a convenient, no-wash staining solution with high specificity, making them well-suited for high-throughput screening applications. The choice of the optimal dye will ultimately depend on the specific experimental requirements, including the need for live-cell imaging, photostability for time-lapse studies, and compatibility with other fluorescent probes in multiplexing experiments. This guide provides the necessary data and protocols to make an informed decision and to perform robust and reproducible quantitative analysis of lipid droplets.

References

Navigating Dual-Color Cellular Imaging: A Guide to Bodipy 558/568 C12 and GFP Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the simultaneous visualization of multiple molecular species is paramount. This guide provides a comprehensive comparison of Bodipy 558/568 C12, a popular red fluorescent lipid probe, and Green Fluorescent Protein (GFP), a cornerstone of protein tracking, to facilitate successful dual-color imaging experiments.

This guide delves into the spectral compatibility, potential for unwanted signal interference, and practical experimental considerations when using this compound in conjunction with GFP-tagged proteins. We present quantitative data, detailed experimental protocols, and a survey of alternative fluorescent probes to empower researchers to make informed decisions for their specific imaging needs.

Spectral Compatibility: A Tale of Two Colors

The success of any multi-color imaging experiment hinges on the spectral separation of the chosen fluorophores. Insufficient separation can lead to bleed-through, where the emission of one fluorophore is detected in the channel intended for another, complicating data interpretation.

This compound is a lipophilic dye that readily incorporates into cellular membranes and lipid droplets, emitting a bright red fluorescence.[1][2] In contrast, the widely used enhanced Green Fluorescent Protein (eGFP), a variant of the original jellyfish protein, exhibits a distinct green fluorescence.[3][4]

The key to their compatibility lies in their well-separated excitation and emission spectra. Bodipy 558/568 has excitation and emission maxima of approximately 558 nm and 568 nm, respectively.[1][2] eGFP, on the other hand, is maximally excited around 488 nm and emits most strongly at 509 nm.[3] This significant spectral separation minimizes the likelihood of excitatory crosstalk and emission bleed-through, making them a suitable pair for dual-color imaging.

Table 1: Spectral Properties of Bodipy 558/568 and Common GFP Variants

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield
Bodipy 558/568~558~568High
eGFP~488~5090.60
Wild-type GFP395 / 475 (minor)5090.79

Data compiled from multiple sources.

Förster Resonance Energy Transfer (FRET): An Unlikely Interaction

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between two fluorophores in close proximity (typically 1-10 nm). Efficient FRET requires significant overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore.

Given the substantial separation between the emission of GFP (donor) and the excitation of Bodipy 558/568 (acceptor), the spectral overlap is minimal. Therefore, the probability of significant FRET occurring between GFP-tagged proteins and this compound is very low. This is advantageous for researchers who want to study the independent localization and dynamics of their protein of interest and cellular lipids without the complication of FRET-based signal changes.

Experimental Workflow: Co-labeling and Imaging

Successful co-labeling of live cells with a GFP-tagged protein and this compound requires careful optimization of staining conditions to ensure cell health and bright, specific signals.

ExperimentalWorkflow cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging cell_prep Seed cells expressing GFP-tagged protein prepare_bodipy Prepare this compound working solution (1-5 µM) cell_prep->prepare_bodipy Transfection/Induction incubate Incubate cells with Bodipy (15-60 min, 37°C) prepare_bodipy->incubate wash Wash cells with pre-warmed medium/PBS incubate->wash acquire_gfp Acquire GFP channel (Ex: ~488 nm, Em: ~500-550 nm) wash->acquire_gfp acquire_bodipy Acquire Bodipy channel (Ex: ~561 nm, Em: ~570-620 nm) wash->acquire_bodipy merge Merge channels and analyze acquire_bodipy->merge

A streamlined workflow for co-labeling and imaging.
Detailed Protocol for Live-Cell Co-labeling

This protocol provides a general guideline for staining live cells expressing a GFP-tagged protein with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Cells expressing the GFP-tagged protein of interest

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency. If using an inducible expression system for your GFP-tagged protein, induce expression according to the manufacturer's protocol.

  • Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 1-5 µM is a good starting point. To minimize solvent toxicity, ensure the final DMSO concentration is low (typically <0.1%).

  • Staining: Remove the existing medium from the cells and replace it with the this compound staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized to achieve sufficient signal without causing cellular stress.

  • Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed complete medium or PBS to remove excess dye.

  • Imaging: Image the cells immediately using a confocal microscope.

    • GFP Channel: Excite at ~488 nm and collect emission between ~500-550 nm.

    • Bodipy 558/568 Channel: Excite at ~561 nm and collect emission between ~570-620 nm.

    • It is recommended to acquire the two channels sequentially to prevent any potential bleed-through, although the spectral separation is generally sufficient for simultaneous scanning.

Alternatives to this compound

While this compound is an excellent choice for many applications, several alternative red fluorescent probes for labeling lipids are available. The choice of an alternative may depend on factors such as photostability, quantum yield, and specific lipid targets.

Table 2: Comparison of Red Fluorescent Lipid Probes Compatible with GFP

ProbeExcitation Max (nm)Emission Max (nm)Key Features
This compound ~558~568Bright, photostable, well-characterized fatty acid analog.
Nile Red ~552 (in lipids)~636 (in lipids)Environment-sensitive fluorophore, but has a broader emission spectrum which may lead to some bleed-through into far-red channels.
LipidTox™ Red ~595~615Specifically stains neutral lipid droplets.
LD540 ~540~610High quantum yield and photostability, good for lipid droplet staining.

Signaling Pathways and Logical Relationships

The use of this compound as a fatty acid analog allows for the tracing of lipid metabolism and its interplay with protein function. For instance, researchers can monitor the uptake and incorporation of the labeled fatty acid into lipid droplets and track the localization of a GFP-tagged protein involved in lipid storage or mobilization.

SignalingPathway Bodipy_C12 This compound (Fatty Acid Analog) Uptake Cellular Uptake Bodipy_C12->Uptake Esterification Esterification Uptake->Esterification LD Lipid Droplets Esterification->LD Incorporation Interaction Co-localization/ Interaction LD->Interaction GFP_Protein GFP-tagged Protein (e.g., lipid droplet-associated) GFP_Protein->Interaction

References

Cross-Validation of Bodipy Staining with Biochemical Lipid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In cellular biology and drug development, accurate quantification of intracellular lipids is crucial for understanding metabolic diseases and evaluating therapeutic interventions. Fluorescent staining with lipophilic dyes like Bodipy provides a rapid and visually informative method for assessing lipid droplets, while traditional biochemical assays offer precise quantification of total lipid content. This guide provides a comparative overview of Bodipy staining and biochemical lipid assays, presenting experimental protocols and a summary of their quantitative relationship.

Quantitative Comparison of Bodipy Staining and Biochemical Lipid Assays

While a direct conversion between Bodipy fluorescence intensity and the absolute mass of lipids is cell-type and instrument-dependent, studies have established a strong positive correlation between the two methods. The following table provides a representative comparison of results that could be obtained when analyzing cellular lipid content using Bodipy 493/503 staining followed by flow cytometry and a standard enzymatic triglyceride assay.

Sample ConditionBodipy 493/503 Mean Fluorescence Intensity (Arbitrary Units)Total Triglycerides (ng/10^6 cells)
Control (Untreated)15050
Oleic Acid (100 µM)450150
Oleic Acid (200 µM)800270
Oleic Acid (400 µM)1200400

Note: This table is an illustrative example based on reported correlations. Actual values will vary depending on the specific experimental conditions, cell type, and instrumentation. A standard curve should be generated for each specific assay to establish a more precise quantitative relationship.

Experimental Protocols

Bodipy 493/503 Staining for Cellular Lipid Droplets

This protocol is suitable for staining lipid droplets in cultured cells for analysis by fluorescence microscopy or flow cytometry.[1][2]

Materials:

  • Bodipy 493/503 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixed cell staining)

  • Mounting medium with DAPI (for microscopy)

  • Cell culture medium

  • Oleic acid-BSA complex (optional, for inducing lipid droplet formation)

Procedure for Live Cell Imaging:

  • Culture cells to the desired confluency on coverslips or in appropriate culture plates.

  • To induce lipid droplet formation, incubate cells with oleic acid-BSA complex in culture medium for 16-24 hours.

  • Prepare a fresh working solution of Bodipy 493/503 in pre-warmed serum-free culture medium or PBS at a final concentration of 1-2 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Bodipy 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence.

Procedure for Fixed Cell Staining:

  • Culture and treat cells as described for live cell imaging.

  • Wash cells with PBS and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of Bodipy 493/503 in PBS at a concentration of 1-2 µM.

  • Incubate the fixed cells with the Bodipy 493/503 working solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • For microscopy, mount the coverslips with mounting medium containing DAPI. For flow cytometry, resuspend the cells in PBS.

  • Analyze the samples by fluorescence microscopy or flow cytometry.

Biochemical Quantification of Total Triglycerides

This protocol describes a typical enzymatic assay for the quantification of triglycerides from cell lysates.

Materials:

  • Triglyceride quantification kit (commercially available)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Culture and treat cells in a multi-well plate.

  • Wash the cells with ice-cold PBS and aspirate the PBS completely.

  • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new tube.

  • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

    • Preparing a series of triglyceride standards.

    • Adding the cell lysate and standards to a 96-well plate.

    • Adding the reaction mix containing lipase and other enzymes to each well.

    • Incubating the plate at room temperature or 37°C for the recommended time.

  • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculate the triglyceride concentration in the samples by comparing their readings to the standard curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for cross-validating Bodipy staining with a biochemical lipid assay and a simplified overview of a signaling pathway leading to lipid droplet formation.

G cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_bodipy Bodipy Staining cluster_biochemical Biochemical Assay cluster_analysis Data Analysis start Seed Cells treatment Induce Lipid Droplet Formation (e.g., Oleic Acid Treatment) start->treatment split Split Cell Population treatment->split fixation Fixation (Optional) split->fixation lysis Cell Lysis split->lysis staining Bodipy 493/503 Staining fixation->staining analysis_fluorescence Fluorescence Measurement (Microscopy or Flow Cytometry) staining->analysis_fluorescence correlation Correlate Fluorescence Intensity with Triglyceride Concentration analysis_fluorescence->correlation assay Enzymatic Triglyceride Assay lysis->assay analysis_biochemical Absorbance/Fluorescence Reading assay->analysis_biochemical analysis_biochemical->correlation

Caption: Experimental workflow for cross-validation.

G FA Fatty Acids ACSL ACSL FA->ACSL Activation Acyl_CoA Acyl-CoA ACSL->Acyl_CoA DGAT DGAT Acyl_CoA->DGAT Esterification TAG Triacylglycerides (TAG) DGAT->TAG LD Lipid Droplet TAG->LD Incorporation

Caption: Simplified TAG synthesis pathway.

References

Safety Operating Guide

Proper Disposal of BODIPY™ 558/568 C12: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for the proper disposal of BODIPY™ 558/568 C12, a fluorescent fatty acid analog commonly used for lipid droplet analysis.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS), BODIPY™ 558/568 C12 is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as a water hazard class 1, indicating it is slightly hazardous to aquatic environments.[1] Therefore, large quantities or undiluted product should be prevented from entering groundwater, watercourses, or sewage systems.[1]

For personal protection, standard laboratory practices should be followed. While no special measures are required for handling, it is the user's responsibility to establish appropriate methods for personal protection based on their specific conditions of use.[1]

Quantitative Safety Data Summary:

Hazard Classification SystemRatingInterpretation
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Minimal Hazard[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Minimal Hazard[1]
GHS Hazard Class Not ClassifiedNot considered hazardous[1]
Water Hazard Class 1 (Self-assessment)Slightly hazardous for water[1]

Step-by-Step Disposal Protocol

The recommended disposal method for BODIPY™ 558/568 C12 depends on the quantity of waste.

For Small Quantities:

  • Assessment: Identify if the waste material containing BODIPY™ 558/568 C12 is a small quantity.

  • Disposal: The SDS from Cayman Chemical suggests that smaller quantities can be disposed of with household waste.[1] However, it is crucial to consult and adhere to your institution's specific guidelines for laboratory waste, which may have stricter requirements.

  • Logistics: If permitted by your institution, dispose of the small quantity in the appropriate general waste stream.

For Large Quantities or Undiluted Product:

  • Containment: Ensure the material is in a suitable, sealed container to prevent leakage.

  • Waste Stream: Do not dispose of large quantities or undiluted product in general waste or down the drain.[1] This material should be treated as chemical waste.

  • Labeling: Clearly label the waste container with the contents, including the name "BODIPY™ 558/568 C12" and any solvents used.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service. Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Contaminated Packaging:

  • Decontamination: If possible and safe, rinse the empty container with a suitable solvent (e.g., DMSO, dimethylformamide, ethanol) to remove residual dye. The rinsate should be collected and disposed of as chemical waste.

  • Disposal of Uncleaned Packaging: If the packaging cannot be decontaminated, it must be disposed of according to official regulations for chemical waste.[1] Consult your EHS department for the proper procedure.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of BODIPY™ 558/568 C12.

G start Start: BODIPY 558/568 C12 Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Quantity? assess_quantity->is_small consult_institution Consult Institutional Guidelines is_small->consult_institution Yes large_quantity Large Quantity or Undiluted Product is_small->large_quantity No household_disposal Dispose with Household Waste (if permitted) consult_institution->household_disposal uncleaned_packaging Uncleaned Packaging? household_disposal->uncleaned_packaging chemical_waste Treat as Chemical Waste large_quantity->chemical_waste label_waste Label Container Clearly chemical_waste->label_waste ehs_disposal Arrange for EHS/Licensed Disposal label_waste->ehs_disposal end End of Process ehs_disposal->end uncleaned_packaging->end No official_disposal Disposal must be made according to official regulations uncleaned_packaging->official_disposal Yes official_disposal->ehs_disposal

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document is based on safety and disposal information and does not cite specific experimental protocols for the use of BODIPY™ 558/568 C12. For protocols on its application in live-cell imaging and monitoring lipid droplet dynamics, please refer to relevant research articles and technical datasheets provided by the manufacturer.

References

Personal protective equipment for handling Bodipy 558/568 C12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bodipy 558/568 C12. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this fluorescent dye.

Activity Required Personal Protective Equipment Notes
Preparation of Stock and Working Solutions • Lab coat• Safety goggles• Chemical-resistant gloves (disposable nitrile gloves are the minimum)Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols.
Cell Staining and Imaging • Lab coat• Safety glasses with side shields• Disposable nitrile glovesChange gloves immediately if they become contaminated.
Handling Solid Compound • Lab coat• Safety goggles• Chemical-resistant gloves• Respiratory protection (if there is a risk of dust formation)Handle in a designated area to prevent contamination.
Spill Cleanup • Lab coat• Safety goggles or face shield• Heavy-duty chemical-resistant gloves• Respiratory protection may be necessary depending on the spill size and ventilation.Refer to the spill cleanup protocol for detailed instructions.
Waste Disposal • Lab coat• Safety goggles• Chemical-resistant glovesFollow all institutional and local regulations for chemical waste disposal.

Safe Handling and Operational Plan

This compound should be treated as a potentially hazardous chemical.[1] Avoid direct contact, inhalation, and ingestion.[1]

Experimental Workflow for Safe Handling:

prep Preparation of this compound Solution ppe Don Appropriate PPE (Lab coat, Goggles, Gloves) prep->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 dissolve Dissolve in a Suitable Solvent (e.g., DMSO) fume_hood->dissolve Step 3 staining Cell Staining Procedure dissolve->staining Step 4 incubation Incubate Cells with Bodipy Solution staining->incubation Step 5 imaging Microscopy and Data Acquisition incubation->imaging Step 6 disposal Waste Collection and Disposal imaging->disposal Step 7 liquid_waste Collect Liquid Waste (e.g., excess staining solution) disposal->liquid_waste solid_waste Collect Solid Waste (e.g., contaminated tips, tubes) disposal->solid_waste waste_pickup Arrange for Chemical Waste Pickup liquid_waste->waste_pickup solid_waste->waste_pickup

Fig. 1: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : All materials, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.

  • Waste Collection :

    • Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

    • Solid Waste : Collect all contaminated solid waste in a designated, labeled waste container.

  • Disposal Procedure : Do not dispose of this compound down the drain. All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Hazard Information

While some safety data sheets may not classify this compound as hazardous under GHS, it is prudent to handle it with care.[2] Some suppliers indicate the following potential hazards:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary statements advise to avoid breathing vapors and to wash thoroughly after handling.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of water.[3]

By adhering to these safety protocols and disposal plans, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.